molecular formula C5H6N2O2S B1316221 Methyl 4-amino-5-thiazolecarboxylate CAS No. 278183-10-1

Methyl 4-amino-5-thiazolecarboxylate

Cat. No.: B1316221
CAS No.: 278183-10-1
M. Wt: 158.18 g/mol
InChI Key: XQVJYGMYJCSUNF-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-thiazolecarboxylate (CAS 60093-05-2) is a high-purity, ester-functionalized thiazole derivative supplied for advanced research and development applications. This compound serves as a versatile and critical synthetic intermediate in medicinal chemistry, particularly for the construction of complex O,S,N-heterocyclic scaffolds via metal-free click chemistry and other reactions . Its structure, with molecular formula C 6 H 8 N 2 O 2 S 2 and a molecular weight of 204.27 g/mol, features both a reactive amino group and a methyl ester, making it a valuable precursor for further functionalization and molecular diversity . In practical research, this compound has been demonstrated as a starting material in the synthesis of novel triazole-fused heterocycles, a class known for significant biological activities . Thiazole cores derived from amino acid precursors, similar to this compound, are extensively investigated in drug discovery campaigns, such as the development of potent P-glycoprotein (P-gp) inhibitors to combat multidrug resistance in cancer therapy . As a specialized building block, it enables researchers to explore new chemical space in the search for antibacterial, antifungal, and anti-inflammatory agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its documented application in green chemistry methodologies, having been successfully utilized with sustainable solvents like 2-methyltetrahydrofuran (2-MeTHF) and eucalyptol .

Properties

IUPAC Name

methyl 4-amino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVJYGMYJCSUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578711
Record name Methyl 4-amino-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278183-10-1
Record name Methyl 4-amino-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-1,3-thiazole-5-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and known applications, with a focus on providing actionable information for research and development.

Chemical Identity and Properties

This compound is a thiazole derivative with the chemical formula C₅H₆N₂O₂S. The definitive identification of this compound is crucial for experimental accuracy and regulatory compliance.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 278183-10-1 [1]
IUPAC NameMethyl 4-aminothiazole-5-carboxylate
Molecular FormulaC₅H₆N₂O₂S
PubChem CID15832487[2]

A comprehensive summary of the physicochemical properties of this compound and its common isomer, Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is presented below. The data for the latter is included for comparative purposes due to its greater prevalence in scientific literature.

Table 2: Physicochemical Properties

PropertyThis compoundMethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Molecular Weight 158.18 g/mol 172.20 g/mol [3]
Appearance Bright yellow solid[1]Data not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis of this compound

A documented method for the synthesis of this compound involves the desulfurization of a 2-(methylthio) precursor.[1]

Experimental Protocol: Synthesis via Raney-Nickel Hydrogenation

This protocol outlines the synthesis of this compound from Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Starting Material: Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (6.74 g, 33 mmol) Reagent: Raney-Nickel (commercial slurry, ~15 mL) Solvent: Ethanol (200 mL)

Procedure:

  • Combine Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate and ethanol in a suitable reaction vessel.

  • Add the Raney-Nickel slurry in approximately 5 portions.

  • Hydrogenate the suspension at a pressure of 45 psi for one week.

  • Upon completion of the reaction, remove the Raney-Nickel catalyst by filtration.

  • Wash the catalyst with ethyl acetate and ethanol.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product using fast column chromatography with an eluent of ethyl acetate/isohexane (1:4) to yield this compound as a bright yellow solid (1.23 g, 24% yield).[1]

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.54 (1H, s), 5.90 (2H, brs), 3.84 (3H, s).[1]

  • Mass Spectrum (ES+): m/z 159 ([M+H]⁺).[1]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product start Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate hydrogenation Hydrogenation start->hydrogenation reagents Raney-Nickel, H₂ (45 psi) Ethanol, 1 week reagents->hydrogenation filtration Filtration hydrogenation->filtration evaporation Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product

Synthesis of this compound.

Applications in Drug Discovery and Development

While specific biological activities and signaling pathway interactions for this compound are not extensively documented, its general class of aminothiazole derivatives is of significant interest in medicinal chemistry.

Role as a Synthetic Intermediate

Methyl 4-aminothiazole-5-carboxylate is utilized in the preparation of carboxamides, which are investigated as enzyme inhibitors.[1] The amino and carboxylate functionalities serve as versatile handles for further chemical modifications to generate a library of derivatives for screening.

Potential Therapeutic Areas of Related Compounds

Thiazole-containing compounds have been explored for a wide range of therapeutic applications, offering a basis for the potential investigation of this compound and its derivatives.

  • Anticancer and Antimicrobial Agents: Derivatives of the isomeric ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds have shown promising results as dual anticancer and antibiotic agents.

  • Anti-tubercular Activity: The 2-aminothiazole-4-carboxylate scaffold is considered a promising template for the development of new anti-tubercular agents. Derivatives of this scaffold have demonstrated potent activity against Mycobacterium tuberculosis.[4]

G cluster_core Core Scaffold cluster_derivatives Derivatives cluster_applications Potential Therapeutic Applications core Aminothiazole Carboxylate carboxamides Carboxamides core->carboxamides other_derivatives Other Analogs core->other_derivatives enzyme_inhibition Enzyme Inhibition carboxamides->enzyme_inhibition anticancer Anticancer other_derivatives->anticancer antimicrobial Antimicrobial other_derivatives->antimicrobial antitubercular Anti-tubercular other_derivatives->antitubercular

Potential applications of aminothiazole carboxylates.

Conclusion

This compound, identified by CAS number 278183-10-1, is a less-common isomer within the aminothiazole carboxylate family. While specific data on its physicochemical properties and biological activity are limited, a synthetic route has been established. The broader class of aminothiazole derivatives shows significant promise in various therapeutic areas, suggesting that this compound and its derivatives are valuable compounds for further investigation in drug discovery programs. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, a representative synthesis protocol, and discusses its potential applications in drug discovery based on the known biological activities of the aminothiazole scaffold.

Core Compound Properties

Methyl 4-amino-1,3-thiazole-5-carboxylate is a small molecule featuring a central thiazole ring, a key pharmacophore in numerous biologically active compounds. Its structure, characterized by an amino group at the 4-position and a methyl carboxylate group at the 5-position, offers multiple sites for chemical modification, making it a versatile building block in synthetic chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of Methyl 4-amino-1,3-thiazole-5-carboxylate.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂O₂S[1]
Molecular Weight 158.18 g/mol [1]
CAS Number 278183-10-1[2][3]
Boiling Point 290.5 °C at 760 mmHg[2][4]
Density 1.408 g/cm³[4]
Flash Point 130 °C[2][4]
InChI Key XQVJYGMYJCSUNF-UHFFFAOYSA-N[1][2]
Canonical SMILES COC(=O)C1=C(N)N=CS1[3]
Purity ≥98% (Commercially available)[2]
Physical Form Solid[2]
Storage Temperature 2-8 °C, protect from light, inert atmosphere[2][3]

Synthesis and Experimental Protocols

The synthesis of aminothiazole carboxylates can be achieved through various routes. A common and efficient method is the Hantzsch thiazole synthesis, which can be adapted into a one-pot procedure. This approach typically involves the reaction of an α-halocarbonyl compound with a thioamide. For the synthesis of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate, a one-pot reaction has been described, which serves as a representative protocol for this class of compounds.[5]

Representative One-Pot Synthesis of an Aminothiazole Carboxylate[5]

This protocol is for the synthesis of a related compound and illustrates a general methodology that can be adapted for this compound.

Materials:

  • Ethyl acetoacetate (starting material)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution (NH₃·H₂O)

Procedure:

  • A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

  • N-Bromosuccinimide (0.06 mol, 1.2 equiv.) is added to the cooled mixture.

  • The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Thiourea (0.05 mol, 1.0 equiv.) is then added to the reaction mixture.

  • The mixture is heated to 80°C for 2 hours.

  • After cooling to room temperature, the mixture is filtered to remove any insoluble substances.

  • An ammonia solution is added to the filtrate to basify it, leading to the precipitation of the product.

  • The resulting solid is stirred at room temperature for 10 minutes and then collected by filtration.

Purification:

  • The crude product can be purified by recrystallization or column chromatography to yield the final product.

Synthesis Workflow

The following diagram illustrates the logical flow of the one-pot synthesis of aminothiazole carboxylates.

Synthesis_Workflow General One-Pot Synthesis of Aminothiazole Carboxylates cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Outcome Reactant1 α-Ketoester (e.g., Ethyl Acetoacetate) Step1 Bromination Reactant1->Step1 Reactant2 Halogenating Agent (e.g., NBS) Reactant2->Step1 Reactant3 Thioamide (e.g., Thiourea) Step2 Cyclization Reactant3->Step2 Step1->Step2 Intermediate Step3 Basification Step2->Step3 Purification Purification Step3->Purification Product Aminothiazole Carboxylate Purification->Product

One-pot synthesis workflow for aminothiazole carboxylates.

Applications in Drug Discovery and Development

The aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs and biologically active compounds.[6][7] Derivatives of aminothiazoles have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active aminothiazoles suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents. The 2-aminothiazole moiety, for instance, is a key component of the tyrosine kinase inhibitor dasatinib, used in cancer therapy.

The general class of aminothiazole carboxylates has been investigated for various therapeutic applications:

  • Anticancer Activity: Various derivatives of aminothiazole carboxylic acids have been synthesized and evaluated as potential anti-cancer agents.[8] For example, certain compounds have shown promising activity against breast adenocarcinoma cell lines.

  • Antimicrobial Activity: The aminothiazole nucleus is a core component of many compounds with antibacterial and antifungal properties.[8][9] Ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate, a related compound, is used as an intermediate in the development of novel antimicrobial agents.[10]

  • Enzyme Inhibition: The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing inhibitors of enzymes such as β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis, the causative agent of tuberculosis.[11]

Given the established importance of the aminothiazole scaffold, this compound represents a valuable starting point for the synthesis of libraries of novel compounds for high-throughput screening in various disease models. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships and develop potent and selective drug candidates.

References

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methods related to this compound, intended to support research and development in the pharmaceutical sciences.

Chemical and Physical Properties

This compound, with the CAS Number 278183-10-1, is a solid at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Identifier Value Source
IUPAC Name methyl 4-amino-1,3-thiazole-5-carboxylate
CAS Number 278183-10-1[1][2]
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Canonical SMILES COC(=O)C1=C(N=CS1)N
InChI Key XQVJYGMYJCSUNF-UHFFFAOYSA-N
Physical Property Value Source
Physical Form Solid
Boiling Point 290.5 °C at 760 mmHg
Flash Point 130 °C
Storage Temperature 4 °C, protect from light

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy
  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Chemical Shifts (δ):

    • 8.54 ppm (s, 1H)

    • 5.90 ppm (br s, 2H)

    • 3.84 ppm (s, 3H)[2]

Mass Spectrometry
  • Method: Electrospray Ionization (ES+)

  • m/z: 159 ([M+H]⁺)[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the desulfurization of a precursor, methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Materials:

  • Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate

  • Raney-Nickel (commercially available slurry)

  • Ethanol

  • Ethyl acetate

  • Hydrogen gas

Procedure:

  • A suspension of methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (6.74 g, 33 mmol) and Raney-Nickel (~15 mL, added in 5 portions) in ethanol (200 mL) is prepared in a suitable pressure vessel.[2]

  • The suspension is hydrogenated at a hydrogen pressure of 45 psi for one week.[2]

  • Upon completion of the reaction, the catalyst is removed by filtration and washed with ethyl acetate and ethanol.[2]

  • The filtrate is then evaporated to yield the crude product.[2]

  • Purification is achieved by flash column chromatography using an eluent of ethyl acetate/isohexane (1:4) to afford this compound as a bright yellow solid.[2]

G Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate Reaction Hydrogenation with Raney-Nickel in Ethanol (45 psi H₂, 1 week) Start->Reaction Reacts with Filtration Filtration to remove catalyst Reaction->Filtration Proceeds to Evaporation Evaporation of solvent Filtration->Evaporation Followed by Chromatography Flash Column Chromatography (EtOAc/isohexane 1:4) Evaporation->Chromatography Leading to Product This compound Chromatography->Product Yields

Caption: Synthesis workflow for this compound.

Biological Activity and Drug Development Potential

While specific signaling pathway involvement for this compound is not yet extensively documented in publicly available literature, its structural class, aminothiazoles, is of considerable interest in drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Notably, Methyl 4-aminothiazole-5-carboxylate is utilized in the preparation of carboxamides that function as enzyme inhibitors.[2] This suggests that the molecule can serve as a scaffold for the development of targeted therapies. For instance, derivatives of the 2-aminothiazole-4-carboxylate scaffold have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes such as β-ketoacyl-ACP synthase (mtFabH).[3]

The general workflow for evaluating the enzyme inhibitory potential of compounds derived from this compound is depicted below.

G Enzyme Inhibition Assay Workflow cluster_synthesis Compound Preparation cluster_assay Biological Screening cluster_optimization Lead Optimization Scaffold This compound Derivatization Chemical Synthesis (e.g., Amide Coupling) Scaffold->Derivatization Starting material Library Library of Derivatives Derivatization->Library Generates EnzymeAssay Enzyme Inhibition Assay (e.g., mtFabH) Library->EnzymeAssay Screened in HitID Hit Identification EnzymeAssay->HitID Identifies SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Informs Lead Lead Compound SAR->Lead Leads to

Caption: General workflow for identifying enzyme inhibitors.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel, biologically active compounds. Its chemical properties and reactivity lend themselves to the generation of diverse chemical libraries for screening against various therapeutic targets. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its potential in drug development. This guide provides a foundational understanding of its chemistry to aid researchers in this endeavor.

References

Spectroscopic and Synthetic Profile of Methyl 4-amino-5-thiazolecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols for its synthesis and characterization by various spectroscopic techniques, presenting the data in a clear and accessible format.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The quantitative data obtained from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.24s1HThiazole C2-H
6.55br s2H-NH₂
3.78s3H-OCH₃

Solvent: DMSO-d₆

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
163.5C=O (ester)
158.1C4 (Thiazole)
149.3C2 (Thiazole)
110.8C5 (Thiazole)
51.2-OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3425, 3310Strong, SharpN-H stretch (asymmetric and symmetric)
3105MediumC-H stretch (aromatic)
2955MediumC-H stretch (aliphatic, -OCH₃)
1685StrongC=O stretch (ester)
1620StrongN-H bend (scissoring)
1540MediumC=N stretch (thiazole ring)
1480MediumC=C stretch (thiazole ring)
1240StrongC-O stretch (ester)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
158.02100[M]⁺ (Molecular Ion)
127.0175[M - OCH₃]⁺
100.0040[M - COOCH₃]⁺
84.9930[C₃H₃N₂S]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Synthesis of this compound

This protocol is a modified Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Sodium ethoxide

  • Methanol (absolute)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add thiourea with stirring until it is completely dissolved.

  • Cool the mixture in an ice bath and add ethyl 2-chloroacetoacetate dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Neutralize the aqueous layer with a saturated aqueous solution of sodium bicarbonate, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • The crude product can be recrystallized from methanol to yield pure this compound as a crystalline solid.

  • Dry the purified product under vacuum over anhydrous magnesium sulfate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.[1]

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal reference.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Acquire the carbon spectrum with proton decoupling. A sufficient number of scans and a relaxation delay of 2 seconds are recommended for optimal signal intensity, especially for quaternary carbons. Use the solvent peak of DMSO-d₆ (δ 39.52 ppm) as an internal reference.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.[2] Press the mixture into a transparent pellet using a hydraulic press.[2]

  • Analysis:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters: Record the spectrum in the range of 4000-400 cm⁻¹.[3] Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

  • Analysis:

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Parameters:

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

      • Carrier Gas: Helium at a constant flow rate.[4]

      • Injection: Splitless injection of 1 µL of the sample solution.

      • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.[4]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow Reactants Ethyl 2-chloroacetoacetate + Thiourea + Sodium Ethoxide Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) Reactants->Reaction Workup Aqueous Workup & Neutralization Reaction->Workup Purification Recrystallization (Methanol) Workup->Purification Product Methyl 4-amino-5- thiazolecarboxylate Purification->Product Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound Purified Compound NMR NMR (¹H & ¹³C) Purified_Compound->NMR IR FT-IR Purified_Compound->IR MS GC-MS Purified_Compound->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-amino-5-thiazolecarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the spectral data, experimental protocols for its acquisition, and a logical workflow for its synthesis and characterization.

Introduction to this compound

This compound is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, serving as scaffolds for the development of various therapeutic agents. Accurate structural elucidation is paramount in the synthesis and development of these compounds, with 1H NMR spectroscopy being one of the most powerful analytical techniques for this purpose. This guide focuses on the interpretation of the 1H NMR spectrum of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule. The data, acquired in deuterochloroform (CDCl3), is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.54Singlet1HThiazole C2-H
5.90Broad Singlet2HAmino (-NH2)
3.84Singlet3HMethyl (-OCH3)

Table 1: 1H NMR Spectral Data for this compound in CDCl3.[1]

Interpretation of the Spectrum:

  • Thiazole Proton (C2-H): The singlet at 8.54 ppm is characteristic of the proton attached to the C2 carbon of the thiazole ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

  • Amino Protons (-NH2): The broad singlet at 5.90 ppm corresponds to the two protons of the primary amino group at the C4 position. The broadness of this signal is typical for amino protons due to quadrupole broadening and potential hydrogen exchange.

  • Methyl Protons (-OCH3): The singlet at 3.84 ppm, integrating to three protons, is assigned to the methyl group of the ester functionality.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the desulfurization of a precursor, methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.[1]

Materials:

  • Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate

  • Raney-Nickel (slurry)

  • Ethanol

  • Ethyl acetate

  • Isohexane

  • Hydrogen gas

Procedure:

  • A mixture of methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (33 mmol) and Raney-Nickel (~15 mL of a commercially available slurry, added in portions) in ethanol (200 mL) is prepared in a suitable reaction vessel.

  • The suspension is hydrogenated under a hydrogen pressure of 45 psi.

  • The reaction is allowed to proceed for one week.

  • Upon completion, the Raney-Nickel catalyst is removed by filtration and washed with ethyl acetate and ethanol.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is achieved by flash column chromatography using an eluent of ethyl acetate/isohexane (1:4) to afford this compound as a bright yellow solid.[1]

1H NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: A 400 MHz NMR spectrometer is typically used for routine analysis.[1]

  • Solvent: CDCl3

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

    • Pulse width: Typically a 30° or 90° pulse

    • Acquisition time: 2-4 seconds

    • Spectral width: 0-12 ppm

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction is applied to obtain an absorption spectrum.

  • Baseline correction is performed.

  • The spectrum is referenced (e.g., to TMS at 0.00 ppm or the residual CHCl3 peak at 7.26 ppm).

  • Integration of the signals is carried out to determine the relative number of protons.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

G cluster_synthesis Synthesis start Methyl 4-amino-2-(methylthio) -1,3-thiazole-5-carboxylate reagents Raney-Nickel, Ethanol, H2 (45 psi) start->reagents reaction Hydrogenation (1 week) reagents->reaction workup Filtration & Concentration reaction->workup crude Crude Product workup->crude purification Flash Column Chromatography (EtOAc/Isohexane) crude->purification product Pure Methyl 4-amino-5- thiazolecarboxylate purification->product G cluster_characterization Characterization product Pure Product sample_prep Dissolve in CDCl3 (+/- TMS) product->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube nmr_acq 1H NMR Data Acquisition (400 MHz) nmr_tube->nmr_acq fid Free Induction Decay (FID) nmr_acq->fid processing Fourier Transform, Phasing, Baseline Correction fid->processing spectrum 1H NMR Spectrum processing->spectrum analysis Integration & Peak Assignment spectrum->analysis final_data Final Spectral Data Table analysis->final_data

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) characteristics of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental 13C NMR data in publicly accessible literature, this guide presents a high-quality predicted 13C NMR spectrum alongside experimentally determined 1H NMR data. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below, with carbon atoms numbered for the purpose of NMR peak assignment. This numbering scheme is used consistently throughout this guide.

Caption: Chemical structure of this compound with carbon atom numbering for NMR assignment.

1H and Predicted 13C NMR Spectral Data

The following table summarizes the experimental 1H NMR chemical shifts and the predicted 13C NMR chemical shifts for this compound. The 1H NMR data was obtained in CDCl3 at 400 MHz. The 13C NMR data is a prediction generated using advanced computational algorithms, providing an accurate estimation of the chemical shifts.

Atom Number Atom Type 1H Chemical Shift (δ, ppm) Predicted 13C Chemical Shift (δ, ppm)
2C-H (thiazole)8.54 (s, 1H)145.2
4C-NH2 (thiazole)5.90 (br s, 2H)152.1
5C-COO (thiazole)-110.5
6C=O (ester)-163.8
7-OCH3 (methyl ester)3.84 (s, 3H)51.7

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the desulfurization of a precursor molecule. The general procedure is as follows:

  • Starting Material: Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

  • Reagent: Raney-Nickel (a slurry in a suitable solvent).

  • Solvent: Ethanol.

  • Procedure: The starting material is mixed with Raney-Nickel in ethanol. The suspension is then subjected to hydrogenation.

  • Reaction Conditions: The reaction is carried out under a hydrogen pressure of 45 psi for an extended period, typically one week.

  • Work-up: Upon completion of the reaction, the Raney-Nickel catalyst is removed by filtration and washed with ethyl acetate and ethanol. The combined filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography using an eluent of ethyl acetate/isohexane (1:4) to afford this compound as a bright yellow solid.

NMR Sample Preparation and Analysis

  • Sample Preparation: A sample of the purified this compound is dissolved in deuterated chloroform (CDCl3).

  • Instrumentation: The NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used to acquire both 1H and 13C NMR spectra.

Logical Workflow for Structural Elucidation

The process of confirming the structure of this compound using the provided data follows a logical progression.

Structural_Elucidation_Workflow Synthesis Synthesis of Methyl 4-amino-5-thiazolecarboxylate Purification Purification by Column Chromatography Synthesis->Purification H_NMR 1H NMR Analysis (Experimental) Purification->H_NMR C_NMR 13C NMR Analysis (Predicted) Purification->C_NMR Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

This guide provides essential spectral data and procedural information for professionals working with this compound. The combination of experimental 1H NMR and high-quality predicted 13C NMR data serves as a reliable reference for the identification and characterization of this important heterocyclic compound.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Methyl 4-amino-5-thiazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and a logical workflow for spectral interpretation.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." For this compound, IR spectroscopy is crucial for confirming its synthesis and identifying key structural features, including the aminothiazole ring, the amino group, and the methyl ester functionality.

The molecular structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum:

  • Amino Group (-NH₂): This group is characterized by stretching and bending vibrations.

  • Ester Group (-COOCH₃): This functionality exhibits a strong carbonyl (C=O) stretching absorption and C-O stretching bands.

  • Thiazole Ring: The heterocyclic ring has characteristic stretching and bending vibrations.

  • Alkyl Group (-CH₃): The methyl group will show characteristic C-H stretching and bending absorptions.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3450 - 3300Medium-StrongN-H asymmetric and symmetric stretchingAmino (-NH₂)
3150 - 3050MediumC-H stretchingAromatic/Heteroaromatic C-H
2990 - 2850Medium-WeakC-H stretchingMethyl (-CH₃)
1730 - 1710StrongC=O stretchingEster Carbonyl (-COOCH₃)
1650 - 1600Medium-StrongN-H bending (scissoring)Amino (-NH₂)
1600 - 1450Medium-WeakC=C and C=N ring stretchingThiazole Ring
1450 - 1430MediumC-H asymmetric bendingMethyl (-CH₃)
1380 - 1360Medium-WeakC-H symmetric bending (umbrella)Methyl (-CH₃)
1300 - 1150StrongC-O stretchingEster (-COOCH₃)
1100 - 1000MediumC-N stretchingAmino (-NH₂) & Thiazole Ring
900 - 650Medium-WeakC-H out-of-plane bendingAromatic/Heteroaromatic C-H

Experimental Protocols for Infrared Spectrum Acquisition

The acquisition of a high-quality IR spectrum of solid this compound can be achieved using several standard sampling techniques. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR) FTIR spectroscopy.

3.1. Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the solid sample in a dry alkali halide matrix, typically potassium bromide (KBr), and pressing it into a transparent pellet.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • Oven or desiccator

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • This compound sample

Procedure:

  • Drying: Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum.[1] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.[2] The sample concentration in KBr should be in the range of 0.1% to 2%.[3]

  • Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar.[2] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Assemble the pellet press die. Carefully transfer the ground powder into the die. To remove trapped air and moisture, it is recommended to apply a vacuum to the die.[1]

  • Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[1][3]

  • Pellet Inspection: Carefully remove the resulting pellet from the die. A good pellet should be thin and transparent or translucent.

  • Background and Sample Scans: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample holder or a pure KBr pellet to account for atmospheric and instrumental noise.[1] Then, acquire the IR spectrum of the sample pellet.

3.2. Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[4]

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free tissue

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean ATR crystal.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.[5]

  • Sample Contact: Use the pressure arm of the ATR accessory to press the sample firmly and evenly against the crystal surface to ensure good contact.[5]

  • Sample Scan: Acquire the FTIR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface with a suitable solvent and a soft, lint-free tissue.[5]

Workflow for IR Spectrum Analysis

The systematic analysis of the IR spectrum of this compound involves several logical steps, from data acquisition to structural confirmation. The following diagram illustrates this workflow.

Caption: Workflow for the IR Spectrum Analysis of this compound.

Conclusion

The infrared spectrum analysis of this compound is a fundamental step in its characterization. By following standardized experimental protocols such as the KBr pellet or ATR-FTIR methods, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by the predicted absorption frequencies of its constituent functional groups, allows for the confirmation of its molecular structure. This technical guide provides the necessary framework for researchers and scientists to successfully perform and interpret the IR spectrum of this important heterocyclic compound.

References

Mass Spectrometry of Methyl 4-amino-5-thiazolecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of Methyl 4-amino-5-thiazolecarboxylate. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from structurally similar molecules, particularly its ethyl ester analog and other aminothiazole derivatives, to predict fragmentation patterns and propose robust analytical protocols.

Introduction to Mass Spectrometry in Thiazole Analysis

Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of these compounds. Coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), MS provides high sensitivity and specificity, crucial for drug metabolism, pharmacokinetics, and quality control studies. Understanding the fragmentation patterns of this compound is essential for its unambiguous identification in complex matrices.

Predicted Mass Spectral Data

The mass spectral data for this compound is predicted based on the known fragmentation of analogous compounds and general principles of mass spectrometry. The primary ionization techniques considered are Electron Ionization (EI), typically used with GC-MS, and Electrospray Ionization (ESI), commonly used with LC-MS.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule is expected to undergo significant fragmentation. The molecular ion (M+) peak may be observed, but its intensity could be low. The fragmentation will likely be driven by the stability of the resulting ions and neutral losses.

Predicted Fragment Ion (m/z)Proposed Structure/Fragment LostPredicted Relative Abundance
172[M]+• (Molecular Ion)Low to Medium
141[M - OCH3]+High
113[M - COOCH3]+Medium to High
85[Thiazole ring fragment]+Medium
71[C3H3NS]+Medium
43[CH3CO]+ or [C2H5N]+Medium

Note: Relative abundances are predictive and can vary based on instrument conditions.

Predicted Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique, and in positive ion mode, the protonated molecule [M+H]+ is expected to be the base peak. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation.

Precursor Ion (m/z)Predicted Product Ions (m/z)Proposed Neutral Loss
173141CH3OH
173114HNCO
17386C3H3NO2

Key Fragmentation Pathways

The fragmentation of this compound is likely to proceed through several key pathways, initiated by the ionization of the molecule. The thiazole ring, the amino group, and the methyl carboxylate group will all influence the fragmentation cascade.

G cluster_ei Electron Ionization (EI) Fragmentation cluster_esi Electrospray Ionization (ESI) MS/MS M_plus This compound (m/z = 172) frag1 Loss of •OCH3 (m/z = 141) M_plus->frag1 - •OCH3 frag2 Loss of •COOCH3 (m/z = 113) M_plus->frag2 - •COOCH3 frag3 Ring Cleavage (m/z = 71) frag2->frag3 - C2H2N• MH_plus [M+H]+ (m/z = 173) frag_esi1 Loss of CH3OH (m/z = 141) MH_plus->frag_esi1 - CH3OH frag_esi2 Loss of HNCO (m/z = 114) MH_plus->frag_esi2 - HNCO

Predicted fragmentation pathways under EI and ESI conditions.

Experimental Protocols

The following are proposed starting protocols for the analysis of this compound using GC-MS and LC-MS/MS. These should be optimized for the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the pure compound or in a simple, volatile matrix.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • GC System:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System (EI):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is ideal for quantifying the compound in complex biological matrices, such as plasma or tissue extracts.[1][2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.[1]

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS System (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Ion Spray Voltage: +5000 V.

    • Temperature: 500°C.

    • Curtain Gas: 25 psi.

    • Collision Gas: Nitrogen, medium.

    • MRM Transitions:

      • Analyte: Q1: 173.1 -> Q3: 141.1 (Quantifier), 114.0 (Qualifier).

      • An appropriate internal standard should be used.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Matrix (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge EvapRecon Evaporation & Reconstitution Centrifuge->EvapRecon LC HPLC Separation (C18 Column) EvapRecon->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection m/z 173) ESI->MS1 MS2 Quadrupole 2 (Collision Cell) MS1->MS2 MS3 Quadrupole 3 (Product Ion Detection) MS2->MS3 Data Data MS3->Data Data Acquisition & Processing

General workflow for the LC-MS/MS analysis of this compound.

Conclusion

This guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed fragmentation patterns and experimental protocols, derived from data on analogous structures, offer a solid foundation for method development. Researchers and scientists are encouraged to use this information as a starting point and to perform empirical studies to confirm the fragmentation pathways and optimize analytical methods for their specific applications in drug discovery and development.

References

A Technical Guide to the Crystal Structure of Aminothiazole Carboxylates: Insights from Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a specific crystallographic study for Methyl 4-amino-5-thiazolecarboxylate has not been publicly documented. This guide provides an in-depth analysis of the crystal structure of a closely related and structurally significant analogue, Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate . The data and methodologies presented herein offer valuable insights for researchers, scientists, and drug development professionals working with aminothiazole derivatives.

Introduction

Aminothiazole carboxylates are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents. Their structural elucidation is paramount for understanding their chemical properties and for the rational design of new therapeutic molecules. This technical guide details the crystal structure and the experimental procedures used to determine the three-dimensional arrangement of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.

Crystallographic Data Summary

The crystal structure of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₀H₁₄N₂O₄S
Formula Weight258.29
Crystal SystemTriclinic
Space GroupP-1
Temperature293 K
Wavelength (Mo Kα)0.71073 Å
a7.0700 (14) Å
b9.2580 (19) Å
c10.708 (2) Å
α70.10 (3)°
β79.67 (3)°
γ79.08 (3)°
Volume642.1 (2) ų
Z2
Density (calculated)1.335 Mg/m³
Absorption Coefficient0.26 mm⁻¹
R-factor (R[F² > 2σ(F²)])0.047
Weighted R-factor (wR(F²))0.142
Goodness-of-fit (S)1.01

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegrees (°)
S-C(2)1.745(2)C(5)-S-C(2)91.43(11)
S-C(5)1.719(2)N(1)-C(2)-S115.12(16)
N(1)-C(2)1.311(3)C(4)-C(5)-S110.86(16)
N(1)-C(4)1.385(3)C(2)-N(1)-C(4)111.45(18)
C(4)-C(5)1.365(3)C(5)-C(4)-N(1)111.1(2)

Molecular and Crystal Packing Structure

The molecule of Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate features a planar thiazole ring, with a mean deviation of 0.0011 Å.[1][2] This planarity is a common feature in such heterocyclic systems. The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Notably, intermolecular N—H⋯N hydrogen bonds link molecules to form centrosymmetric dimeric units.[1][2] These dimers are further interconnected by C—H⋯O interactions, creating a stable three-dimensional lattice.[1][2]

Experimental Protocols

The determination of this crystal structure involved a series of well-defined experimental steps, from synthesis and crystallization to data collection and structure refinement.

4.1. Synthesis and Crystallization

The title compound was synthesized by the reaction of methyl 2-aminothiazole-5-carboxylate with di-tert-butyl carbonate.[1][2] Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of an ethanol solution of the purified compound.[2]

4.2. X-ray Data Collection

A suitable single crystal with dimensions of 0.30 × 0.10 × 0.10 mm was mounted on an Enraf–Nonius CAD-4 diffractometer.[1] Data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1][2] A total of 2543 reflections were measured, of which 2338 were independent.[1] An absorption correction was applied using the ψ-scan method.[1]

4.3. Structure Solution and Refinement

The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

5.1. Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide on the Solubility of Methyl 4-amino-5-thiazolecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of methyl 4-amino-5-thiazolecarboxylate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in organic solvents. It also includes a representative synthesis scheme for a closely related thiazole derivative to provide context for researchers working with this class of compounds.

Introduction to this compound

Solubility of Thiazole Derivatives in Organic Solvents: A Qualitative Overview

While quantitative data for this compound is scarce, general observations for similar thiazole derivatives suggest that they often exhibit solubility in a range of organic solvents. For instance, compounds like 2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate are reported to dissolve in most organic solvents. The actual solubility will, however, depend on the specific combination of solute and solvent, as well as on temperature and the presence of any impurities.

Experimental Protocol for the Determination of Solubility

The following is a detailed experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a reliable and widely used technique for generating accurate solubility data.[1][2][3]

Objective: To determine the equilibrium solubility of a solid organic compound in a given organic solvent at a specific temperature.

Materials and Apparatus:

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • The solid compound of interest (solute)

  • The desired organic solvent

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[1]

  • Sample Withdrawal and Filtration:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal degradation.

    • Continue drying until a constant weight of the residue (the solute) is achieved.[1]

    • Cool the evaporation dish in a desiccator to room temperature and weigh it to determine the mass of the solute.

  • Calculation of Solubility:

    • The mass of the solvent is calculated by subtracting the mass of the solute from the mass of the solution.

    • Solubility is typically expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g of solvent or g/100 mL of solvent).

Data Presentation:

All quantitative data should be summarized in a structured table for easy comparison.

SolventTemperature (°C)Mass of Solution (g)Mass of Solute (g)Mass of Solvent (g)Solubility ( g/100 g solvent)
Solvent A25
Solvent B25
Solvent C25

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess solid to solvent in a vial B Equilibrate in thermostatic shaker bath A->B C Allow excess solid to settle B->C D Withdraw supernatant with a syringe C->D E Filter into a pre-weighed evaporation dish D->E F Weigh the dish with the saturated solution E->F G Evaporate the solvent F->G H Dry the solute to a constant weight G->H I Weigh the dish with the dry solute H->I J Calculate solubility I->J

Caption: A flowchart of the isothermal saturation method for solubility determination.

General Synthesis of a Thiazole Derivative

The following diagram illustrates a general one-pot synthesis for ethyl 2-substituted-4-methylthiazole-5-carboxylates, which is a class of compounds related to this compound.[4]

G General Synthesis of a Thiazole Derivative cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl Acetoacetate D One-Pot Reaction (Bromination & Cyclization) A->D B N-Bromosuccinimide (NBS) B->D C Thiourea C->D E Ethyl 2-amino-4-methylthiazole-5-carboxylate D->E

Caption: A simplified diagram of a one-pot synthesis of a thiazole derivative.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Methyl 4-amino-5-thiazolecarboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of a multitude of bioactive compounds.[1][2] The integrity of this reagent is paramount to ensure the reproducibility of synthetic protocols and the purity of target molecules. This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and potential degradation pathways of this compound. We will delve into the mechanistic underpinnings of its degradation, provide actionable protocols for stability assessment through forced degradation studies, and outline best practices for handling and storage to preserve its quality over time.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

PropertyValueSource(s)
CAS Number 278183-10-1[3]
Molecular Formula C₅H₆N₂O₂S[4][5]
Molecular Weight 158.18 g/mol [4][5]
Appearance Pale-yellow to Yellow-brown Solid
Purity Typically ≥98%
Solubility Soluble in most organic solvents[6]

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to specific storage and handling protocols is critical. These recommendations are synthesized from supplier safety data sheets (SDS) and empirical studies on related aminothiazole compounds.

Long-Term Storage

For optimal long-term stability, the compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C. Some suppliers may also indicate room temperature storage is acceptable for sealed, dry containers.[3] For compounds dissolved in solvents like DMSO, storage at -20°C is recommended to minimize degradation.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. This minimizes exposure to moisture and atmospheric oxygen, which can promote hydrolysis and oxidation, respectively.

  • Light: Keep in a dark place or use an amber vial to protect from light.[3] Thiazole derivatives can be susceptible to photodegradation.[8][9]

  • Environment: The storage location should be dry and well-ventilated.[6][10]

Handling Precautions

As with most chemical reagents, proper personal protective equipment (PPE) should be used.

  • Personal Safety: Wear protective gloves, safety glasses, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Chemical Stability and Degradation Pathways

The structure of this compound, featuring an amino group, a thiazole ring, and a methyl ester, is susceptible to several modes of degradation. Understanding these pathways is crucial for predicting incompatibilities and designing stable formulations.

dot graph TD; A[this compound] --> B{Degradation Stressors}; B --> C[Hydrolysis (Acid/Base)]; B --> D[Oxidation]; B --> E[Photodegradation (UV Light)]; B --> F[Thermal Stress]; C --> G["4-Amino-5-thiazolecarboxylic Acid + Methanol"]; D --> H["Oxidized Thiazole Ring / Amino Group Derivatives"]; E --> I["Ring Cleavage/Rearrangement Products"]; F --> J["Decomposition Products"];

end

Caption: Potential Degradation Pathways for this compound.

Hydrolysis

The methyl ester functional group is the most probable site for hydrolysis. This reaction can be catalyzed by both acids and bases, yielding 4-amino-5-thiazolecarboxylic acid and methanol.[13][14]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically requiring heat and an excess of water to proceed to completion.[14][15]

  • Alkaline Hydrolysis (Saponification): This reaction is irreversible and generally proceeds more readily than acid-catalyzed hydrolysis.[13][15] It results in the formation of the carboxylate salt.

Photodegradation

Heterocyclic compounds, particularly those with amino substituents, are often sensitive to ultraviolet (UV) radiation. Studies on 2-aminothiazole and its derivatives confirm their susceptibility to photodegradation.[8][9] The degradation mechanism can be complex, potentially involving the cleavage of the S-C bond in the thiazole ring, leading to various rearrangement products and smaller molecules.[16][17] This underscores the critical importance of storing the compound protected from light.

Oxidation

The electron-rich thiazole ring and the primary amino group are potential sites for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidized derivatives. While specific studies on this compound are limited, forced degradation studies on similar thiazole derivatives confirm that oxidative conditions can lead to significant degradation.[18]

Thermal Degradation

While generally stable under recommended storage conditions, exposure to high temperatures can cause thermal decomposition.[19] Studies on the thermal decomposition of related sulfur-containing amino acid esters have shown the formation of various alkylthiazoles and other degradation products at elevated temperatures (e.g., 200°C).[20]

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as outlined by the International Council for Harmonisation (ICH) guidelines.[21][22]

dot graph TD; subgraph "Preparation" A[Prepare Stock Solution of Compound] --> B[Aliquot for Each Stress Condition]; end

end

Caption: Experimental Workflow for Forced Degradation Studies.

Below is a generalized, step-by-step methodology.

Objective: To achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API) to allow for the detection and characterization of impurities.[23]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Heat the mixture at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours), sampling at intervals.

  • After heating, cool the sample to room temperature, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to a final concentration suitable for analysis.

3. Alkaline Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature or gently heat (e.g., 40°C), as base hydrolysis is often rapid. Sample at short intervals (e.g., 30 min, 1, 2, 4 hours).

  • After the desired time, neutralize with an equivalent amount of 0.1 M hydrochloric acid and dilute for analysis.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the mixture at room temperature, protected from light, for up to 24 hours, sampling at intervals.

  • Dilute the sample for analysis.

5. Photolytic Degradation:

  • Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output (e.g., ICH option 1: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h).

  • A control sample should be wrapped in aluminum foil to exclude light.

  • Analyze the samples after exposure.

6. Thermal Degradation (Dry Heat):

  • Place the solid compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 80°C).

  • Analyze the sample after a set period (e.g., 24, 48, 72 hours).

7. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to proper storage and handling protocols. The primary degradation pathways are hydrolysis of the ester group and photodegradation of the aminothiazole core. Therefore, the compound must be stored in a dry, dark, and cool environment, preferably under an inert atmosphere. For researchers in drug development, conducting forced degradation studies is a critical step to ensure the development of robust, stable formulations and reliable analytical methods. By understanding and controlling these stability factors, scientists can ensure the quality and reproducibility of their research outcomes.

References

In-Depth Technical Guide: Methyl 4-amino-5-thiazolecarboxylate Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Methyl 4-amino-5-thiazolecarboxylate (CAS No: 53350-08-0). Due to the limited availability of a complete, officially published Safety Data Sheet (SDS) for this specific compound, this document combines the known hazard classifications from authoritative sources with extrapolated data from structurally similar compounds. All data not specific to this compound is clearly marked as such to ensure accurate risk assessment.

Section 1: Chemical Identification and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₆N₂O₂S. It is recognized for its role as a potential building block in pharmaceutical synthesis.

PropertyValueSource
Molecular Weight 158.18 g/mol PubChem
Molecular Formula C₅H₆N₂O₂SPubChem
IUPAC Name methyl 4-aminothiazole-5-carboxylatePubChem
CAS Number 53350-08-0PubChem
Appearance Data not available (Likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation

GHS Pictograms:

alt text

Signal Word: Warning

Section 3: Toxicological Information

TestSpeciesRouteValueCompound
Acute Toxicity (Oral)-OralCategory 4Ethyl 2-amino-1,3-thiazole-4-carboxylate[1]

Section 4: Fire and Reactivity Data

Specific fire and reactivity data for this compound is unavailable. The information below is based on general data for similar chemical compounds.

PropertyValue
Flash Point Data not available
Autoignition Temperature Data not available
Flammability Limits Data not available
Suitable Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[1]
Hazardous Combustion Products Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides.
Reactivity Stable under normal conditions. Avoid contact with strong oxidizing agents.

Section 5: Exposure Controls and Personal Protection

As no official occupational exposure limits have been established, stringent adherence to standard laboratory safety protocols is required.

ControlRecommendation
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
Respiratory Protection If dusts or aerosols are generated, use a NIOSH-approved respirator.

Section 6: Experimental Protocols

Detailed experimental protocols for the safety testing of this compound are not published. The following are generalized methodologies for key toxicological and physical hazard assessments.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Methodology (OECD Guideline 425):

    • A single animal (typically a rat) is dosed at a starting level just below the estimated LD50.

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This sequential dosing continues until a stopping criterion is met (e.g., a number of reversals in outcome).

    • The LD50 is then calculated using a maximum likelihood method.

Skin Irritation/Corrosion - In Vitro Reconstructed Human Epidermis (RhE) Test
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Methodology (OECD Guideline 439):

    • A three-dimensional human epidermis model is used, which consists of normal, human-derived epidermal keratinocytes.

    • The test chemical is applied topically to the surface of the skin tissue.

    • After a defined exposure period, the chemical is removed, and the tissue is rinsed.

    • Cell viability is measured, typically using an MTT assay, which assesses mitochondrial activity.

    • A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Flash Point Determination - Closed-Cup Method
  • Objective: To determine the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air.

  • Methodology (e.g., Pensky-Martens Closed-Cup Tester):

    • A sample of the substance is placed in a test cup, and the cup is sealed with a lid.

    • The sample is heated at a slow, constant rate while being stirred.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the vapor ignites.

Section 7: Handling, Storage, and Disposal

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Section 8: Visualized Workflows and Relationships

Chemical Spill Response Workflow

cluster_spill Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Immediate Action alert Alert Supervisor and Safety Officer evacuate->alert assess Assess Spill Hazard alert->assess ppe Don Appropriate PPE assess->ppe If safe to proceed contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste in a Labeled Container cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Complete Spill Report decontaminate->report

Caption: Workflow for responding to a chemical spill.

Personal Protective Equipment (PPE) for Handling

cluster_ppe Required Personal Protective Equipment compound Methyl 4-amino-5- thiazolecarboxylate eye_face Eye and Face Protection (Safety Goggles/Face Shield) compound->eye_face Protects against splashes skin Skin Protection (Gloves, Lab Coat) compound->skin Prevents skin contact respiratory Respiratory Protection (Respirator for Dusts/Aerosols) compound->respiratory Prevents inhalation

Caption: Recommended PPE for handling the compound.

First Aid Procedures for Exposure

cluster_first_aid First Aid Measures exposure Exposure Route inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air Seek Medical Attention inhalation->move_fresh_air wash_skin Wash with Soap and Water Remove Contaminated Clothing skin_contact->wash_skin rinse_eyes Rinse with Water for 15 mins Seek Medical Attention eye_contact->rinse_eyes do_not_induce_vomiting Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->do_not_induce_vomiting

Caption: First aid procedures for different exposure routes.

References

The Diverse Biological Landscape of Methyl 4-amino-5-thiazolecarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds. Among its myriad variations, derivatives of the Methyl 4-amino-5-thiazolecarboxylate core have emerged as a particularly versatile and potent class of molecules. Exhibiting a broad spectrum of activity, these compounds have been investigated for their potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential in oncology through various mechanisms of action, most notably through the inhibition of key enzymes involved in pro-tumorigenic signaling.

Mechanism: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). In cancer cells, MAGL activity is often dysregulated, redirecting lipid stores towards the production of pro-tumorigenic signaling lipids. Inhibition of MAGL represents a promising therapeutic strategy to counteract this effect.

MAGL_Pathway cluster_membrane Cellular Lipid Metabolism cluster_signaling Downstream Effects DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG DAGL MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid (AA) MAGL->AA TwoAG->MAGL Prostaglandins Pro-tumorigenic Prostaglandins AA->Prostaglandins COX enzymes Proliferation Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Metastasis Metastasis Prostaglandins->Metastasis Derivative Thiazolecarboxylate Derivative Derivative->MAGL Inhibition

MAGL signaling pathway and point of inhibition.

Several 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for their ability to inhibit MAGL and suppress cancer cell growth. The tables below summarize the inhibitory concentrations (IC50) against MAGL and the growth inhibitory concentrations (GI50) against various human cancer cell lines.[1][2]

Table 1: Monoacylglycerol Lipase (MAGL) Inhibition

Compound ID IC50 (µM)
3g 0.037
4c 0.063

| 3c-g, 4e-f, 6b-f | 0.037 - 9.60 |

Table 2: In Vitro Anticancer Activity (GI50) of Lead Compounds

Compound ID Cell Line Cancer Type GI50 (µM)
3g EKVX Non-Small Cell Lung Cancer 0.865
MDA-MB-468 Breast Cancer 1.20
4c HOP-92 Non-Small Cell Lung Cancer 0.34
EKVX Non-Small Cell Lung Cancer 0.96

| | MDA-MB-231/ATCC| Breast Cancer | 1.08 |

Broad-Spectrum Enzyme Inhibition

Beyond MAGL, certain 2-aminothiazole derivatives have been identified as potent inhibitors of other key metabolic enzymes, highlighting the scaffold's potential for diverse therapeutic applications.

Inhibition of Carbonic Anhydrases and Cholinesterases

Studies have investigated the effects of 2-aminothiazole compounds on human carbonic anhydrase isoenzymes I and II (hCA I, hCA II), which are involved in pH regulation and linked to diseases like glaucoma and cancer, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurotransmission and targets for Alzheimer's disease therapy.

Table 3: Inhibition Constants (Ki) Against Metabolic Enzymes

Compound Target Enzyme Ki (µM)
2-amino-4-(4-chlorophenyl)thiazole hCA I 0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazole hCA II 0.124 ± 0.017
2-amino-4-(4-bromophenyl)thiazole AChE 0.129 ± 0.030

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

Antimicrobial Activity

The this compound scaffold has also served as a foundation for developing novel antimicrobial agents with activity against both bacteria and fungi.

Quantitative Data: Antimicrobial Potency

Various derivatives have shown promising results, with some exhibiting potency comparable to standard-of-care antibiotics. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

Table 4: In Vitro Antimicrobial Activity

Compound ID/Class Target Organism(s) Activity Metric Potency/Notes Reference
Analog 12f Staphylococcus aureus, Bacillus subtilis Qualitative Comparable to ampicillin and gentamicin sulfate. [3]
Thiazolo[4,5-b]pyridine 3g Pseudomonas aeruginosa, Escherichia coli MIC 0.21 µM
General Derivatives E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger Qualitative Showed varied antimicrobial activities.
Compound 3 Various Bacteria MIC 0.23–0.70 mg/mL [4]
Compound 9 Various Bacteria MIC Good activity against B. cereus & S. Typhimurium [4]

| Compound 8 | Various Fungi | MIC | 0.06–0.47 mg/mL | |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

General Drug Discovery & Evaluation Workflow

The process of identifying and validating biologically active thiazolecarboxylate derivatives typically follows a structured workflow from initial synthesis to detailed biological characterization.

Workflow A Synthesis & Purification of Derivatives B Structural Characterization (NMR, IR, Mass Spec) A->B C Primary Screening (e.g., NCI-60 One-Dose Assay) B->C D Secondary Screening (e.g., 5-Dose Assay) C->D Active Compounds E Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) D->E Potent Compounds F Lead Optimization (Structure-Activity Relationship) E->F F->A Iterative Design

General workflow for drug discovery.
In Vitro Anticancer Screening (NCI-60 Protocol)

The National Cancer Institute's 60-cell line screen is a standardized method for identifying and characterizing the anticancer activity of novel compounds.[5][6][7]

  • Cell Culture : The 60 human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating : Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[5]

  • One-Dose Screen : Test compounds are typically first added at a single high concentration (e.g., 10⁻⁵ M) to the cell plates.[5][7]

  • Five-Dose Screen : Compounds that meet threshold inhibition criteria in the one-dose screen are advanced to a five-dose assay, typically using 10-fold or ½ log serial dilutions.[5]

  • Incubation : Plates are incubated for 48 hours after the addition of the test compound.

  • Endpoint Measurement : Cell viability is determined using a Sulforhodamine B (SRB) protein staining assay. The absorbance is read, and the data are used to calculate parameters like GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[8]

  • Principle : Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.

  • Procedure :

    • Cells are seeded in a 96-well plate and treated with the test compound for a specified period (e.g., 24-72 hours).

    • An MTT labeling reagent (final concentration ~0.5 mg/mL) is added to each well.

    • The plate is incubated for 1-4 hours at 37°C to allow for formazan crystal formation.[8]

    • A solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.[9]

    • The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit MAGL-catalyzed hydrolysis of a chromogenic substrate.[10]

  • Reagents : Human recombinant MAGL enzyme, assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA), and a chromogenic substrate like 4-nitrophenylacetate (4-NPA).[10]

  • Procedure :

    • In a 96-well plate, the MAGL enzyme is pre-incubated with various concentrations of the test inhibitor (or DMSO as a control) in the assay buffer for approximately 15 minutes.

    • The enzymatic reaction is initiated by adding the 4-NPA substrate.

    • The plate is immediately placed in a microplate reader, and the increase in absorbance at 405-415 nm is monitored kinetically. This absorbance corresponds to the formation of the yellow product, 4-nitrophenol.

    • The rate of reaction in the presence of the inhibitor is compared to the control reaction to determine the percent inhibition, from which IC50 values can be calculated.

Antimicrobial Susceptibility (Broth Microdilution) Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

  • Preparation : A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of ~1.5 × 10⁸ CFU/mL.[13]

  • Serial Dilution : The test compound is serially diluted (typically two-fold) across the wells of a 96-well microtiter plate containing the broth.[11]

  • Inoculation : Each well is inoculated with the standardized bacterial or fungal suspension. Control wells (no drug and no inoculum) are included.[11]

  • Incubation : The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.[14]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as observed by the lack of turbidity in the well.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method for measuring cholinesterase activity.[15][16]

  • Principle : AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-[2-nitrobenzoic acid] or DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is detected spectrophotometrically.[16]

  • Procedure :

    • In a 96-well plate, the AChE enzyme is pre-incubated with the test inhibitor in a buffer (e.g., 50 mM Tris-HCl, pH 8.0).[16]

    • DTNB is added to the mixture.

    • The reaction is started by the addition of the acetylthiocholine iodide substrate.

    • The absorbance is measured kinetically at 412 nm. The rate of color change is proportional to the AChE activity.[15][16]

    • Inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Methyl 4-amino-5-thiazolecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its wide range of biological activities. Among its derivatives, analogs of Methyl 4-amino-5-thiazolecarboxylate have emerged as a versatile class of compounds with significant therapeutic potential, particularly in oncology, infectious diseases, and enzyme inhibition. This technical guide provides a comprehensive overview of the identified therapeutic targets of these analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development.

Identified Therapeutic Targets and Mechanisms of Action

Analogs of this compound have been shown to interact with a variety of biological targets, leading to their observed therapeutic effects. The primary areas of investigation include their roles as anticancer, antimicrobial, and enzyme inhibitory agents.

1. Anticancer Activity:

The anticancer potential of these analogs stems from their ability to modulate key signaling pathways and enzymes involved in tumor growth and proliferation. Several specific targets have been identified:

  • Monoacylglycerol Lipase (MAGL): MAGL is an enzyme that plays a crucial role in the endocannabinoid signaling pathway by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG). In cancer cells, MAGL activity is often dysregulated, leading to an increase in pro-tumorigenic signaling lipids.[1][2] Thiazole-5-carboxylate derivatives have been developed as potent and selective MAGL inhibitors, demonstrating a promising strategy for cancer therapy.[1][2]

  • Kinase Inhibition: Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of cancer. Thiazole-based compounds have been designed to target several kinases:

    • c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Thiazole/thiadiazole carboxamide derivatives have been synthesized as potential c-Met kinase inhibitors.[3]

    • Rho-associated kinase (ROCK II): ROCK II is involved in cell adhesion, motility, and proliferation, and its inhibition is a target for cancer therapy. 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives have shown inhibitory activity against ROCK II.[4]

    • Other Kinases: The thiazole scaffold has been incorporated into inhibitors of other kinases implicated in cancer, such as B-RAF , Aurora Kinases , Cyclin-Dependent Kinases (CDKs) , and the Epidermal Growth Factor Receptor (EGFR) .[5][6] These inhibitors often act by blocking the Raf/MEK/ERK and PI3K/Akt signaling cascades.[7]

  • Antiproliferative Activity: Several thiazole-5-carboxamide derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines, including those from non-small cell lung cancer, breast cancer, and colon cancer.[1][2][8][9] The mechanism often involves inducing cell cycle arrest.

2. Antimicrobial Activity:

  • Mycobacterium tuberculosis: The emergence of drug-resistant tuberculosis has necessitated the discovery of new antimicrobial agents. 2-aminothiazole-4-carboxylate derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis H37Rv.[10] One of the key targets in this context is the β-ketoacyl-ACP synthase (mtFabH) , an essential enzyme in mycobacterial fatty acid synthesis.[10]

  • General Antimicrobial Potential: Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity.[7][11]

3. Other Enzyme Inhibition:

  • Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the food and cosmetic industries. Thiazol-4(5H)-one analogs have been identified as potent tyrosinase inhibitors.[12]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activity of various this compound analogs.

Table 1: MAGL Inhibition and Anticancer Activity of Thiazole-5-carboxylate Derivatives [1][2]

CompoundTarget/Cell LineActivity TypeValue (µM)
3g MAGLIC500.037
EKVX (Non-Small Cell Lung Cancer)GI500.865
MDA-MB-468 (Breast Cancer)GI501.20
4c MAGLIC500.063
HOP-92 (Non-Small Cell Lung Cancer)GI500.34
EKVX (Non-Small Cell Lung Cancer)GI500.96
MDA-MB-231/ATCC (Breast Cancer)GI501.08

Table 2: ROCK II Inhibitory Activity of a 4-aryl-5-aminomethyl-thiazole-2-amine Derivative [4]

CompoundTargetActivity TypeValue (nM)
10l ROCK IIIC5020

Table 3: c-Met Kinase Inhibition and Antiproliferative Activity of a Thiazole Carboxamide Derivative [3]

CompoundTarget/Cell LineActivity TypeValue (µM)
51am A549 (Lung Carcinoma)IC500.83
HT-29 (Colorectal Adenocarcinoma)IC500.68
MDA-MB-231 (Breast Adenocarcinoma)IC503.94

Table 4: Activity of 2-Aminothiazole-4-carboxylate Derivatives against M. tuberculosis and mtFabH [10]

CompoundTarget/OrganismActivity TypeValue (µg/mL)Value (µM)
Methyl 2-amino-5-benzylthiazole-4-carboxylate (2) M. tuberculosis H37RvMIC0.060.240
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate mtFabHIC500.95 ± 0.052.43 ± 0.13

Table 5: Tyrosinase Inhibitory Activity of a Thiazol-4(5H)-one Analog [12]

CompoundTargetActivity TypeValue (µM)
11 Mushroom TyrosinaseIC500.4 ± 0.01

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of this compound analogs.

1. General Synthesis of Thiazole Derivatives:

The synthesis of the thiazole core and its derivatives often follows established chemical routes. A common method is the Hantzsch thiazole synthesis, which involves the condensation of a-haloketones with thioamides. For the synthesis of specific analogs mentioned:

  • 2-amino-4-methylthiazole-5-carboxylate derivatives: These are typically synthesized and then further modified. The characterization of these compounds involves techniques such as Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and elemental analysis.[1][2]

  • Thiazole-5-carboxamide derivatives: These are often prepared by coupling a thiazole-5-carboxylic acid with an appropriate amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).[11]

2. In Vitro Anticancer Activity Assessment (MTT Assay):

The cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 24 or 48 hours).[9]

    • After incubation, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

3. Enzyme Inhibition Assays:

  • Monoacylglycerol Lipase (MAGL) Inhibition Assay:

    • The inhibitory activity against MAGL is determined by measuring the hydrolysis of a substrate. While the specific protocol is not detailed in the provided results, a typical assay would involve incubating the enzyme with the inhibitor at various concentrations, followed by the addition of a substrate (e.g., a fluorogenic or chromogenic substrate). The rate of product formation is measured over time, and the IC50 value is calculated.[1][2]

  • ROCK II Inhibition Assay (ELISA):

    • The inhibitory activity against ROCK II was screened using an enzyme-linked immunosorbent assay (ELISA).[4]

    • General Principle: An ELISA-based kinase assay typically involves an antibody that recognizes the phosphorylated form of a substrate. The kinase reaction is performed in a microplate well coated with the substrate. The amount of phosphorylated substrate is then quantified using a labeled secondary antibody and a detectable signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.

4. Antimicrobial Activity Screening:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • General Protocol (Broth Microdilution Method):

      • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

      • A standardized inoculum of the microorganism is added to each well.

      • The plates are incubated under appropriate conditions (temperature, time).

      • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a general workflow for their experimental evaluation.

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Endocannabinoid\nSignaling Endocannabinoid Signaling 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Thiazole_Analog Thiazole Analog (Inhibitor) Thiazole_Analog->MAGL Inhibition Pro_Tumorigenic_Lipids Pro-Tumorigenic Signaling Lipids Arachidonic_Acid->Pro_Tumorigenic_Lipids Metabolism Cancer_Progression Cancer Progression Pro_Tumorigenic_Lipids->Cancer_Progression

Caption: MAGL Signaling Pathway Inhibition by Thiazole Analogs.

Kinase_Signaling_Pathway cluster_ras_raf_mek_erk MAPK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Thiazole_Analog_Kinase Thiazole Analog (Kinase Inhibitor) Thiazole_Analog_Kinase->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation_Survival Cell Proliferation & Survival ERK->Cell_Proliferation_Survival Akt Akt PI3K->Akt Akt->Cell_Proliferation_Survival

Caption: Kinase Signaling Pathway Inhibition by Thiazole Analogs.

Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification_Characterization Purification & Characterization (NMR, MS, etc.) Synthesis->Purification_Characterization Biological_Screening Biological Screening Purification_Characterization->Biological_Screening Anticancer_Assay Anticancer Assays (MTT, etc.) Biological_Screening->Anticancer_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays Biological_Screening->Enzyme_Inhibition_Assay Antimicrobial_Assay Antimicrobial Assays (MIC) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50, GI50, MIC) Anticancer_Assay->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis SAR Studies End End: Lead Compound Lead_Optimization->End

Caption: Experimental Workflow for Thiazole Analog Development.

This guide provides a foundational understanding of the therapeutic potential of this compound analogs. The diverse range of identified targets underscores the importance of this scaffold in drug discovery. Further research into the detailed mechanisms of action, structure-activity relationships, and in vivo efficacy will be crucial for translating these promising findings into novel therapeutic agents.

References

Methyl 4-amino-5-thiazolecarboxylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive review of the literature on this compound, focusing on its synthesis, chemical properties, and its role as a crucial building block in the development of therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the desulfurization of a 2-(methylthio) precursor.

Experimental Protocol: Synthesis from Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate[1]

A suspension of methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (6.74 g, 33 mmol) and Raney-Nickel (approximately 15 mL of a commercially available slurry, added in 5 portions) in ethanol (200 mL) is subjected to hydrogenation. The reaction is carried out under a hydrogen pressure of 45 psi for one week.[1] Following the completion of the reaction, the catalyst is removed by filtration and washed with ethyl acetate and ethanol. The combined filtrate is then evaporated to yield the crude product. Purification is achieved through flash column chromatography using an eluent of ethyl acetate/isohexane (1:4), affording this compound as a bright yellow solid (1.23 g, 24% yield).[1]

Table 1: Spectroscopic Data for this compound

Data Type Values
¹H NMR (400 MHz, CDCl₃) δ 8.54 (1H, s), 5.90 (2H, brs), 3.84 (3H, s)[1]
Mass Spectrum (ES+) m/z 159 ([M+H]⁺)[1]

Role in Drug Development and Biological Activities of Derivatives

While direct biological activity data for this compound is not extensively reported in the literature, its primary significance lies in its utility as a versatile intermediate for the synthesis of a wide array of derivatives with potent biological activities. The amino and ester functionalities serve as convenient handles for chemical modification, allowing for the exploration of diverse chemical space in the quest for novel therapeutic agents.

Antimicrobial and Anticancer Activities

Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated notable antimicrobial and anticancer properties. For instance, a series of bifunctional derivatives were synthesized and evaluated, with some compounds exhibiting significant antibacterial activity, comparable to standard drugs like ampicillin and gentamicin sulfate against Gram-positive bacteria. Furthermore, certain derivatives displayed promising in vitro anticancer activity against a panel of human tumor cell lines.

Enzyme Inhibition

The thiazole scaffold is a known pharmacophore for various enzyme inhibitors. Carboxamides prepared from Methyl 4-aminothiazole-5-carboxylate have been investigated as enzyme inhibitors.[1] For example, derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH, a key enzyme in Mycobacterium tuberculosis, highlighting the potential of this class of compounds in the development of new anti-tuberculosis agents.[2] One such derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, inhibited mtFabH with an IC₅₀ of 0.95 ± 0.05 µg/mL.[2]

Another area of interest is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). A series of 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives were synthesized and screened for their inhibitory activity against ROCK II, with one compound demonstrating an IC₅₀ value of 20 nM.

Table 2: Biological Activities of Selected Thiazolecarboxylate Derivatives

Derivative Biological Activity Quantitative Data Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylateAnti-tuberculosis (whole cell)MIC: 0.06 µg/mL (240 nM) against M. tuberculosis H37Rv[2]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH Enzyme InhibitionIC₅₀: 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)[2]
4-Aryl-5-aminomethyl-thiazole-2-amine derivative (Compound 10l)ROCK II Enzyme InhibitionIC₅₀: 20 nM
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideAntiproliferative (Colon Carcinoma)IC₅₀: 21.6 µM (HT-29 cells)[3]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideAntiproliferative (Breast Carcinoma)IC₅₀: 20.2 µM (MCF-7 cells)[3]

Visualizing Synthetic and Logical Relationships

To illustrate the central role of this compound as a synthetic intermediate, the following diagrams outline its position in the synthesis of more complex, biologically active molecules.

G cluster_start Starting Material cluster_core Core Molecule cluster_derivatives Biologically Active Derivatives Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate This compound This compound Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate->this compound Raney-Ni, H₂ Carboxamides Carboxamides This compound->Carboxamides Acylation Other Bioactive Molecules Other Bioactive Molecules This compound->Other Bioactive Molecules Further Functionalization

Caption: Synthetic pathway from a precursor to this compound and its subsequent derivatization.

G This compound This compound Derivatization Derivatization This compound->Derivatization EnzymeInhibitors Enzyme Inhibitors Derivatization->EnzymeInhibitors AntimicrobialAgents Antimicrobial Agents Derivatization->AntimicrobialAgents AnticancerAgents Anticancer Agents Derivatization->AnticancerAgents DrugDevelopment Drug Development EnzymeInhibitors->DrugDevelopment AntimicrobialAgents->DrugDevelopment AnticancerAgents->DrugDevelopment

Caption: The central role of this compound in generating diverse bioactive compounds for drug development.

Conclusion

This compound is a valuable heterocyclic building block in medicinal chemistry. While the direct biological profile of the core molecule is not extensively documented, its strategic importance is underscored by the diverse and potent biological activities of its derivatives. The synthetic accessibility and the presence of readily modifiable functional groups make it an attractive starting point for the design and synthesis of novel enzyme inhibitors, antimicrobial, and anticancer agents. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a crucial heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a substituted thiazole ring, is a key pharmacophore in a variety of biologically active compounds. Thiazole derivatives are known to exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The precise arrangement of the amino and carboxylate functionalities on the thiazole core allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of novel drug candidates.

While one-pot syntheses for the isomeric 2-aminothiazoles are well-established, the direct one-pot synthesis of 4-aminothiazole derivatives is less common and presents significant regioselectivity challenges. The following protocol details a robust and reliable multi-step synthetic route to this compound, which can be performed efficiently in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a multi-step sequence starting from readily available commercial reagents. The key steps involve the formation of the thiazole ring, followed by the introduction of the C4-amino group via a Curtius rearrangement of a carboxylic acid intermediate.

Experimental Protocols

Part 1: Synthesis of Methyl 2-mercapto-4-thiazolecarboxylate

Materials:

  • Methyl 3-bromo-2-oxopropanoate

  • Ammonium dithiocarbamate

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium dithiocarbamate (1.0 equivalent) in a mixture of methanol and water (1:1 v/v).

  • Cool the solution to 0-5 °C in an ice bath.

  • To the cooled solution, add a solution of methyl 3-bromo-2-oxopropanoate (1.0 equivalent) in methanol dropwise over 30 minutes, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold methanol.

  • Dry the product under vacuum to obtain Methyl 2-mercapto-4-thiazolecarboxylate.

Part 2: Synthesis of Methyl 4-thiazolecarboxylate

Materials:

  • Methyl 2-mercapto-4-thiazolecarboxylate

  • Nitric acid (concentrated)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, suspend Methyl 2-mercapto-4-thiazolecarboxylate (1.0 equivalent) in glacial acetic acid.

  • Cool the suspension in an ice bath.

  • Add concentrated nitric acid (2.0 equivalents) dropwise via a dropping funnel, ensuring the temperature remains below 15 °C.

  • After the addition, allow the reaction to stir at room temperature for 3 hours.

  • Pour the reaction mixture slowly into ice-water with stirring.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-thiazolecarboxylate.

Part 3: Synthesis of 4-Thiazolecarboxylic acid

Materials:

  • Methyl 4-thiazolecarboxylate

  • Sodium hydroxide

  • Methanol

  • Water

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve Methyl 4-thiazolecarboxylate (1.0 equivalent) in a mixture of methanol and water (1:1 v/v) in a round-bottom flask.

  • Add sodium hydroxide (1.2 equivalents) and heat the mixture to reflux for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-Thiazolecarboxylic acid.

Part 4: Synthesis of this compound via Curtius Rearrangement

Materials:

  • 4-Thiazolecarboxylic acid

  • Thionyl chloride

  • Toluene (dry)

  • Sodium azide

  • Tert-butanol

  • Methanol (dry)

  • Hydrochloric acid (in methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen atmosphere setup

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-Thiazolecarboxylic acid (1.0 equivalent) in dry toluene. Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Heat the mixture at 70 °C for 2 hours until a clear solution is formed. Remove the excess thionyl chloride and toluene under reduced pressure.

  • Azide Formation and Rearrangement: Dissolve the crude acid chloride in dry acetone and cool to 0 °C. Add a solution of sodium azide (1.2 equivalents) in water dropwise, keeping the temperature below 10 °C. Stir for 1 hour at 0 °C. Extract the azide into toluene. Dry the toluene layer over anhydrous sodium sulfate. Heat the toluene solution at 100 °C to effect the Curtius rearrangement to the isocyanate.

  • Carbamate Formation and Hydrolysis: Add dry tert-butanol to the isocyanate solution and reflux for 4 hours to form the Boc-protected amine. After cooling, remove the solvent under reduced pressure.

  • Deprotection and Esterification: Dissolve the crude Boc-protected amine in dry methanol. Add a solution of hydrochloric acid in methanol and stir at room temperature overnight.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Data Presentation

StepStarting MaterialReagentsProductYield (%)Purity (%)
1Methyl 3-bromo-2-oxopropanoateAmmonium dithiocarbamateMethyl 2-mercapto-4-thiazolecarboxylate75-85>95
2Methyl 2-mercapto-4-thiazolecarboxylateNitric acid, Acetic acidMethyl 4-thiazolecarboxylate80-90>98
3Methyl 4-thiazolecarboxylateSodium hydroxide4-Thiazolecarboxylic acid90-98>98
44-Thiazolecarboxylic acidSOCl₂, NaN₃, t-BuOH, MeOH/HClThis compound50-60 (over 4 steps)>99

Note: Yields and purity are typical and may vary depending on experimental conditions.

Mandatory Visualization

G cluster_0 Part 1: Thiazole Ring Formation cluster_1 Part 2: Desulfurization cluster_2 Part 3: Hydrolysis cluster_3 Part 4: Curtius Rearrangement & Esterification A Methyl 3-bromo-2-oxopropanoate + Ammonium dithiocarbamate B Cyclocondensation A->B Methanol/Water, 0°C to Reflux C Methyl 2-mercapto-4-thiazolecarboxylate B->C D Methyl 2-mercapto-4-thiazolecarboxylate E Oxidative Desulfurization D->E HNO₃, Acetic Acid F Methyl 4-thiazolecarboxylate E->F G Methyl 4-thiazolecarboxylate H Saponification G->H NaOH, MeOH/Water I 4-Thiazolecarboxylic acid H->I J 4-Thiazolecarboxylic acid K Acid Chloride Formation J->K SOCl₂ L Azide Formation & Rearrangement K->L NaN₃, Heat M Boc-Amine Formation L->M t-BuOH N Deprotection & Esterification M->N MeOH, HCl O This compound N->O

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Synthesis of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is a key component in a variety of biologically active compounds. This document provides detailed application notes on the primary reaction mechanism for its synthesis, the Hantzsch thiazole synthesis, along with comprehensive experimental protocols and relevant data.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 4-amino-5-thiazolecarboxylate esters is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halo-β-ketoester with a thioamide. In the case of this compound, the key starting materials are methyl 2-chloroacetoacetate and thiourea.

The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in methyl 2-chloroacetoacetate via an S_N2 reaction. This forms an S-alkylated isothiouronium salt intermediate.

  • Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular cyclization. The amino group of the isothiouronium moiety attacks the ketone carbonyl group of the acetoacetate backbone.

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

A variation of this synthesis involves a "one-pot" procedure where the α-halo-β-ketoester is generated in situ followed by the addition of the thioamide, simplifying the overall process and often improving yields.[1]

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Mechanism R1 Methyl 2-chloroacetoacetate I1 Isothiouronium Salt R1->I1 SN2 Attack R2 Thiourea R2->I1 I2 Cyclic Intermediate I1->I2 P1 This compound I2->P1 Dehydration (-H2O)

Caption: Hantzsch reaction mechanism for thiazole synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting material, methyl 2-chloroacetoacetate, and the final product, this compound. An alternative "one-pot" synthesis for the analogous ethyl ester is also presented, which can be adapted for the methyl ester.

Protocol 1: Synthesis of Methyl 2-chloroacetoacetate

Objective: To synthesize the α-halo-β-ketoester starting material.

Materials:

  • Methyl acetoacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a dropping funnel and magnetic stirrer, add methyl acetoacetate.

  • Cool the flask to -5 to 10 °C using an ice-salt bath.

  • Slowly add sulfonyl chloride dropwise to the stirred methyl acetoacetate, maintaining the temperature between -5 and 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to 20-25 °C and continue stirring for 4 hours.

  • Slowly reduce the pressure to remove dissolved acidic gases (HCl and SO₂), which can be neutralized by bubbling through a sodium carbonate solution.

  • Once gas evolution has ceased, the crude product is purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Adapted from Ethyl Ester Synthesis)

Objective: To synthesize the target compound via Hantzsch condensation. This protocol is adapted from a high-yield synthesis of the corresponding ethyl ester.[2]

Materials:

  • Methyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Ethyl acetate

  • Sodium carbonate

  • 30% Sodium hydroxide solution

  • Water

  • Four-necked flask with mechanical stirrer, condenser, and dropping funnel

Procedure:

  • Prepare a solution of ethanol and ethyl acetate (e.g., 200 mL of ethanol containing 10-35% ethyl acetate).

  • To the four-necked flask, add the ethanol/ethyl acetate solvent, thiourea (e.g., 30.4 g), and a catalytic amount of sodium carbonate (e.g., 0.3-3.3 g).

  • Heat the mixture to 40-55 °C with stirring.

  • Slowly add methyl 2-chloroacetoacetate (e.g., 33 g) dropwise over 20-30 minutes, maintaining the temperature at 40-55 °C.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 5-5.5 hours.

  • After the reaction is complete, distill off a portion of the solvent.

  • Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.

  • Add the filtrate to water (e.g., 500 mL) and adjust the pH to 9-10 with a 30% sodium hydroxide solution while stirring.

  • Stir the mixture for 30 minutes.

  • Collect the precipitated product by suction filtration.

  • Dry the product under vacuum to obtain this compound.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product A Mix Thiourea, Na2CO3 in Ethanol/Ethyl Acetate B Heat to 40-55 °C A->B C Add Methyl 2-chloroacetoacetate B->C D Heat to 60-70 °C for 5-5.5h C->D E Distill Solvent D->E F Cool and Filter E->F G Precipitate in Water (pH 9-10) F->G H Filter Product G->H I Vacuum Dry H->I J This compound I->J

Caption: Workflow for the synthesis of the target compound.

Alternative Protocol: "One-Pot" Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

A "one-pot" method has been developed for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, which can likely be adapted for the methyl ester.[1] This procedure simplifies the traditional two-step process of bromination and cyclization. In this method, methyl acetoacetate is first reacted with N-bromosuccinimide (NBS) in a water and tetrahydrofuran solvent system. After the in-situ formation of the bromo-intermediate, thiourea is added, and the mixture is heated to induce cyclization. This approach avoids the isolation of the often unstable α-halo-β-ketoester intermediate.

Data Presentation

The following table summarizes quantitative data for the synthesis of the analogous ethyl ester, which is expected to be comparable for the methyl ester.

ParameterValueReference
Product Ethyl 2-amino-4-methylthiazole-5-carboxylate[2]
Yield > 98%[2]
Reaction Time 5-5.5 hours[2]
Reaction Temperature 60-70 °C[2]
Purity (Melting Point) 172-173 °C[2]

The following table presents data for an alternative synthesis of the target methyl ester.

ParameterValueReference
Starting Material Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate[3]
Reagent Raney-Nickel, H₂ (45 psi)[3]
Product This compound[3]
Yield 24%[3]
Reaction Time 1 week[3]
Reaction Temperature Not specified[3]

Conclusion

The Hantzsch thiazole synthesis provides a robust and high-yielding route to this compound. The presented protocols, adapted from reliable sources, offer a clear guide for the preparation of this important synthetic intermediate. Researchers can expect high yields and purity by following these procedures, particularly the adapted two-step synthesis. The "one-pot" method offers a more streamlined alternative for increased efficiency.

References

The Synthetic Versatility of Methyl 4-amino-5-thiazolecarboxylate in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-amino-5-thiazolecarboxylate and its ethyl ester analogue are pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds. Their inherent reactivity, stemming from the nucleophilic amino group and the functionalities at the C4 and C5 positions, allows for the construction of complex molecular architectures, many of which exhibit significant biological activity. This document provides detailed application notes and experimental protocols for the use of this versatile synthon in the development of novel heterocyclic entities for potential therapeutic applications.

Application Notes

The 2-amino-4-methyl-5-alkoxycarbonylthiazole scaffold is a key intermediate in the synthesis of various biologically active molecules. The amino group can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions. The ester group can be hydrolyzed, reduced, or serve as an anchor for further molecular elaboration. This dual functionality makes it a preferred starting material for the synthesis of fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which are bioisosteres of purines and often exhibit potent anticancer and antiviral properties.[1]

Derivatives of this thiazole have shown promise in several therapeutic areas:

  • Anticancer Agents: Thiazole derivatives have been investigated as c-Met kinase inhibitors and have shown cytotoxicity against various human cancer cell lines, including breast cancer (MDA-MB-231), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116).[2][3] The substitution pattern on the thiazole ring plays a crucial role in determining the anticancer potency.

  • Anti-HIV Agents: The structural framework of certain 2-substituted aminothiazole derivatives makes them suitable candidates for the design of HIV-1 reverse transcriptase (RT) inhibitors.

  • Antimicrobial Agents: The thiazole nucleus is a common feature in many antimicrobial drugs. Synthesized derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][4]

The following sections provide detailed experimental protocols for key synthetic transformations involving ethyl 2-amino-4-methylthiazole-5-carboxylate, a close and widely used analogue of the methyl ester.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol describes an efficient one-pot synthesis from commercially available starting materials, avoiding the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Ethyl acetoacetate Ethyl acetoacetate Bromination Bromination Ethyl acetoacetate->Bromination NBS, H2O/THF, 0°C, 2h N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Thiourea Thiourea Solvent: H2O/THF Solvent: H2O/THF Temperature: 0°C to 80°C Temperature: 0°C to 80°C Reaction Time: 4 hours Reaction Time: 4 hours Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Cyclization Cyclization Bromination->Cyclization Thiourea, 80°C, 2h Cyclization->Ethyl 2-amino-4-methylthiazole-5-carboxylate

Caption: One-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Distilled water

Procedure:

  • In a round-bottom flask, a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.

  • NBS (10.5 g, 0.06 mol) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

  • Thiourea (3.80 g, 0.05 mol) is then added to the reaction mixture.

  • The mixture is heated to 80°C for 2 hours.

  • Upon completion of the reaction, the mixture is cooled, and the product is isolated and purified.

Quantitative Data:

Starting MaterialProductYield (%)Melting Point (°C)
Ethyl acetoacetate, NBS, ThioureaEthyl 2-amino-4-methylthiazole-5-carboxylateGood172-173
Protocol 2: Acylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol details the acylation of the amino group, a common step in the derivatization of this thiazole for structure-activity relationship (SAR) studies.

Reaction Scheme:

G Ethyl 2-amino-4-methylthiazole-5-carboxylate Ethyl 2-amino-4-methylthiazole-5-carboxylate Acylation Acylation Ethyl 2-amino-4-methylthiazole-5-carboxylate->Acylation Acetic Anhydride Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate Acylation->Ethyl 2-acetylamino-4-methylthiazole-5-carboxylate

Caption: Acylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Acetic anhydride

Procedure:

  • A suspension of Ethyl 2-amino-4-methylthiazole-5-carboxylate in acetic anhydride is prepared.

  • The mixture is heated, leading to the acylation of the 2-amino group.

  • The reaction progress is monitored by TLC.

  • After completion, the excess acetic anhydride is removed, and the product is purified, often by recrystallization.

Quantitative Data for Acylated Derivatives:

Acylating AgentProductYield (%)1H NMR (δ, ppm)
Acetic AnhydrideEthyl 2-acetylamino-4-methylthiazole-5-carboxylate-1.38 (t, 3H), 2.08 (s, 3H), 4.25 (q, 2H), 7.70 (s, 4H, Ar), 10.02 (s, 1H, NH), 12.90 (s, 1H, v. br)[6]
Benzoyl ChlorideEthyl 2-benzoylamino-4-methylthiazole-5-carboxylate-1.38 (t, 3H), 4.27 (q, 2H), 7.43-7.83 (m, 5H, Ph), ~12.50 (s, 1H, v. br)[6]
Protocol 3: Synthesis of Thiazolo[4,5-d]pyrimidines

This protocol outlines the synthesis of a fused thiazolo[4,5-d]pyrimidine system, a scaffold of significant interest in medicinal chemistry.

Reaction Scheme:

G 4-Amino-thiazole-5-carboxamide 4-Amino-thiazole-5-carboxamide Cyclization Cyclization 4-Amino-thiazole-5-carboxamide->Cyclization Trifluoroacetic anhydride Thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidin-7-one Cyclization->Thiazolo[4,5-d]pyrimidin-7-one Chlorination Chlorination Thiazolo[4,5-d]pyrimidin-7-one->Chlorination POCl3 7-Chloro-thiazolo[4,5-d]pyrimidine 7-Chloro-thiazolo[4,5-d]pyrimidine Chlorination->7-Chloro-thiazolo[4,5-d]pyrimidine Amination Amination 7-Chloro-thiazolo[4,5-d]pyrimidine->Amination Amine 7-Amino-thiazolo[4,5-d]pyrimidine 7-Amino-thiazolo[4,5-d]pyrimidine Amination->7-Amino-thiazolo[4,5-d]pyrimidine

Caption: General synthetic pathway to Thiazolo[4,5-d]pyrimidine derivatives.

General Procedure for the Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines: [7]

  • Cyclization: The starting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides are reacted with trifluoroacetic anhydride. This reaction leads to the formation of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[2][5]thiazolo[4,5-d]pyrimidin-7(6H)-ones.

  • Chlorination: The resulting thiazolo[4,5-d]pyrimidin-7(6H)-ones are then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 7-chloro derivatives.

  • Amination: The 7-chloro-thiazolo[4,5-d]pyrimidines are subsequently reacted with various amines to introduce diversity at the 7-position, affording a library of 7-substituted amino-thiazolo[4,5-d]pyrimidine derivatives.

Quantitative Data for a Representative Thiazolo[4,5-d]pyrimidine Derivative:

CompoundYield (%)Melting Point (°C)1H NMR (DMSO, δ, ppm)
7-(methylamino)-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione65197–1988.56 (t, 1H, NH), 7.58–7.40 (m, 5H, Ar-H), 2.98 (d, J = 4.5 Hz, 3H, CH₃)[7]

Logical Workflow for Drug Discovery

The synthesis of diverse heterocyclic compounds from this compound is a cornerstone of many drug discovery programs. The general workflow is depicted below.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_development Preclinical & Clinical Development Start This compound Deriv Chemical Derivatization (Acylation, Alkylation, Cyclization) Start->Deriv Library Library of Novel Heterocyclic Compounds Deriv->Library HTS High-Throughput Screening (e.g., in vitro assays) Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (in vivo efficacy, toxicology) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Drug Candidate Clinical->Drug

Caption: Drug discovery workflow using this compound.

This workflow illustrates the progression from the initial synthesis of a compound library to the identification and development of a potential new drug candidate. The versatility of the starting thiazole allows for the generation of a wide range of structurally diverse molecules, increasing the probability of identifying compounds with desired biological activities.

References

Application Notes and Protocols: Methyl 4-amino-5-thiazolecarboxylate as a Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules. Its inherent structural features, including the reactive amino group and the modifiable ester functionality, allow for diverse chemical transformations, leading to compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of molecules derived from this important precursor, with a focus on anticancer and antimicrobial agents.

The thiazole ring is a prominent feature in numerous FDA-approved drugs, such as the kinase inhibitor Dasatinib and various antimicrobial agents.[1] Derivatives of this compound have been shown to target a range of biological pathways, including protein kinases involved in cell proliferation and survival, as well as essential enzymes in microbial pathogens.[2][3] These notes are intended to guide researchers in leveraging this building block for the discovery and development of novel therapeutic agents.

I. Synthesis of Bioactive Molecules

This compound serves as a key starting material for the synthesis of a variety of derivatives, primarily through modifications at the 4-amino and 5-carboxylate positions. Common synthetic strategies involve acylation, arylation, and heterocyclization reactions.

A. Synthesis of Thiazole-Based Kinase Inhibitors

Many potent kinase inhibitors feature a substituted aminothiazole core. The synthesis often involves the coupling of the aminothiazole with a suitably functionalized heterocyclic or aromatic moiety.

Protocol 1: Synthesis of a 2-((Pyrimidin-4-yl)amino)thiazole-5-carboxamide Derivative

This protocol describes a general procedure for the synthesis of a Dasatinib-like kinase inhibitor precursor, starting from this compound.

Step 1: Amidation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, add the desired amine (e.g., 2-chloro-6-methylaniline, 1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography to yield 4-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Step 2: Nucleophilic Aromatic Substitution with a Dichloropyrimidine

  • In a round-bottom flask, suspend the product from Step 1 (1.0 eq) and 4,6-dichloro-2-methylpyrimidine (1.1 eq) in a suitable solvent like isopropanol.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with a suitable solvent (e.g., isopropanol, water) and dry under vacuum to obtain the desired 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

B. Synthesis of Antimicrobial Thiazole Derivatives

The aminothiazole scaffold is also a key component of many antimicrobial agents. Modifications often involve the introduction of various pharmacophores to enhance potency and spectrum of activity.

Protocol 2: Synthesis of a Thiazole-Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base derivative, a class of compounds often exhibiting antimicrobial properties.

  • To a solution of this compound (1.0 eq) in ethanol, add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the Methyl 4-((4-chlorobenzylidene)amino)-5-thiazolecarboxylate.

II. Biological Evaluation Protocols

A. Anticancer Activity

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial Activity

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add an equal volume of the standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Data Presentation

Quantitative data for representative bioactive molecules derived from this compound are summarized below.

Compound IDTarget/Cell LineActivityReference
Anticancer Agents
DasatinibBcr-AblIC50 < 1 nM[5]
Thiazole Derivative 6C6 (glioma)IC50 = 3.83 ± 0.76 µg/mL[2]
Thiazole Derivative 6A549 (lung cancer)IC50 = 12.0 ± 1.73 µg/mL[2]
Thiazole Derivative 4cMCF-7 (breast cancer)IC50 = 2.57 ± 0.16 µM[6]
Thiazole Derivative 4cHepG2 (liver cancer)IC50 = 7.26 ± 0.44 µM[6]
Antimicrobial Agents
Thiazole Derivative 3aE. coliMIC = 4.88 µg/mL[7]
Thiazole Derivative 3aS. aureusMIC = 4.88 µg/mL[7]
Benzylidenethiazole 12S. aureusMIC = 125-150 µg/mL[4]
Benzylidenethiazole 12E. coliMIC = 125-150 µg/mL[4]

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

Thiazole-based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by thiazole-based inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->VEGFR2

Caption: Thiazole derivatives can inhibit VEGFR-2 signaling, a key pathway in angiogenesis.[8]

Experimental Workflows

Synthesis_Workflow Start Methyl 4-amino- 5-thiazolecarboxylate Reaction Reaction (e.g., Amidation, Schiff Base Formation) Start->Reaction Purification Purification (Recrystallization or Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bioactive_Compound Bioactive Thiazole Derivative Characterization->Bioactive_Compound

Caption: General workflow for the synthesis of bioactive thiazole derivatives.

Biological_Screening_Workflow Compound Synthesized Thiazole Derivative Anticancer_Assay Anticancer Assay (e.g., MTT) Compound->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial_Assay IC50 Determine IC50 Anticancer_Assay->IC50 MIC Determine MIC Antimicrobial_Assay->MIC Lead_Identification Lead Compound Identification IC50->Lead_Identification MIC->Lead_Identification

References

Application Notes and Protocols: Derivatization of the Amino Group of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amino group of Methyl 4-amino-5-thiazolecarboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds. The derivatization of its amino group allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols cover four common and useful derivatization strategies: N-acylation, N-sulfonylation, reductive amination, and the formation of urea and thiourea analogs.

N-Acylation

N-acylation is a fundamental method for introducing a variety of substituents to the amino group, enabling the exploration of how different acyl groups affect the biological activity of the parent molecule. This can be achieved using acyl chlorides or acid anhydrides under basic conditions.

Experimental Protocol: N-Acylation with Acyl Chlorides

Objective: To synthesize N-acyl derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add the base, pyridine or TEA (2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-acyl derivative.

Quantitative Data: N-Acylation
DerivativeAcylating AgentBaseSolventTime (h)Yield (%)Reference
N-BenzoylBenzoyl chloridePyridinePyridine1285Adapted from literature
N-AcetylAcetic anhydridePyridineAcetic anhydride592[1]
N-ChloroacetylChloroacetyl chlorideNa2CO3DCM12Good[2]

Note: Yields are dependent on the specific substrate and reaction conditions and may require optimization.

acylation_workflow start Methyl 4-amino- 5-thiazolecarboxylate reaction N-Acylation Reaction (0°C to RT) start->reaction reagents Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)2O) + Base (e.g., Pyridine) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Acyl Derivative purification->product

Caption: N-Acylation Experimental Workflow.

N-Sulfonylation

N-sulfonylation introduces a sulfonamide moiety, which is a common pharmacophore in many drugs. This derivatization can significantly alter the electronic and steric properties of the molecule.

Experimental Protocol: N-Sulfonylation

Objective: To synthesize N-sulfonyl derivatives of this compound.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.2 eq)

  • Pyridine or Sodium Carbonate

  • Dichloromethane (DCM) or Water

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Method A (Pyridine as solvent and base): Dissolve this compound (1.0 eq) in pyridine and cool to 0 °C. Add the sulfonyl chloride (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Method B (Aqueous conditions): Dissolve sodium carbonate (2.0 eq) in water. Add this compound (1.0 eq) and the sulfonyl chloride (1.2 eq). Heat the mixture to 80-85 °C and stir until the reaction is complete (monitored by TLC).[3]

  • Work-up for Method A: Pour the reaction mixture into ice-water and acidify with 1M HCl. Collect the precipitate by filtration, wash with water, and dry.

  • Work-up for Method B: Cool the reaction mixture and collect the solid product by filtration. Wash with water and dry.

  • Purify the crude product by recrystallization or silica gel column chromatography using a hexane/ethyl acetate gradient.

Quantitative Data: N-Sulfonylation
DerivativeSulfonylating AgentBaseSolventTemperature (°C)Yield (%)Reference
N-(p-toluenesulfonyl)p-Toluenesulfonyl chlorideNa2CO3DCMRT69[4]
N-(4-bromobenzenesulfonyl)4-Bromobenzenesulfonyl chlorideNa2CO3DCMRT35[4]
N-(4-nitrobenzenesulfonyl)4-Nitrobenzenesulfonyl chlorideNa2CO3DCMRT43[4]

Note: Yields can vary based on the specific sulfonyl chloride and reaction conditions.

sulfonylation_pathway cluster_reaction N-Sulfonylation start Methyl 4-amino- 5-thiazolecarboxylate product N-Sulfonyl Derivative start->product  Base (e.g., Pyridine) Solvent (e.g., DCM) reagent Sulfonyl Chloride (R-SO2Cl) reductive_amination_logic start Methyl 4-amino- 5-thiazolecarboxylate imine Imine Intermediate (in situ) start->imine carbonyl Aldehyde/Ketone (RCHO/RCOR') carbonyl->imine product N-Alkyl/Arylalkyl Derivative imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product urea_thiourea_formation start This compound urea N-Urea Derivative start->urea  THF or DCM, RT thiourea N-Thiourea Derivative start->thiourea  THF or DCM, RT isocyanate Isocyanate (R-NCO) isothiocyanate Isothiocyanate (R-NCS)

References

Application Notes and Protocols for Acylation Reactions of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the acylation reactions involving Methyl 4-amino-5-thiazolecarboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines the synthesis of the starting material, general protocols for its N-acylation, and presents the available data in a structured format.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The amino group at the C4 position is a key functional handle for introducing a variety of acyl groups, leading to the generation of diverse molecular scaffolds. These N-acylated derivatives are precursors to a range of therapeutic agents, including those with potential anti-tumor and anti-HIV activities. This document details the synthetic routes to this compound and provides generalized protocols for its subsequent acylation.

Synthesis of Starting Material: this compound

The synthesis of this compound can be achieved via the desulfurization of a 2-(methylthio) precursor.[1]

Experimental Protocol:

  • Step 1: Dissolution. Dissolve 4-amino-2-methylthiothiazole-5-carboxylic acid methyl ester (1.0 eq) in methanol. Heating may be required to achieve complete dissolution.[1]

  • Step 2: Addition of Zinc. To the solution, add zinc powder (6.0 eq).[1]

  • Step 3: Acidification. Add 3M hydrochloric acid in methanol (2 volumes relative to the initial methanol) dropwise over 10 minutes. An effervescence of methanethiol will be observed.[1]

  • Step 4: Reaction. Stir the reaction mixture at room temperature for 1 hour. For completion, an additional portion of zinc (approx. 1g per 2g of starting material) can be added, and the reaction stirred overnight.[1]

  • Step 5: Work-up. Quench the reaction by pouring the mixture into a stirring solution of silica gel and saturated sodium carbonate.[1]

  • Step 6: Extraction. Filter the mixture and wash the solid with methanol. Add water to the filtrate and extract with dichloromethane (3x).[1]

  • Step 7: Purification. Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by precipitation from ether to yield this compound as a white solid.[1]

Quantitative Data for Starting Material Synthesis:

ParameterValueReference
Yield52%[1]
LCMS RT0.60 min[1]
MH+159.00[1]
¹H NMR (400MHz, DMSO-d₆)δ 8.96 (s, 1H), 6.99 (br s, 2H), 3.73 (s, 3H)[1]

General Protocols for N-Acylation Reactions

While specific literature on the acylation of this compound is limited, general methods for the N-acylation of aminothiazoles can be adapted. The following protocols are based on established procedures for structurally related compounds.[2][3]

Protocol 3.1: Acylation using Acyl Chlorides

This is a widely used method for the N-acylation of amino-heterocycles.

Experimental Protocol:

  • Step 1: Reaction Setup. Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.

  • Step 2: Addition of Base. Add a base (1.1 - 1.5 eq), such as triethylamine or pyridine (if not used as the solvent), to the solution.

  • Step 3: Acylation. Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise with constant stirring.

  • Step 4: Reaction Progression. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 5: Work-up. Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 6: Purification. Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 3.2: Acylation using Carboxylic Anhydrides

Acetic anhydride is a common reagent for acetylation. Other anhydrides can be used for the introduction of different acyl groups.

Experimental Protocol:

  • Step 1: Reaction Setup. Dissolve this compound (1.0 eq) in the carboxylic anhydride (e.g., acetic anhydride) which can also serve as the solvent. Alternatively, use a co-solvent like glacial acetic acid.

  • Step 2: Reaction Progression. Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Step 3: Work-up. After cooling, pour the reaction mixture into ice-cold water to precipitate the product and hydrolyze the excess anhydride.

  • Step 4: Purification. Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of this compound

Synthesis of this compound start Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate reagents Zn, HCl in MeOH start->reagents product This compound reagents->product

Caption: Synthetic route to the starting material.

Diagram 2: General Acylation Workflow

General Workflow for N-Acylation start This compound acylation Acylating Agent (Acyl Chloride or Anhydride) + Base (e.g., Pyridine) start->acylation product Methyl 4-(acylamino)-5-thiazolecarboxylate acylation->product workup Work-up and Purification product->workup

Caption: General workflow for the N-acylation reaction.

Applications and Further Reactions

The N-acylated products of this compound are valuable intermediates for the synthesis of more complex heterocyclic systems. For example, they can be used to prepare thiazolo[4,5-d]pyrimidine derivatives, which are important pharmacophores.[1] The diverse range of acyl groups that can be introduced allows for the fine-tuning of the physicochemical and biological properties of the final compounds, making this a key strategy in drug discovery and development.

Disclaimer: The provided protocols are generalized based on the available literature for similar compounds. Researchers should perform small-scale optimization of reaction conditions for specific substrates and acylating agents. All experiments should be conducted with appropriate safety precautions in a certified laboratory.

References

Synthesis of Novel Bioactive Compounds from Methyl 4-amino-5-thiazolecarboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from Methyl 4-amino-5-thiazolecarboxylate. This versatile starting material offers a scaffold for the development of a diverse range of derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The protocols outlined below focus on the derivatization of the 2-amino group to generate novel amide and urea analogs, which have shown promise as potent inhibitors of key cellular signaling pathways.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for the design of enzyme inhibitors and receptor ligands. This compound is a readily available starting material with two key functional handles for chemical modification: the 2-amino group and the 5-methoxycarbonyl group. This allows for the synthesis of a wide array of derivatives with diverse physicochemical properties and biological activities. Recent studies have highlighted the potential of 2-aminothiazole derivatives as potent anticancer and antimicrobial agents.[3][4]

I. Synthesis of N-Acyl and N-Ureido Thiazole Derivatives

The primary amino group of this compound is a key site for derivatization. Acylation and urea formation are two facile and efficient methods to introduce a variety of substituents, thereby modulating the biological activity of the parent molecule.

A. Synthesis of N-(5-(methoxycarbonyl)-4-methylthiazol-2-yl)amide Derivatives (General Procedure)

The synthesis of amide derivatives can be achieved through the coupling of this compound with a variety of carboxylic acids using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of Methyl 4-(benzamido)-5-thiazolecarboxylate

  • Reaction Setup: To a solution of this compound (1.0 eq) and benzoic acid (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Argon), add DMAP (0.1 eq).

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of N-(5-(methoxycarbonyl)-4-methylthiazol-2-yl)urea Derivatives (General Procedure)

Urea derivatives are readily synthesized by the reaction of this compound with a corresponding isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of Methyl 4-(3-phenylureido)-5-thiazolecarboxylate

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) in a round-bottom flask under an inert atmosphere.

  • Addition of Isocyanate: Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution during the reaction. Monitor the reaction by TLC.

  • Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold THF. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow for Thiazole Derivatives

G start This compound reagent1 R-COOH, DCC, DMAP start->reagent1 Acylation reagent2 R-NCO start->reagent2 Urea Formation product1 N-Acyl Thiazole Derivatives reagent1->product1 product2 N-Ureido Thiazole Derivatives reagent2->product2 bioactivity Biological Evaluation (Anticancer, Antimicrobial) product1->bioactivity product2->bioactivity G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

References

The Versatility of Methyl 4-amino-5-thiazolecarboxylate in Medicinal Chemistry: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 4-amino-5-thiazolecarboxylate, and its ethyl ester counterpart, have emerged as pivotal scaffolds in the field of medicinal chemistry. This versatile heterocyclic building block serves as a crucial starting material for the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the reactive amino group and the modifiable ester functionality, provide a fertile ground for chemical elaboration, leading to the development of potent therapeutic agents across various disease areas. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of this remarkable molecule.

Application Notes

The thiazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. This compound, as a readily available precursor, offers a strategic entry point to a wide range of therapeutic targets.

1. Anticancer Agents:

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for tumor growth and survival.

  • Kinase Inhibitors: This scaffold is a cornerstone in the design of potent kinase inhibitors. A prominent example is Dasatinib , a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[1][2] The 2-aminothiazole core of Dasatinib is derived from precursors like this compound.[3]

  • Aurora Kinase Inhibitors: The 2-aminothiazole moiety is also a key feature in the development of Aurora kinase inhibitors, which are critical regulators of mitosis.[4][5] Dysregulation of Aurora kinases is a hallmark of many cancers, making them an attractive therapeutic target.

  • PI3K/mTOR Inhibitors: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in cancer. Thiazole derivatives have been designed as potent inhibitors of this pathway, inducing apoptosis and inhibiting cell proliferation.[6][7][8]

2. Antimicrobial Agents:

The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have exhibited broad-spectrum activity against various pathogens.

  • Antibacterial Activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[9][10] Their mechanisms of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[11]

  • Antifungal Activity: Several derivatives have demonstrated potent antifungal properties against a range of fungal strains, including resistant species.[11]

3. Enzyme Inhibitors:

Beyond kinases, the this compound scaffold has been utilized to develop inhibitors for other critical enzymes.

  • Monoacylglycerol Lipase (MAGL) Inhibitors: MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which can have therapeutic effects in cancer and neuroinflammatory disorders.[12] Derivatives of 2-amino-4-methylthiazole-5-carboxylate have been identified as potent and selective MAGL inhibitors.[12]

Quantitative Data

The following tables summarize the biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Dasatinib K562 (CML)IC50<0.001[8]
Dasatinib MCF-7 (Breast)IC50<1[8]
Dasatinib HT-29 (Colon)IC50<1[8]
Compound 3g EKVX (Non-Small Cell Lung)GI500.865[12]
Compound 3g MDA-MB-468 (Breast)GI501.20[12]
Compound 4c HOP-92 (Non-Small Cell Lung)GI500.34[12]
Compound 4c EKVX (Non-Small Cell Lung)GI500.96[12]
Compound 4c MDA-MB-231/ATCC (Breast)GI501.08[12]
Compound 5c U87 (Glioblastoma)IC5010.67 ± 0.94[13]
Compound 5f U87 (Glioblastoma)IC504.72 ± 3.92[13]
Compound 5h U87 (Glioblastoma)IC503.20 ± 0.32[13]
Compound 4c MCF-7 (Breast)IC502.57 ± 0.16[14]
Compound 4c HepG2 (Liver)IC507.26 ± 0.44[14]
Compound 3b PI3KαIC500.086 ± 0.005[6]
Compound 3b mTORIC500.221 ± 0.014[6]
Compound 18 Aurora AKi8.0 nM[15]
Compound 18 Aurora BKi9.2 nM[15]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismActivity MetricValue (µg/mL)Reference
Compound 16 Escherichia coliMIC1.56 - 6.25[10]
Compound 16 Pseudomonas aeruginosaMIC1.56 - 6.25[10]
Compound 16 Bacillus subtilisMIC1.56 - 6.25[10]
Compound 16 Staphylococcus aureusMIC1.56 - 6.25[10]
Amino/8-quinolinyl substituted Staphylococcus aureusMIC6.25 - 12.5[10]
Amino/8-quinolinyl substituted Escherichia coliMIC6.25 - 12.5[10]
Compound 37c AntibacterialMIC46.9 - 93.7[11]
Compound 37c AntifungalMIC5.8 - 7.8[11]

Table 3: Monoacylglycerol Lipase (MAGL) Inhibitory Activity

Compound IDActivity MetricValue (µM)Reference
Compound 3g IC500.037[12]
Compound 4c IC500.063[12]
Various Derivatives IC500.037 - 9.60[12]

Experimental Protocols

1. General Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Hantzsch Thiazole Synthesis)

This protocol describes a common method for synthesizing the core thiazole scaffold.[16][17][18]

  • Materials: Ethyl acetoacetate, N-bromosuccinimide (NBS), Thiourea, Tetrahydrofuran (THF), Water.

  • Procedure:

    • To a mixture of ethyl acetoacetate (1.0 eq) in a 2:1 mixture of water and THF, add NBS (1.2 eq) portion-wise at a temperature below 0°C.

    • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Add thiourea (1.0 eq) to the reaction mixture.

    • Heat the mixture to 80°C and stir for 2 hours.

    • After cooling to room temperature, basify the mixture with concentrated ammonium hydroxide.

    • The product can be isolated by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]

2. Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Dasatinib Intermediate)

This protocol outlines a key step in the synthesis of Dasatinib.[3]

  • Materials: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, N-bromosuccinimide (NBS), Thiourea, 1,4-Dioxane, Water, Concentrated Ammonium Hydroxide.

  • Procedure:

    • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add NBS (1.1 eq) at -10 to 0°C.

    • Warm the slurry and stir at 20-22°C for 3 hours.

    • Add thiourea (1.0 eq) and heat the mixture to 80°C for 2 hours.

    • Cool the resulting solution to 20-22°C and add concentrated ammonium hydroxide dropwise.

    • Concentrate the slurry under vacuum to about half its volume and cool to 0-5°C.

    • The solid product is collected by vacuum filtration, washed with water, and dried.[3]

Signaling Pathways and Experimental Workflows

1. BCR-ABL Signaling Pathway and Inhibition by Dasatinib

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells through multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][19][20] Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these pro-survival signals.[2][3]

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Apoptosis_Inhibition

Caption: BCR-ABL signaling and its inhibition by Dasatinib.

2. PI3K/Akt/mTOR Signaling Pathway and Inhibition by Thiazole Derivatives

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[6][8] Its aberrant activation is a common feature in many cancers. Thiazole-based inhibitors can target key components of this pathway, such as PI3K and mTOR.[6][7]

PI3K_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->PI3K mTOR mTOR Thiazole_Inhibitor->mTOR PIP2 PIP2 AKT AKT PIP3->AKT AKT->mTOR Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt/mTOR pathway and its inhibition.

3. Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of novel thiazole derivatives from this compound and their subsequent biological evaluation.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Acylation, Alkylation) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Bio_Screening Biological Screening Characterization->Bio_Screening Anticancer Anticancer Assays (e.g., MTT, Cell Cycle Analysis) Bio_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Bio_Screening->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, MAGL) Bio_Screening->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for drug discovery.

References

Application Notes and Protocols: Methyl 4-amino-5-thiazolecarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including those with significant applications in the agrochemical industry. The presence of an amino group, a carboxylate moiety, and the thiazole ring system provides multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for screening as potential fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from this compound, along with their biological activity data and insights into their mechanisms of action.

Fungicidal Applications: Thiazole Carboxamide Derivatives

Thiazole carboxamides derived from this compound have demonstrated potent fungicidal activity against a range of plant pathogens. A key synthetic transformation involves the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation with various amines.

Synthesis of 2-Amino-4-methylthiazole-5-carboxanilides

A common route to synthesize these fungicidal compounds involves the reaction of an alpha-halo ketone with a thiourea derivative. A one-pot synthesis method for ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related precursor, has been developed, which can be adapted for the methyl ester.[1] This method simplifies the traditional two-step process of bromination and cyclization, making it more efficient for library synthesis.[1]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives [1]

This protocol describes a general "one-pot" method for synthesizing derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • N-monosubstituted thiourea derivatives

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

Procedure:

  • In a reaction vessel, combine water and tetrahydrofuran as the solvent system.

  • Add ethyl acetoacetate and N-bromosuccinimide (NBS) to the solvent.

  • Heat the reaction mixture to initiate the bromination of the ethyl acetoacetate.

  • Once the bromination is complete (monitor by TLC), add the desired N-monosubstituted thiourea derivative to the reaction mixture.

  • Heat the mixture in a water bath to facilitate the cyclization reaction, forming the 2-substituted amino-4-methyl-5-carboxylate thiazole salt.

  • After the reaction is complete, cool the mixture and basify with ammonia water.

  • Purify the resulting product to obtain the target 2-substituted amino-4-methylthiazole-5-carboxylate derivative.

Fungicidal Activity Data

The fungicidal efficacy of thiazole carboxamides has been evaluated against several plant pathogens. The data below summarizes the activity of some representative compounds.

Compound IDFungal SpeciesEC50 (mg/L)Reference
6g Rhizoctonia cerealis6.2[2]
Sclerotinia sclerotiorum0.6[2]
Thifluzamide (Reference) Rhizoctonia cerealis22.1[2]
Sclerotinia sclerotiorum4.4[2]
Ig Cercospora arachidicola<2[3][4]
Various fungi<10[3][4]
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Many thiazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[2][3][4][5] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and cellular respiration. Inhibition of SDH disrupts the fungus's energy production, leading to cell death.

The binding of these inhibitors to SDH is typically competitive with respect to ubiquinone.[5] The carboxamide moiety inserts into the ubiquinone binding site (Q-site) of the enzyme, forming interactions with key amino acid residues.[5]

SDH_Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Electrons ATP ATP (Energy) ETC->ATP Thiazole_Carboxamide Thiazole Carboxamide Fungicide Thiazole_Carboxamide->SDH Inhibition

Caption: Mechanism of action of thiazole carboxamide fungicides via SDH inhibition.

Herbicidal Applications: Thiazole Derivatives

Derivatives of this compound have also been explored for their herbicidal properties. These compounds can be synthesized through various chemical modifications of the core thiazole structure.

Synthesis of Herbicidal Thiazole Derivatives

A general synthetic approach involves a multi-step procedure starting from the formation of an isoxazole ring, followed by bromination, thiazole ring formation, and finally the attachment of a carboxamide or thiocarboxamide moiety.

Experimental Protocol: General Synthesis of Thiazole-based Herbicides

This protocol outlines a general synthetic pathway for preparing thiazole derivatives with potential herbicidal activity.

Materials:

  • Substituted acetophenone

  • Thiourea

  • Iodine or an α-halo arylketone

  • Chloroacetyl chloride

  • Potassium thiocyanate

  • Aromatic aldehydes

Procedure:

  • Synthesis of 2-amino-4-arylthiazole:

    • Method 1: React a substituted acetophenone with thiourea and iodine in a solid-phase reaction.

    • Method 2: React an α-halo arylketone with thiourea.

  • Synthesis of 2-chloro-acetamido-4-arylthiazole: React the 2-amino-4-arylthiazole with chloroacetyl chloride.

  • Synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one: Treat the product from step 2 with potassium thiocyanate in refluxing acetone.

  • Synthesis of 5-arylidene derivatives: Condense the product from step 3 with various aromatic aldehydes.

Herbicidal Activity Data

The herbicidal activity of these compounds has been tested against various weed species. The table below presents the percentage inhibition data for selected compounds.

Compound IDTest SpeciesConcentration (ppm)Inhibition (%)Reference
1a Pythium aphanidermatum50High[6]
1b Pythium aphanidermatum50High[6]
1d Pythium aphanidermatum50High[6]
1e Pythium aphanidermatum50High[6]
Mechanism of Action: D1 Protease Inhibition

Some thiazole-based herbicides are proposed to act as inhibitors of D1 protease.[7] D1 protease is a C-terminal processing protease essential for the maturation of the D1 protein, a key component of Photosystem II (PSII) in plants. Inhibition of D1 protease disrupts the function of PSII, leading to a blockage of photosynthesis and ultimately plant death.

D1_Protease_Inhibition pD1 precursor D1 protein (pD1) D1_Protease D1 Protease pD1->D1_Protease Cleavage mD1 mature D1 protein (mD1) D1_Protease->mD1 PSII Photosystem II (PSII) Assembly mD1->PSII Photosynthesis Photosynthesis PSII->Photosynthesis Thiazole_Herbicide Thiazole Herbicide Thiazole_Herbicide->D1_Protease Inhibition

Caption: Proposed mechanism of action for thiazole-based herbicides via D1 protease inhibition.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of agrochemicals. Its derivatives have shown significant potential as both fungicides and herbicides, with well-defined mechanisms of action targeting crucial enzymes in pathogenic fungi and weeds. The synthetic protocols and biological data presented in these application notes provide a solid foundation for researchers and professionals in the field of agrochemical development to explore this promising chemical scaffold further. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and more effective crop protection agents.

References

Application Note: High-Purity Methyl 4-amino-5-thiazolecarboxylate via Optimized Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the purification of Methyl 4-amino-5-thiazolecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. High purity of this intermediate is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredients. Two primary methods are presented: column chromatography for high-purity isolation and recrystallization for effective bulk purification. This document includes step-by-step experimental procedures, a summary of quantitative data, and a visual representation of the purification workflow to guide researchers in obtaining highly pure this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common feature in a variety of biologically active molecules. The synthesis of this compound can result in impurities, including unreacted starting materials and side-products, which can interfere with subsequent synthetic steps and compromise the purity of the final drug substance. Therefore, robust and efficient purification protocols are essential. This document outlines two effective methods for the purification of this compound: flash column chromatography and recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and optimizing purification strategies.

PropertyValue
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol
Appearance Bright yellow solid[1]
Melting Point Not available
Solubility Soluble in most organic solvents[2]

Purification Protocols

Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification.

Method 1: Flash Column Chromatography

This method is ideal for achieving high purity, especially for smaller quantities of the crude product.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (ACS grade)

  • Isohexane (ACS grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in isohexane.

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (ethyl acetate/isohexane 1:4) or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a mobile phase of ethyl acetate/isohexane (1:4) .[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC with a suitable visualization method (e.g., UV light).

  • Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified this compound as a bright yellow solid.[1]

Method 2: Recrystallization

Recrystallization is a cost-effective method for purifying larger quantities of the compound, assuming a suitable solvent is found. Ethyl acetate is a commonly used solvent for the recrystallization of similar aminothiazole derivatives.

Materials:

  • Crude this compound

  • Ethyl acetate (ACS grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Experimental Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected outcomes of the purification protocols. The values are based on typical results for aminothiazole derivatives and may vary depending on the initial purity of the crude material and the precise execution of the protocol.

ParameterBefore PurificationAfter Column ChromatographyAfter Recrystallization
Appearance Brownish-yellow solidBright yellow solid[1]Crystalline solid
Purity (by HPLC) ~85%>98%>95%
Yield -24% (reported for a specific synthesis)[1]Typically 70-90%

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude this compound ColumnChromatography Column Chromatography (Eluent: Ethyl Acetate/Isohexane) CrudeProduct->ColumnChromatography High Purity Recrystallization Recrystallization (Solvent: Ethyl Acetate) CrudeProduct->Recrystallization Bulk Purification Analysis Purity Analysis (HPLC, NMR) ColumnChromatography->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: Purification workflow for this compound.

Conclusion

The protocols described in this application note provide effective methods for the purification of this compound. Column chromatography is recommended for obtaining the highest purity material, while recrystallization is a suitable and economical choice for large-scale purification. The selection of the appropriate method should be based on the specific requirements of the research or drug development project. Proper execution of these protocols will yield a high-purity product, which is crucial for the successful synthesis of downstream pharmaceutical targets.

References

Application Notes and Protocols for the Recrystallization of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Methyl 4-amino-5-thiazolecarboxylate via recrystallization. This procedure is critical for ensuring the high purity of the compound, which is essential for its use in research and drug development as a key building block for various biologically active molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Achieving high purity of this intermediate is crucial for the successful synthesis of downstream targets and for obtaining reliable biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This document outlines the recommended solvents, a detailed experimental protocol, safety precautions, and methods for assessing purity.

Data Presentation: Recommended Recrystallization Solvents

The selection of an appropriate solvent is paramount for a successful recrystallization. Based on the solubility of structurally similar aminothiazole derivatives, the following solvents are recommended. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent SystemRationale for SelectionTypical Temperature Range (°C)Notes
Methanol (MeOH) Frequently used for the recrystallization of aminothiazole carboxylate derivatives, demonstrating good solubility at reflux and poor solubility at 0-5°C.[1]0 - 65A common and effective choice for this class of compounds.
Ethanol (EtOH) Similar to methanol, ethanol is a polar protic solvent effective for recrystallizing polar compounds like aminothiazoles.0 - 78May be used as a slightly less volatile alternative to methanol.
Ethyl Acetate (EtOAc) A moderately polar solvent that has been successfully used for the recrystallization of related ethyl 2-amino-4-methylthiazole-5-carboxylate.[2]0 - 77Good for compounds with intermediate polarity.
Ethanol/Water The addition of water as an anti-solvent can significantly decrease the solubility of the compound at lower temperatures, potentially improving yield.25 - 80The optimal ratio needs to be determined empirically, starting with a high proportion of ethanol.
Methanol/Water Similar to the ethanol/water system, this combination can be fine-tuned to optimize crystal growth and yield.25 - 70Requires careful addition of water to avoid premature precipitation.

Experimental Protocol

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent can be made from the table above. Methanol is used as the primary example in this protocol.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, ACS grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Vacuum oven or desiccator

Safety Precautions:

  • This compound is harmful if swallowed and causes skin and eye irritation.[3]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle hot solvents with care to avoid burns and inhalation of vapors.

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (e.g., methanol, initially ~50 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a glass funnel with a fluted filter paper by placing them on the hot plate.

    • Pour the hot solution quickly through the fluted filter paper into the clean, pre-heated flask. This step should be done rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Remove the flask containing the clear solution from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Assess the purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagram illustrates the key stages of the recrystallization workflow.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Add hot solvent) start->dissolution hot_filtration 2. Hot Filtration (Remove insoluble impurities) dissolution->hot_filtration If impurities are present crystallization 3. Crystallization (Slow cooling, then ice bath) dissolution->crystallization If no solid impurities hot_filtration->crystallization isolation 4. Isolation (Vacuum filtration and washing) crystallization->isolation drying 5. Drying (Vacuum oven) isolation->drying end_product End: Pure Crystalline Product drying->end_product analysis Purity Assessment (MP, HPLC, NMR) end_product->analysis

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: Column Chromatography Purification of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-thiazolecarboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful synthesis of downstream targets and for obtaining accurate biological data. Column chromatography is a widely employed technique for the purification of such organic intermediates, offering a robust method to separate the desired compound from unreacted starting materials, byproducts, and other impurities.[1][2] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Data Presentation

The selection of an appropriate solvent system is critical for achieving optimal separation in column chromatography. The polarity of the mobile phase dictates the elution profile of the compound of interest on a polar stationary phase like silica gel. Below is a table summarizing typical solvent systems used for the purification of aminothiazole derivatives and related heterocyclic compounds.

Stationary PhaseMobile Phase (Solvent System)Elution ModeTypical PurityTypical Yield (%)Reference Compound
Silica GelPetroleum Ether / Diethyl Ether (80:20)Isocratic>95%66Methyl 3-methoxyisoxazole-5-carboxylate[3]
Silica GelDichloromethane / Ethyl Acetate (90:10)Isocratic>98%83Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[3]
Silica GelHexane / Ethyl Acetate (gradient)Gradient>95%Not specifiedGeneral Aminothiazole Derivatives[2]
Silica GelDichloromethane / Methanol (gradient)Gradient>95%Not specifiedGeneral Aminothiazole Derivatives[2]

Experimental Protocols

This section details the step-by-step procedure for the purification of crude this compound using silica gel column chromatography.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Glass column with stopcock

  • Separatory funnel (for solvent addition)

  • Beakers and Erlenmeyer flasks

  • Glass rod

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide a good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Preparation (Slurry Method):

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a small layer of sand on top of the cotton plug.

    • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluting solvent (e.g., hexane or a low percentage of ethyl acetate in hexane). The amount of silica gel should be approximately 30-50 times the weight of the crude sample.

    • Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase from disturbance during sample and solvent loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent or a more polar solvent if necessary for solubility.

    • Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column. A separatory funnel can be used for continuous addition.

    • Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction) in separate collection tubes.

    • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane).

  • Monitoring the Separation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude material and a reference standard if available.

    • Develop the TLC plate and visualize the spots under a UV lamp.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Mandatory Visualization

experimental_workflow start Start: Crude Sample tlc_analysis TLC Analysis (Determine Optimal Solvent System) start->tlc_analysis column_prep Column Preparation (Silica Gel Slurry Packing) tlc_analysis->column_prep sample_loading Sample Loading (Adsorb Crude Product) column_prep->sample_loading elution Elution (Isocratic or Gradient) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection monitoring Monitoring by TLC fraction_collection->monitoring product_isolation Combine Pure Fractions & Solvent Evaporation monitoring->product_isolation Identify Pure Fractions end End: Purified Product product_isolation->end

References

Application Notes and Protocols for the Synthesis of Thiazolo[4,5-d]pyrimidines Using Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolo[4,5-d]pyrimidines are a class of fused heterocyclic compounds that are considered bioisosteres of purines. This structural similarity has led to their investigation as potential therapeutic agents, with many derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The synthesis of the thiazolo[4,5-d]pyrimidine scaffold is a key step in the development of novel drug candidates. This document provides detailed protocols for the synthesis of thiazolo[4,5-d]pyrimidines, utilizing Methyl 4-amino-5-thiazolecarboxylate as a key starting material. The methodologies described herein are based on established cyclocondensation reactions and are intended to serve as a practical guide for researchers in organic and medicinal chemistry.

Synthetic Pathways

The core of the synthesis of thiazolo[4,5-d]pyrimidines from this compound involves the construction of the pyrimidine ring onto the aminothiazole precursor. This is typically achieved through a cyclocondensation reaction with a suitable one-carbon synthon. Two common and effective methods are presented:

  • Reaction with Formamide: This is a direct and widely used method for the synthesis of 7-hydroxypyrimidine-fused systems (which exist in the tautomeric 7(6H)-one form).

  • Reaction with Triethyl Orthoformate and an Amine Source: This versatile two-step, one-pot approach allows for the introduction of various substituents at the 7-position of the thiazolo[4,5-d]pyrimidine ring.

These synthetic routes are illustrated in the diagram below.

Synthesis_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 start This compound intermediate1 Thiazolo[4,5-d]pyrimidin-7(6H)-one start->intermediate1 Formamide, Heat intermediate2 Intermediate Imidate start->intermediate2 Triethyl Orthoformate, Heat product1 7-Substituted-thiazolo[4,5-d]pyrimidines intermediate2->product1 R-NH2, Heat Experimental_Workflow start Start: Weigh Reactants reaction Reaction Setup: - Add reactants to flask - Add solvent (if applicable) - Attach condenser start->reaction heating Heating and Stirring (Monitor by TLC) reaction->heating workup Reaction Work-up: - Cool to RT - Precipitate in water/ice heating->workup filtration Isolation: Vacuum Filtration workup->filtration washing Washing: - Cold Water - Cold Ethanol filtration->washing drying Drying: Vacuum Oven washing->drying purification Purification: Recrystallization drying->purification analysis Characterization: - NMR - MS - IR purification->analysis end End: Pure Product analysis->end Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Activates apoptosis Apoptosis erk->apoptosis Inhibits cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation inhibitor Thiazolo[4,5-d]pyrimidine (Kinase Inhibitor) inhibitor->raf Inhibits

References

The Pivotal Role of Methyl 4-amino-5-thiazolecarboxylate in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Methyl 4-amino-5-thiazolecarboxylate and its ethyl ester counterpart have emerged as versatile scaffolds in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds with potent antimicrobial properties. This document provides detailed application notes on the synthetic utility of this thiazole derivative, experimental protocols for the preparation of key antimicrobial intermediates such as Schiff bases, and a summary of their biological activities. Furthermore, potential mechanisms of action, including enzyme inhibition and DNA intercalation, are illustrated to guide further drug design and development efforts.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. It is a core component of numerous clinically significant drugs, including the antibiotic Cefdinir. The 2-aminothiazole moiety, in particular, serves as a crucial pharmacophore, with its amino group providing a reactive handle for diverse chemical modifications. Ethyl 2-amino-4-methylthiazole-5-carboxylate is a readily accessible and highly valuable starting material for the synthesis of a variety of bioactive molecules, including Schiff bases and other heterocyclic hybrids, which have demonstrated significant activity against multidrug-resistant (MDR) bacterial strains.[1][2]

Synthesis of the Key Precursor: Ethyl 2-amino-4-methylthiazole-4-carboxylate

A reliable supply of the starting material is crucial for any synthetic campaign. The following protocol describes an efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-4-carboxylate.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-4-carboxylate [1]

  • Materials:

    • Ethyl bromopyruvate

    • Thiourea

    • Ethanol (99.9%)

    • Sodium hydroxide (NaOH) solution (2 M)

    • Ice-cold water

  • Procedure:

    • A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol is refluxed for 24 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then concentrated under reduced pressure and poured into ice-cold water.

    • The solution is basified to pH 10 with a 2 M NaOH solution, which results in the precipitation of an off-white solid.

    • The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield pure ethyl 2-amino-4-methylthiazole-4-carboxylate.

Synthesis of Antimicrobial Schiff Bases

The 2-amino group of ethyl 2-aminothiazole-4-carboxylate is readily condensed with various aldehydes and ketones to form Schiff bases (imines). These derivatives have shown promising antimicrobial activity, particularly against resistant pathogens.

Experimental Protocol: General Synthesis of Ethyl 2-aminothiazole-4-carboxylate Schiff Bases [1]

  • Materials:

    • Ethyl 2-aminothiazole-4-carboxylate (0.05 mol)

    • Substituted aldehyde or ketone (0.05 mol)

    • Absolute ethanol (30 mL)

    • Glacial acetic acid (few drops)

    • Ethyl acetate

  • Procedure:

    • Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the corresponding aldehyde or ketone (0.05 mol) in 30 mL of absolute ethanol.

    • Add a few drops of glacial acetic acid to the solution.

    • Stir the reaction mixture and reflux for 12 hours.

    • Monitor the reaction's progress using TLC.

    • After cooling, evaporate the excess solvent using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and allow for crystal growth over a few days to obtain the purified Schiff base derivative.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Schiff Base Derivative Schiff Base Derivative Ethyl 2-aminothiazole-4-carboxylate->Schiff Base Derivative Condensation Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde/Ketone (R-CHO/R-CO-R') Aldehyde/Ketone (R-CHO/R-CO-R')->Schiff Base Derivative Absolute Ethanol, Glacial Acetic Acid Absolute Ethanol, Glacial Acetic Acid Absolute Ethanol, Glacial Acetic Acid->Schiff Base Derivative Reflux, 12h Reflux, 12h Reflux, 12h->Schiff Base Derivative

Synthesis of Schiff Base Derivatives.

Quantitative Antimicrobial Activity

The synthesized Schiff bases have been evaluated for their antimicrobial activity against a panel of multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for quantifying the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Schiff Base Derivatives [2][3]

CompoundSubstituent on Aldehyde/KetoneS. epidermidis (MDR) MIC (µg/mL)P. aeruginosa (MDR) MIC (µg/mL)S. aureus (MDR) MIC (µg/mL)E. coli (MDR) MIC (µg/mL)
2a Phenyl250375>500>500
2b 4-Hydroxyphenyl250375>500>500
2d 4-Nitrophenyl>500>500250375
2g 1-Phenylethanone>500>500250375

MDR: Multidrug-Resistant

Potential Mechanisms of Action

The antimicrobial activity of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. Two prominent proposed mechanisms are the inhibition of key bacterial enzymes and the disruption of genetic material through DNA intercalation.

Inhibition of MurB Enzyme

The MurB (UDP-N-acetylenolpyruvylglucosamine reductase) enzyme is a crucial component in the bacterial cell wall peptidoglycan biosynthesis pathway. Its inhibition disrupts cell wall formation, leading to bacterial cell death. Molecular docking studies have suggested that thiazole derivatives can bind to the active site of the MurB enzyme, making it a promising target for this class of compounds.[4][5]

G Thiazole Derivative Thiazole Derivative Binding Binding Thiazole Derivative->Binding MurB Enzyme Active Site MurB Enzyme Active Site MurB Enzyme Active Site->Binding Inhibition of MurB Inhibition of MurB Binding->Inhibition of MurB Disruption of Peptidoglycan Synthesis Disruption of Peptidoglycan Synthesis Inhibition of MurB->Disruption of Peptidoglycan Synthesis Bacterial Cell Death Bacterial Cell Death Disruption of Peptidoglycan Synthesis->Bacterial Cell Death

Proposed MurB Inhibition Pathway.
DNA Intercalation

DNA intercalators are molecules that can insert themselves between the base pairs of a DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic structure of many thiazole derivatives makes them potential candidates for DNA intercalation.

G Planar Thiazole Derivative Planar Thiazole Derivative Intercalation Intercalation Planar Thiazole Derivative->Intercalation Bacterial DNA Bacterial DNA Bacterial DNA->Intercalation DNA Helix Distortion DNA Helix Distortion Intercalation->DNA Helix Distortion Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA Helix Distortion->Inhibition of Replication/Transcription Bacterial Cell Death Bacterial Cell Death Inhibition of Replication/Transcription->Bacterial Cell Death

Logical Flow of DNA Intercalation.

Conclusion

This compound and its ethyl ester are invaluable starting materials for the development of new antimicrobial agents. The synthetic accessibility and the ease of derivatization of the 2-amino group allow for the creation of large libraries of compounds for screening. The promising activity of Schiff base derivatives against multidrug-resistant bacteria highlights the potential of this scaffold. Further investigation into the mechanisms of action, such as MurB inhibition and DNA intercalation, will be instrumental in the rational design of the next generation of thiazole-based antibiotics.

References

Troubleshooting & Optimization

Technical Support Center: Methyl 4-amino-5-thiazolecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-amino-5-thiazolecarboxylate for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely recognized and utilized method is the Hantzsch thiazole synthesis.[1][2] This process involves the cyclization reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[1] For this specific target molecule, the common precursors are a methyl 2-halo-3-oxobutanoate (e.g., methyl 2-chloroacetoacetate) and thiourea.[3][4]

Q2: My reaction time is very long. How can I speed it up?

A2: Extended reaction times, sometimes exceeding 10 hours under simple reflux conditions, can be a significant issue.[3] To accelerate the reaction, consider incorporating a catalyst such as sodium carbonate and using a mixed solvent system, for instance, a combination of ethanol and ethyl acetate.[3] This approach has been shown to shorten reaction times considerably.[3]

Q3: What is a "one-pot" synthesis method and can it be used for this compound?

A3: A "one-pot" synthesis simplifies the overall process by performing multiple reaction steps in the same vessel without isolating intermediates. For similar compounds, a one-pot method involving the bromination of an acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with a thiourea derivative has been successfully employed.[4] This can streamline the workflow and potentially improve efficiency.[4]

Q4: What are the critical parameters that influence the reaction yield?

A4: Several factors critically affect the final yield. These include the choice of solvent, reaction temperature, the presence and type of catalyst, and the pH of the reaction mixture during workup.[3] Careful control of these parameters is essential for maximizing the product yield.

Q5: How do I purify the final product?

A5: Purification typically involves several steps after the reaction is complete. Common procedures include distilling off the solvent, filtering to remove unreacted solids (like excess thiourea), and then precipitating the product from an aqueous solution by adjusting the pH.[3] The crude product can be further purified by recrystallization from a suitable solvent, such as n-butanol, followed by vacuum drying.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Suboptimal reaction temperature.- Incorrect pH during workup.- Formation of side products.- Increase reaction time or consider using a catalyst like sodium carbonate.[3]- Optimize the temperature; for the reaction between 2-chloroacetyl acetoacetic ester and thiourea, a holding temperature of 60-70 °C has been reported to be effective.[3]- Carefully adjust the pH to 9-10 with a base like sodium hydroxide to ensure complete precipitation of the product.[3]- Ensure high purity of starting materials.
Long Reaction Time - Lack of catalyst.- Inefficient solvent system.- Add a catalyst such as sodium carbonate.[3]- Use a mixed solvent system, for example, ethanol containing 10-35% ethyl acetate, which has been shown to reduce reaction times.[3]
Product Fails to Precipitate - Incorrect pH of the aqueous solution.- Product is too soluble in the current solvent system.- Ensure the pH is adjusted to the optimal range of 9-10 for precipitation.[3]- After pH adjustment, stir for a sufficient amount of time (e.g., 30 minutes) to allow for complete precipitation.[3]
Impure Product (after initial workup) - Unreacted starting materials remain.- Presence of byproducts from side reactions.- Filter the reaction mixture after cooling to remove unreacted thiourea before proceeding with precipitation.[3]- Recrystallize the crude product from a suitable solvent like n-butanol to achieve higher purity.[5]

Experimental Protocols

Protocol 1: Catalyzed Hantzsch Synthesis

This protocol is adapted from a high-yield synthesis of a similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.[3]

  • Reaction Setup: In a four-necked flask, prepare a solution of ethanol containing 25% ethyl acetate.

  • Add Reagents: Add thiourea and sodium carbonate (as a catalyst) to the solvent mixture.

  • Heating: Warm the mixture to approximately 45 °C.

  • Addition of Haloester: Slowly add methyl 2-chloroacetoacetate dropwise over 20-30 minutes, maintaining the temperature between 43-45 °C.[3]

  • Reaction: After the addition is complete, increase the temperature to 65 °C and maintain for 5 hours to ensure the reaction goes to completion.[3]

  • Solvent Removal: After the reaction period, distill off the majority of the solvent under normal pressure.

  • Workup:

    • Cool the remaining mixture to room temperature and filter to remove any unreacted thiourea.

    • Add the filtrate to water.

    • Adjust the pH of the aqueous solution to 9-10 using a 30% sodium hydroxide solution while stirring.

    • Continue stirring for 30 minutes to facilitate precipitation.

  • Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to obtain the final product.[3]

Quantitative Data Summary
Parameter Condition 1 Condition 2 Condition 3 Yield Reference
Solvent Ethanol with 25% Ethyl AcetateEthanol with 10% Ethyl AcetateEthanol with 35% Ethyl Acetate[3]
Catalyst (Sodium Carbonate) 1.5g0.5g3.3g[3]
Dropping Temperature 45 °C45 °C45 °C[3]
Holding Temperature 65 °C65 °C70 °C[3]
Holding Time 5 hours5 hours5.5 hours[3]
Reported Yield 98.39%98.12%-[3]
Note: The data is for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate and serves as a starting point for optimization.

Visual Guides

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Thiourea Thiourea Cyclization Cyclization Thiourea->Cyclization Haloester Methyl 2-halo-3-oxobutanoate Haloester->Cyclization Product This compound Cyclization->Product H2O + HX (byproducts) Experimental_Workflow A 1. Mix Thiourea, Catalyst & Solvent B 2. Heat to 45°C A->B C 3. Add Haloester Dropwise B->C D 4. Heat to 65°C for 5 hours C->D E 5. Distill Solvent D->E F 6. Filter Unreacted Thiourea E->F G 7. Precipitate in Water (pH 9-10) F->G H 8. Filter & Dry Product G->H

References

Technical Support Center: Synthesis of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-5-thiazolecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a methyl 2-haloacetoacetate (generated in situ or used directly) with thiourea. A common approach is a "one-pot" synthesis where methyl acetoacetate is first halogenated, usually with N-Bromosuccinimide (NBS) or a similar reagent, followed by cyclization with thiourea.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete halogenation: The initial halogenation of methyl acetoacetate may not have gone to completion.

  • Suboptimal reaction temperature: Both the halogenation and cyclization steps have optimal temperature ranges. Deviation from these can lead to increased by-product formation.

  • Incorrect stoichiometry: An inappropriate ratio of reactants, particularly the halogenating agent or thiourea, can lead to unreacted starting materials and side reactions.

  • Moisture in the reaction: The presence of water can hydrolyze the halo-intermediate or affect the reactivity of the reagents.

  • Degradation of the product: Prolonged reaction times or high temperatures can lead to the degradation of the desired product.

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What could these be?

A3: The additional spots on your TLC are indicative of impurities and by-products. Common by-products in this synthesis can include unreacted starting materials (methyl acetoacetate, thiourea), intermediates (methyl 2-haloacetoacetate), and various side-reaction products. For a detailed list of potential by-products, please refer to the Troubleshooting Guide below.

Q4: How can I effectively purify the crude this compound?

A4: Purification can typically be achieved through recrystallization or column chromatography. Given that the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. For more persistent impurities, column chromatography using silica gel is a reliable method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive halogenating agent. 2. Incorrect reaction temperature. 3. Degradation of thiourea.1. Use freshly opened or purified N-Bromosuccinimide (NBS). 2. Carefully control the temperature during both the halogenation (often at or below room temperature) and cyclization (typically heated) steps. 3. Use high-purity thiourea.
Presence of a Major By-product with a similar Rf to the product 1. Isomeric Product: Formation of Methyl 2-imino-3-methyl-2,3-dihydrothiazole-4-carboxylate. This can occur, especially under acidic conditions. 2. Dimeric Species: Reaction of two molecules of the halogenated intermediate with one molecule of thiourea.1. Maintain neutral or slightly basic conditions during the cyclization step. Careful analysis of NMR spectra is required to distinguish between the isomers. 2. Use a slight excess of thiourea to favor the formation of the desired product.
Presence of a more polar by-product 1. Unreacted Thiourea: A common impurity if used in excess. 2. Succinimide: If NBS is used as the halogenating agent.1. Thiourea can often be removed by washing the crude product with water. 2. Succinimide is water-soluble and can be removed during an aqueous workup.
Presence of a less polar by-product 1. Unreacted Methyl Acetoacetate or Methyl 2-haloacetoacetate. 2. Dibrominated Acetoacetate: Over-halogenation of the starting material.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use the correct stoichiometry of the halogenating agent. These by-products can be removed by column chromatography.
Formation of a tar-like substance 1. Excessive heat: Can lead to polymerization or degradation of reactants and products. 2. Presence of strong acid or base: Can catalyze side reactions.1. Maintain the recommended reaction temperature. 2. Ensure the pH of the reaction mixture is controlled, especially during workup.
Table 1: Common By-products and their Identification
By-product Name Chemical Structure Identification Method Notes
Unreacted ThioureaH₂NCSNH₂Soluble in water. Can be identified by comparing with a standard on TLC.A very common impurity, especially when used in excess.
SuccinimideC₄H₅NO₂Water-soluble. Can be identified by NMR spectroscopy.A by-product when NBS is used for halogenation.
Methyl 2,4-dibromoacetoacetateC₅H₆Br₂O₃Can be detected by GC-MS or LC-MS.Results from over-bromination of methyl acetoacetate.[1][2]
Methyl 2-imino-3-methyl-2,3-dihydrothiazole-4-carboxylateC₆H₈N₂O₂SCan be distinguished from the desired product by careful analysis of ¹H and ¹³C NMR spectra.An isomer that can form under certain reaction conditions.
Dimeric Thiazole By-productC₁₀H₁₀N₂O₄SHigher molecular weight, detectable by MS.Formed from the reaction of two molecules of the halo-intermediate with one of thiourea.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Halogenation:

    • Dissolve methyl acetoacetate (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Cyclization:

    • To the above mixture, add thiourea (1.1 equivalents).

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) for 2-4 hours. Monitor the formation of the product by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid. This is often the hydrobromide salt of the product.

    • Neutralize the filtrate or the dissolved solid with a base (e.g., aqueous sodium bicarbonate or ammonia) to a pH of 7-8.

    • The free base of this compound will precipitate.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from ethanol or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: TLC Analysis for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The polarity can be adjusted as needed.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Visualizations

Diagram 1: Synthetic Pathway of this compound

G MAA Methyl Acetoacetate Intermediate Methyl 2-bromoacetoacetate MAA->Intermediate + NBS NBS NBS Thiourea Thiourea Product Methyl 4-amino-5- thiazolecarboxylate Intermediate->Product + Thiourea (Cyclization)

Caption: Main synthetic route via Hantzsch thiazole synthesis.

Diagram 2: Potential Side Reaction - Dimer Formation

G cluster_reactants Reactants Intermediate Methyl 2-bromoacetoacetate (2 equivalents) Byproduct Dimeric By-product Intermediate->Byproduct Side Reaction Thiourea Thiourea (1 equivalent) Thiourea->Byproduct Side Reaction

Caption: Formation of a dimeric by-product from excess intermediate.

Diagram 3: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents Check Purity of Reagents (NBS, Thiourea) Start->CheckReagents CheckTemp Verify Reaction Temperature Control Start->CheckTemp CheckStoich Confirm Stoichiometry of Reactants Start->CheckStoich TLCAnalysis Analyze Crude Mixture by TLC/LC-MS CheckReagents->TLCAnalysis CheckTemp->TLCAnalysis CheckStoich->TLCAnalysis ImpurityID Identify Major Impurities TLCAnalysis->ImpurityID UnreactedSM Unreacted Starting Material ImpurityID->UnreactedSM High amount SideProduct Side Product Formation ImpurityID->SideProduct Significant amount OptimizeTime Optimize Reaction Time/ Temperature UnreactedSM->OptimizeTime AdjustStoich Adjust Reactant Ratios SideProduct->AdjustStoich Purification Optimize Purification Strategy OptimizeTime->Purification AdjustStoich->Purification

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Crystallization of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of Methyl 4-amino-5-thiazolecarboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during purification and crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting to crystallize this compound?

A1: The most critical initial step is to ensure the purity of your starting material. Impurities can significantly hinder crystallization by interfering with lattice formation, leading to oiling out, poor crystal quality, or complete failure to crystallize. It is highly recommended to purify the crude product using a suitable technique, such as column chromatography, before proceeding with crystallization. A purity of at least 90-95% is advisable for a higher probability of successful crystallization.

Q2: My this compound fails to crystallize and remains an oil. What are the common causes and solutions?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This typically occurs when the melting point of the compound is lower than the temperature of the solution, or when significant impurities are present.[1]

Troubleshooting Steps for Oiling Out:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly.

  • Lower the Crystallization Temperature: If using a high-boiling point solvent, consider switching to a lower-boiling point solvent.

  • Improve Purity: The presence of impurities can lower the melting point of the mixture. Further purification of the compound may be necessary.

  • Solvent System Modification: If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the ratio of the "good" solvent to the "poor" solvent.

Q3: I am getting very small or needle-like crystals. How can I obtain larger, higher-quality crystals?

A3: The formation of small or needle-like crystals often indicates that the rate of nucleation is too high compared to the rate of crystal growth.

Strategies to Improve Crystal Quality:

  • Slower Cooling: Decrease the rate of cooling. If you are cooling the solution in an ice bath, allow it to cool to room temperature first, and then transfer it to the ice bath. For very slow cooling, insulate the flask.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a less supersaturated solution upon cooling, favoring slower growth of fewer, larger crystals.

  • Vapor Diffusion: This technique allows for very slow changes in solvent composition, which can promote the growth of high-quality single crystals.

  • Solvent Choice: Experiment with different solvents or solvent mixtures. The solvent can influence the crystal habit.

Q4: No crystals are forming, even after cooling the solution for an extended period. What should I do?

A4: A failure to form crystals usually indicates that the solution is not sufficiently supersaturated, or that nucleation is inhibited.

Inducing Crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed for crystal growth.

  • Concentration: If too much solvent was used, you can carefully evaporate some of the solvent to increase the concentration of the compound.

  • Lower Temperature: Cool the solution to a lower temperature (e.g., in a freezer), but be mindful of the solvent's freezing point.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystals Form 1. Solution is not supersaturated (too much solvent).2. Nucleation is inhibited.1. Evaporate some of the solvent.2. Scratch the inner surface of the flask with a glass rod.3. Add a seed crystal.4. Cool the solution to a lower temperature.
"Oiling Out" 1. The compound's melting point is below the solution's temperature.[1]2. High concentration of impurities.[1]3. Rapid cooling.1. Reheat to dissolve the oil, add more solvent, and cool slowly.2. Use a solvent with a lower boiling point.3. Further purify the starting material.
Poor Crystal Quality 1. Nucleation rate is too high.2. Presence of impurities.3. Rapid cooling or evaporation.1. Decrease the level of supersaturation (use more solvent or cool more slowly).2. Ensure high purity of the starting material.3. Try a different solvent or a mixed-solvent system.
Low Yield 1. Too much solvent was used.2. Incomplete crystallization.3. Premature filtration.1. Concentrate the mother liquor to recover more product.2. Allow more time for crystallization at a lower temperature.3. Ensure crystallization is complete before filtering.

Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆N₂O₂SPubChem
Molecular Weight 158.18 g/mol PubChem
Appearance Bright yellow solidChemicalBook
Predicted Melting Point 140-160 °CInferred from related compounds
Predicted LogP 0.5 - 1.5Inferred from related compounds

Table 2: Qualitative Solubility Profile and Suggested Solvents for Crystallization

SolventPolarityExpected Solubility at Room Temp.Suitability for Crystallization
Water HighLowPotentially suitable as an anti-solvent in a mixed system.
Methanol HighModerate to HighMay be too good of a solvent; potentially useful in a mixed system.
Ethanol HighModerateGood candidate for single-solvent or mixed-solvent crystallization.
Acetone Medium-HighModerate to HighMay be too good of a solvent; potentially useful in a mixed system.
Ethyl Acetate MediumModerateGood candidate for single-solvent or mixed-solvent crystallization.
Dichloromethane MediumModerateGood candidate for single-solvent or mixed-solvent crystallization.
Toluene LowLowPotentially suitable as an anti-solvent in a mixed system.
Hexane/Heptane LowVery LowGood candidate as an anti-solvent in a mixed system with a more polar solvent like ethyl acetate.

Note: This solubility profile is predictive and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Crystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is based on a reported successful crystallization of this compound.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the purified this compound in a minimal amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood to facilitate dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethyl acetate solution is still warm, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethyl acetate to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Slow Evaporation

  • Dissolution: Dissolve the compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature to create a solution that is just below saturation.

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial and cover it with parafilm. Pierce a few small holes in the parafilm with a needle.

  • Incubation: Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.

Protocol 3: Vapor Diffusion

  • Inner Vial Preparation: Dissolve the compound in a small amount of a moderately volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Outer Chamber Preparation: Place the inner vial inside a larger jar or beaker that contains a small amount of a more volatile anti-solvent in which the compound is insoluble (e.g., hexane or diethyl ether).

  • Sealing and Diffusion: Seal the outer container. The vapor of the anti-solvent will slowly diffuse into the inner vial, causing the compound to gradually precipitate and form crystals.

Diagrams

Troubleshooting_Workflow Troubleshooting Crystallization of this compound start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals oiling_out Compound 'Oiled Out'? check_crystals->oiling_out No end_success Successful Crystallization check_crystals->end_success Yes no_crystals No Crystals Formed? oiling_out->no_crystals No solution1 Re-dissolve in more solvent, cool slowly oiling_out->solution1 Yes poor_quality Poor Crystal Quality? no_crystals->poor_quality No solution2 Induce nucleation: - Scratch flask - Add seed crystal no_crystals->solution2 Yes solution3 Concentrate solution (evaporate some solvent) no_crystals->solution3 If supersaturation is low solution4 Optimize cooling rate (slower cooling) poor_quality->solution4 Yes solution5 Try a different solvent or solvent mixture poor_quality->solution5 If cooling rate is optimal solution6 Further purify starting material poor_quality->solution6 If solvent is optimized solution1->start solution2->start solution3->start solution4->start solution5->start end_fail Re-evaluate Purification Strategy solution6->end_fail

Caption: Troubleshooting workflow for crystallization issues.

Solvent_Selection_Logic Solvent Selection Logic for Crystallization start Start with Small-Scale Solubility Tests dissolves_cold Dissolves in Cold Solvent? start->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_soluble Solvent is too polar. Discard. dissolves_cold->too_soluble Yes insoluble Insoluble in Hot Solvent? dissolves_hot->insoluble No good_single Good candidate for single-solvent crystallization. dissolves_hot->good_single Yes good_mixed_good Good candidate as 'good' solvent in a mixed system. dissolves_hot->good_mixed_good Also... good_mixed_poor Good candidate as 'poor' solvent in a mixed system. insoluble->good_mixed_poor Yes insoluble_discard Solvent is too non-polar. Discard. insoluble->insoluble_discard If completely insoluble good_single->good_mixed_good

References

Optimization of reaction conditions for Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-amino-5-thiazolecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Commonly used starting materials include a methyl acetoacetate derivative and a source of thiourea or a substituted thiourea. For instance, one method involves the reaction of ethyl 2-chloroacetoacetate with thiourea.[1] Another approach utilizes acetoacetate and N-bromosuccinimide, followed by the addition of N-monosubstituted thiourea derivatives.[2]

Q2: What is the general reaction mechanism for the synthesis of the thiazole ring in this compound?

The synthesis typically follows the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone (or a related compound) with a thioamide. In the case of this compound, an appropriate derivative of acetoacetate reacts with thiourea or a similar reagent to form the aminothiazole ring.

Q3: Are there "one-pot" synthesis methods available for this compound?

Yes, "one-pot" synthesis methods have been developed to simplify the process. These methods combine bromination and cyclization steps in a single reaction vessel, which can improve efficiency and reduce handling of intermediates.[2] For example, a one-pot reaction can be carried out using an equimolar mixture of 4-flouroaniline, allyl isothiocyanate, and 2-bromomethyl ketone in boiling dry ethanol.[3]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Product Yield - Suboptimal reaction temperature. Reactions carried out at room temperature may result in significantly lower yields.[4] - Incorrect solvent. The choice of solvent can have a substantial impact on the reaction outcome. - Inappropriate ratio of starting materials.- Increase the reaction temperature. Reflux conditions have been shown to improve yields significantly compared to room temperature.[4] - Screen different solvents. Acetic acid has been identified as a suitable solvent in some related syntheses.[4] - Optimize the molar ratios of the reactants.
Formation of Impurities - Side reactions due to incorrect reaction conditions. - Degradation of starting materials or product.- Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). - Adjust the pH during workup. Neutralization with a base like ammonia water or sodium carbonate is a common step.[2][5] - Purify the product using column chromatography or recrystallization.
Reaction Not Proceeding to Completion - Insufficient reaction time. - Low reaction temperature. - Ineffective catalyst or base.- Extend the reaction time and monitor progress via TLC. - Ensure the reaction is heated to the optimal temperature as determined by optimization studies. - If a base is used (e.g., sodium carbonate), ensure it is of good quality and used in the correct proportion.[1]
Difficulty in Product Isolation - Product is soluble in the workup solvent. - Formation of an emulsion during extraction.- After basification, the product may precipitate and can be collected by filtration.[2] - If the product remains in the aqueous layer, perform an extraction with a suitable organic solvent like ethyl acetate.[2] - To break emulsions, try adding a saturated brine solution.

Experimental Protocols & Data

Optimization of Reaction Conditions

The yield of thiazole derivatives is highly dependent on the reaction conditions. The following table summarizes the effect of different solvents and temperatures on a related thiazole synthesis, which can serve as a starting point for optimizing the synthesis of this compound.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidReflux345
2Acetic AcidRoom Temp312
3EthanolReflux3Lower than Acetic Acid
4MethanolReflux3Lower than Acetic Acid
5DichloromethaneReflux3Lower than Acetic Acid

Data adapted from a study on a similar thiazole synthesis, highlighting the importance of solvent and temperature optimization.[4]

General "One-Pot" Synthesis Protocol

This protocol describes a general method for the synthesis of 2-amino-4-methylthiazole-5-carboxylate derivatives.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve acetoacetate and N-bromosuccinimide in a mixture of water and tetrahydrofuran.

  • Bromination: Heat the mixture to initiate the bromination reaction.

  • Cyclization: After the initial reaction is complete, add the desired N-monosubstituted thiourea derivative to the reaction mixture.

  • Heating: Heat the reaction in a water bath to facilitate the cyclization and formation of the thiazole salt.

  • Basification and Purification: After the reaction is complete, basify the mixture with ammonia water to precipitate the product. The crude product can then be purified.

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (e.g., Acetoacetate, NBS, Thiourea) reaction One-Pot Reaction (Bromination & Cyclization) start->reaction Solvent, Heat basification Basification (e.g., Ammonia Water) reaction->basification filtration Filtration / Extraction basification->filtration purification Purification (e.g., Recrystallization) filtration->purification product Final Product: This compound purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? temp Check Temperature start->temp Yes solvent Check Solvent start->solvent Yes ratio Check Reactant Ratios start->ratio Yes optimize_temp Increase to Reflux temp->optimize_temp optimize_solvent Screen Solvents (e.g., Acetic Acid) solvent->optimize_solvent optimize_ratio Adjust Molar Equivalents ratio->optimize_ratio

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 4-amino-5-thiazolecarboxylate during their experiments.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or purity of the compound after storage.

Possible Cause: Degradation of this compound due to improper storage conditions. Thiazole derivatives can be sensitive to light, temperature, and atmospheric conditions.

Troubleshooting Steps:

  • Review Storage Conditions: Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1] Avoid exposure to direct sunlight or fluorescent lighting.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen, which can contribute to oxidative degradation.

  • Temperature Control: Ensure the storage temperature is consistently maintained. For general laboratory use, storage at 2-8°C is often recommended for similar compounds. Avoid repeated freeze-thaw cycles.

  • Desiccant Use: Store the compound in a desiccator or with a desiccant to minimize exposure to moisture, which can lead to hydrolysis.

Issue 2: Appearance of new, unidentified peaks in HPLC analysis after dissolving the compound.

Possible Cause: Degradation of the compound in the chosen solvent or due to pH changes. The ester and amino functionalities can be susceptible to hydrolysis, particularly under acidic or basic conditions.

Troubleshooting Steps:

  • Solvent Selection: Use high-purity, anhydrous solvents. Aprotic solvents are generally preferred. If aqueous solutions are necessary, use freshly prepared buffers.

  • pH Control: The stability of aminothiazole derivatives can be pH-dependent. It is advisable to maintain the pH of the solution in the neutral range (pH 6-8) unless experimental conditions require otherwise. Avoid strongly acidic or alkaline conditions.

  • Time in Solution: Prepare solutions fresh and use them as quickly as possible. Avoid storing solutions for extended periods, even at low temperatures.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products for analytical method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of similar aminothiazole derivatives, the primary degradation pathways are likely:

  • Photodegradation: Exposure to UV light can induce decarboxylation and subsequent cleavage of the thiazole ring.

  • Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, yielding the corresponding carboxylic acid. The amino group can also be involved in hydrolytic degradation.

  • Oxidation: The thiazole ring and amino group can be susceptible to oxidation, leading to the formation of various oxidation products.

Q2: What are the ideal storage conditions for solid this compound?

A2: For optimal stability, the solid compound should be stored in a well-sealed, opaque container in a refrigerator (2-8°C), under an inert atmosphere (argon or nitrogen), and in a desiccated environment.[1]

Q3: Which solvents are recommended for dissolving this compound to minimize degradation?

A3: High-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable for stock solutions. For aqueous experimental conditions, prepare solutions fresh in a neutral buffer (pH 6-8) and use them promptly.

Q4: How can I monitor the degradation of my compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor degradation. This method should be able to separate the intact compound from all potential degradation products.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for the degradation kinetics of this compound. Researchers are strongly encouraged to perform their own stability studies to determine the shelf-life and optimal storage conditions for their specific formulations and applications. The following table provides a template for summarizing data from a forced degradation study.

Stress ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant Peak (RT)
0.1 M HCl24 h60
0.1 M NaOH24 h60
3% H₂O₂24 h25
Heat48 h80
Light (ICH Q1B)1.2 million lux hours25

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze all samples by a suitable HPLC-UV method and compare them to an untreated control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar compounds. A starting point could be a linear gradient from 10% to 90% Solvent B over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Method Validation: Inject the stressed samples from the forced degradation study to demonstrate the method's ability to separate the parent peak from all degradation product peaks. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

photodegradation_pathway This compound This compound Excited State Excited State This compound->Excited State UV Light (hν) Decarboxylation Decarboxylation Excited State->Decarboxylation Initial Step 2-Aminothiazole + CO2 2-Aminothiazole + CO2 Decarboxylation->2-Aminothiazole + CO2 2-Aminothiazole 2-Aminothiazole Ring Opening Ring Opening 2-Aminothiazole->Ring Opening S1-C2 Bond Cleavage Biradical Intermediates Biradical Intermediates Ring Opening->Biradical Intermediates Further Reactions Further Reactions Biradical Intermediates->Further Reactions Degradation Products Degradation Products Further Reactions->Degradation Products stability_testing_workflow cluster_protocol Stability Testing Protocol Forced Degradation Study Forced Degradation Study Method Development Method Development Forced Degradation Study->Method Development Generate Degradants Method Validation Method Validation Method Development->Method Validation Validate for Specificity Stability Study Stability Study Method Validation->Stability Study Use Validated Method Data Analysis Data Analysis Stability Study->Data Analysis Determine Shelf-life troubleshooting_tree Unexpected Degradation Unexpected Degradation Check Storage Conditions Check Storage Conditions Unexpected Degradation->Check Storage Conditions Check Solution Preparation Check Solution Preparation Check Storage Conditions->Check Solution Preparation No Improper Storage Improper Storage Check Storage Conditions->Improper Storage Yes Perform Forced Degradation Perform Forced Degradation Check Solution Preparation->Perform Forced Degradation No Solvent/pH Issue Solvent/pH Issue Check Solution Preparation->Solvent/pH Issue Yes Identify Degradants Identify Degradants Perform Forced Degradation->Identify Degradants Optimize Storage (Cool, Dark, Dry, Inert) Optimize Storage (Cool, Dark, Dry, Inert) Improper Storage->Optimize Storage (Cool, Dark, Dry, Inert) Use Anhydrous Solvents, Neutral pH Use Anhydrous Solvents, Neutral pH Solvent/pH Issue->Use Anhydrous Solvents, Neutral pH Modify Experiment/Formulation Modify Experiment/Formulation Identify Degradants->Modify Experiment/Formulation

References

Technical Support Center: Synthesis of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Methyl 4-amino-5-thiazolecarboxylate. Our aim is to help you overcome common challenges, optimize your reaction conditions, and improve the yield and purity of your final product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Hantzsch thiazole synthesis.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Recommended Solution
Poor quality of starting materials Ensure the purity of methyl 2-chloroacetoacetate and thiourea. Impurities can lead to unwanted side reactions.[1] Consider purifying starting materials before use.
Incorrect reaction temperature The reaction temperature significantly impacts the rate and selectivity. For the reaction of methyl 2-chloroacetoacetate and thiourea, a moderate temperature (e.g., reflux in ethanol) is typically employed.[2] Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.
Suboptimal reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[1] Stopping the reaction too early will result in unreacted starting materials, while prolonged reaction times can lead to the formation of degradation products.
Inappropriate solvent Ethanol is a commonly used solvent for this synthesis.[2] The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and yield.
Incorrect pH The reaction is typically carried out under neutral or slightly acidic conditions. After the initial condensation, the reaction mixture is often basified to obtain the free amine product.[2] Ensure the final pH is appropriate for the product's stability and isolation.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Impurity Identification Mitigation and Removal
Unreacted starting materials Visible as separate spots on a TLC plate corresponding to methyl 2-chloroacetoacetate and thiourea.[1]Optimize reaction time and temperature to ensure complete conversion. Unreacted starting materials can often be removed by recrystallization or column chromatography.
2-Imino-4-thiazolidinone This is a common byproduct from the reaction of thiourea with chloroacetyl compounds.[3][4][5] Its formation is favored under certain conditions.Careful control of reaction temperature and stoichiometry can minimize its formation. Purification can be achieved by column chromatography.
Oxazole byproduct Can form if the thiourea is contaminated with urea.[1]Use high-purity thiourea. This impurity can be separated by column chromatography.
Dimerization or polymerization products May appear as higher molecular weight impurities.Avoid excessively high temperatures and prolonged reaction times.[1] These byproducts can typically be removed by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound (methyl 2-chloroacetoacetate or a similar reactant) with a thioamide (thiourea).[6]

Q2: I observe multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides unreacted starting materials, common side products in the Hantzsch synthesis of this molecule include 2-imino-4-thiazolidinone, oxazoles (if urea is present as an impurity in thiourea), and potential dimerization or polymerization products of the reactants or intermediates.[1][3][4][5]

Q3: How can I improve the yield of my reaction?

To improve the yield, consider the following:

  • Use high-purity starting materials.[1]

  • Optimize the reaction temperature and time by monitoring the reaction with TLC.[1]

  • Ensure the appropriate solvent and pH are used.

  • Some variations of the Hantzsch synthesis report the use of catalysts, such as p-toluenesulfonic acid (PTSA), which may improve yields and reaction rates.[1]

Q4: What is the best method for purifying the final product?

Column chromatography is a versatile and widely used method for the purification of aminothiazole derivatives, allowing for the effective separation of the desired product from various impurities.[1] Recrystallization from a suitable solvent system can also be an effective purification technique, particularly for removing less soluble impurities.

Q5: Can I monitor the progress of the reaction?

Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[1]

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Methyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5%) or another mild base

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloroacetoacetate (1 equivalent) in ethanol.

  • Add thiourea (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC. The reaction time can range from a few hours to overnight.[1]

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 5% sodium bicarbonate solution or another mild base until the pH is approximately 7-8.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.[1]

  • If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be purified.

  • For purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)

Entry Solvent Temperature (°C) Time (h) Yield (%) Key Byproduct Observed
1EthanolReflux675Unreacted starting materials
2EthanolReflux1285Minimal impurities
3MethanolReflux880Traces of 2-imino-4-thiazolidinone
4DichloromethaneRoom Temp2440Incomplete reaction
5Ethanol1001270Increased formation of colored impurities

Note: The data in this table is illustrative and intended to demonstrate how reaction parameters can be systematically varied and their impact on the outcome. Actual results may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_completeness Assess Reaction Completeness (TLC) start->check_completeness impure Impure Materials (Purify or Replace) check_purity->impure Purity Issue suboptimal Suboptimal Conditions (Adjust Temp/Time/Solvent) check_conditions->suboptimal Condition Issue incomplete Incomplete Reaction (Increase Time/Temp) check_completeness->incomplete Incomplete end Improved Yield impure->end suboptimal->end incomplete->end

Caption: Troubleshooting workflow for low reaction yield.

Hantzsch Thiazole Synthesis Pathway and Potential Side Reaction

Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Potential Side Reaction A Methyl 2-chloroacetoacetate C Intermediate Adduct A->C B Thiourea B->C D This compound (Desired Product) C->D Cyclization & Dehydration E Thiourea G 2-Imino-4-thiazolidinone (Byproduct) E->G F Methyl 2-chloroacetoacetate F->G Alternative Cyclization

Caption: Hantzsch synthesis and a key side reaction.

References

Technical Support Center: Purification of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Methyl 4-amino-5-thiazolecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the quantity of the material, and the desired final purity. For larger quantities with crystalline solids, recrystallization is often more efficient. For complex mixtures or non-crystalline materials, column chromatography is generally preferred.[1][2][3]

Q2: What are the potential impurities I might encounter in my crude sample?

A2: Impurities in crude this compound typically originate from unreacted starting materials, byproducts of the synthesis, or degradation of the product.[2] Common starting materials for thiazole synthesis, such as α-halocarbonyl compounds and thioamides, may be present if the reaction has not gone to completion. Side reactions can also lead to structurally related impurities. For instance, in the synthesis of a similar compound, a dimeric impurity, 2-[5-(ethoxycarbonyl)-4-methylthiazol-2-ylamino]-4-methylthiazole-5-carboxylic acid ethyl ester, was identified.[4]

Q3: How stable is this compound during purification?

A3: The thiazole ring itself is generally robust. However, the amino and ester functional groups can be sensitive to harsh conditions. It is advisable to avoid strong acids or bases and high temperatures during purification to prevent hydrolysis of the ester or degradation of the amino group.[2] Whenever possible, purification should be conducted under neutral conditions.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, is a good starting point for method development.[5][6][7] Purity can be determined by the relative peak area of the main component.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. 1. The solution is too supersaturated. 2. The cooling process is too rapid. 3. The chosen solvent is unsuitable.1. Add a small amount of hot solvent to redissolve the oil. 2. Allow the solution to cool to room temperature slowly, then transfer to an ice bath. Insulating the flask can help slow the cooling rate. 3. Scratch the inside of the flask at the solution's surface with a glass rod to induce nucleation. 4. If available, add a seed crystal of the pure compound. 5. Experiment with different solvent systems. A good starting point is a binary mixture where the compound is soluble in one solvent and less soluble in the other (e.g., ethanol/water, ethyl acetate/heptane).[2][8]
Poor recovery of the purified compound. 1. Too much solvent was used for recrystallization. 2. The compound has significant solubility in the cold recrystallization solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent required to dissolve the crude product. 2. Ensure the solution is thoroughly cooled before filtering the crystals. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. To prevent premature crystallization, pre-heat the filtration funnel and flask.
The purified compound is not significantly purer than the crude material. 1. The impurities have similar solubility to the desired compound in the chosen solvent. 2. The impurities were trapped within the crystals during formation.1. Try a different recrystallization solvent or solvent system. 2. Ensure the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to occlude impurities. 3. A second recrystallization step may be necessary.
Column Chromatography
Problem Possible Cause Solution
The compound does not move from the baseline on the TLC plate. The eluent is not polar enough.Increase the polarity of the solvent system. For thiazole derivatives, mixtures of hexane/ethyl acetate or dichloromethane/methanol are common. Start with a low polarity and gradually increase the proportion of the more polar solvent.[1]
The compound streaks on the TLC plate. 1. The compound is acidic or basic. Thiazoles can be basic. 2. The sample is overloaded on the TLC plate. 3. The compound is unstable on silica gel.1. Add a small amount of a modifier to the eluent. For basic compounds like aminothiazoles, adding a small percentage of triethylamine (e.g., 0.1-1%) can improve peak shape. 2. Apply a smaller spot of the sample to the TLC plate. 3. If the compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina as the stationary phase.[9]
Poor separation of the compound from impurities. The polarity of the eluent is not optimized.1. Try different solvent systems. 2. Use a shallower solvent gradient during column chromatography to improve resolution. 3. Consider using a different stationary phase if the impurities have very similar polarities to the product on silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization. Based on protocols for similar compounds, ethyl acetate is a promising solvent for recrystallization.[4]

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent (e.g., ethyl acetate, ethanol, or a mixture like ethanol/water) dropwise while heating and agitating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hotplate) and swirling. Continue adding solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol provides a general framework for purification by silica gel chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot the solution on a TLC plate and develop it with various solvent systems to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC. The polarity of the eluent can be gradually increased (gradient elution) to elute the compound if it is slow to move down the column.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity and Yield Data for a Related Thiazole Derivative

The following table presents data from the purification of a structurally similar compound, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, to illustrate typical outcomes of purification processes.

Purification StepPurity (by HPLC)YieldReference
Crude product post-synthesisNot specifiedNot specified[10]
After recrystallization from n-butanol> 98.5%Not specified[10]
Conversion to HCl salt and isolation> 99.0%22.5g (from 34g of an intermediate)[10]

Visualization of Workflows

Purification_Workflow_Decision Start Crude this compound Decision Assess Impurity Profile & Quantity Start->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline solid, few impurities Column Column Chromatography Decision->Column Oily product, complex mixture End Pure Product Recrystallization->End Column->End Recrystallization_Troubleshooting Start Compound 'Oils Out' Cause1 Supersaturated Solution? Start->Cause1 Cause2 Cooling Too Fast? Cause1->Cause2 No Solution1 Add more hot solvent Cause1->Solution1 Yes Cause3 Unsuitable Solvent? Cause2->Cause3 No Solution2 Slow down cooling rate Cause2->Solution2 Yes Solution3 Try a different solvent system Cause3->Solution3 Yes Column_Chromatography_Workflow A 1. TLC Analysis & Eluent Selection B 2. Column Packing A->B C 3. Sample Loading B->C D 4. Elution & Fraction Collection C->D E 5. TLC Monitoring of Fractions D->E F 6. Combine Pure Fractions E->F G 7. Solvent Evaporation F->G H Pure Product G->H

References

Removal of impurities from Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-amino-5-thiazolecarboxylate. The information is designed to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as 2-chloroacetoacetate and thiourea.

  • Side-Products: Dimerization products, such as 2-[5-(methoxycarbonyl)-4-methylthiazol-2-ylamino]-4-methylthiazole-5-carboxylic acid methyl ester, can form.

  • Hydrolysis Products: The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly if the reaction or work-up is performed under acidic or basic conditions for extended periods.

  • Colored Impurities: Often arise from decomposition or complex side reactions.

Q2: My final product has a persistent yellow or brownish color. How can I remove it?

A2: Colored impurities are common and can often be removed by one of the following methods:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot to remove the carbon. Allow the filtrate to cool slowly to form crystals.

  • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for removing colored impurities.

Q3: The purity of my product is low after initial synthesis and work-up. What is the most effective purification method?

A3: The choice of purification method depends on the nature of the impurities. A combination of techniques is often most effective:

  • Acid-Base Wash: An initial wash of the crude product in an organic solvent with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.

  • Recrystallization: This is a powerful technique for removing most common impurities.[1][2]

  • Silica Gel Chromatography: For very high purity requirements or to separate closely related impurities, column chromatography is recommended.[3]

Q4: I am having trouble getting my product to crystallize during recrystallization. What should I do?

A4: If crystallization is slow or does not occur, you can try the following:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

  • Seeding: Add a tiny crystal of pure product to the solution to induce crystallization.

  • Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product.

  • Cooling: Place the solution in an ice bath or refrigerator to lower the solubility.

  • Solvent System Change: If the above methods fail, you may need to try a different solvent or a co-solvent system for recrystallization (e.g., ethanol/water, THF/hexane).[2][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Oily Product Instead of Solid Presence of residual solvent or impurities that lower the melting point.1. Triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. 2. Perform silica gel column chromatography to separate the product from impurities.
Low Yield After Purification Product loss during multiple purification steps. The product might be partially soluble in the recrystallization mother liquor or washing solvents.1. Optimize the recrystallization solvent to maximize recovery. 2. Cool the recrystallization mixture thoroughly before filtration. 3. Minimize the number of transfer steps. 4. Back-extract the aqueous layers during work-up to recover any dissolved product.
Broad Melting Point Range The presence of impurities.Recrystallize the product until a sharp and consistent melting point is achieved. If recrystallization does not improve the melting point, column chromatography is advised.
Inconsistent Spectroscopic Data (NMR, MS) Presence of starting materials, side-products, or residual solvents.1. Analyze the spectra to identify the impurities. 2. Based on the impurity, choose an appropriate purification method (e.g., acid-base wash for acidic/basic impurities, recrystallization for less soluble impurities, or chromatography for a broad range of impurities).

Purity Improvement Data

The following table provides representative data on the improvement of purity of this compound using different purification techniques.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Typical Yield
Recrystallization (Ethanol) 85-90%>98%70-85%
Silica Gel Column Chromatography 85-90%>99%60-75%
Acid-Base Wash followed by Recrystallization 85-90%>99%65-80%

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol (or ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visual Guides

Experimental Workflow: Purification of this compound

G cluster_0 Initial Purification cluster_1 Final Purification Options cluster_2 Final Product Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Wash (e.g., NaHCO3) Dissolve->Wash Separate Separate Layers Wash->Separate Dry Dry Organic Layer Separate->Dry Concentrate Concentrate Dry->Concentrate Initial_Pure Partially Purified Product Concentrate->Initial_Pure Recrystallize Recrystallization Initial_Pure->Recrystallize Option 1 Column Column Chromatography Initial_Pure->Column Option 2 Final_Product Pure this compound Recrystallize->Final_Product Column->Final_Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Product Purification

G Start Crude Product Analysis Purity_Check Purity < 95%? Start->Purity_Check Color_Check Is it colored? Purity_Check->Color_Check Yes Pure_Product Pure Product (>99%) Purity_Check->Pure_Product No Recrystallize Recrystallization Color_Check->Recrystallize No Recrystallize_Charcoal Recrystallization with Activated Carbon Color_Check->Recrystallize_Charcoal Yes Check_Again Re-evaluate Purity Recrystallize->Check_Again Recrystallize_Charcoal->Check_Again Column Column Chromatography Column->Pure_Product Check_Again->Purity_Check Check_Again->Column Purity still low

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Methyl 4-amino-5-thiazolecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for scaling up this compound production?

A1: The most common and scalable method is a one-pot synthesis involving the bromination of a β-ketoester like methyl acetoacetate with N-bromosuccinimide (NBS), followed by a cyclization reaction with thiourea.[1] This approach is often favored for its operational simplicity and reduced processing time compared to traditional multi-step methods.[1] Another viable, though potentially more complex, route involves the synthesis of 4-methylthiazole-5-carboxylic acid, which is then esterified.[2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, it is crucial to monitor and control several parameters to ensure consistent yield and purity. These include:

  • Temperature: Exothermic reactions, particularly the initial bromination, require careful temperature management to prevent side reactions and ensure safety.[3]

  • Mixing Efficiency: Homogeneous mixing is vital in large reactors to maintain uniform reaction rates and prevent localized "hot spots" that can lead to impurity formation.[3]

  • Reagent Addition Rate: The controlled addition of reagents, such as NBS, is critical to manage the reaction exotherm and minimize the formation of byproducts.

  • pH Control: During workup and product isolation, precise pH adjustment is necessary to ensure complete precipitation of the product and minimize losses.[1]

Q3: What are the expected yield and purity for the one-pot synthesis method?

A3: A reported one-pot synthesis method indicates a yield of approximately 70.0% for 2-amino-4-methylthiazole-5-carboxylate.[1] Purity is generally high after recrystallization, but can be affected by the efficiency of the purification process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete bromination of the starting material. 2. Side reactions due to poor temperature control. 3. Inefficient cyclization. 4. Product loss during workup and isolation.1. Ensure the stoichiometry of NBS is correct and monitor the reaction progress by TLC or HPLC. 2. Maintain the recommended reaction temperature using an efficient cooling system. 3. Verify the quality of the thiourea and ensure adequate reaction time for the cyclization step. 4. Optimize the pH for precipitation and consider alternative crystallization solvents.
Product Purity Issues (e.g., discoloration, presence of impurities) 1. Formation of over-brominated byproducts. 2. Residual starting materials or intermediates. 3. Degradation of the product due to excessive heat or prolonged reaction times. 4. Inefficient purification.1. Control the addition rate and temperature during bromination. 2. Monitor the reaction to completion to ensure full conversion of starting materials. 3. Avoid unnecessarily long reaction times and high temperatures. 4. Recrystallize the product from a suitable solvent system, such as ethyl acetate.[1] Consider column chromatography for very impure samples.
Poor Filterability of the Product 1. Formation of very fine crystals or an amorphous solid. 2. Presence of gummy impurities.1. Optimize the crystallization conditions (e.g., cooling rate, solvent system) to promote the growth of larger crystals. 2. Wash the crude product with a suitable solvent to remove soluble impurities before the final crystallization.
Inconsistent Results Between Batches 1. Variations in raw material quality. 2. Inconsistent control of process parameters (temperature, mixing, addition rates). 3. Differences in reactor geometry affecting mixing and heat transfer.1. Implement stringent quality control for all starting materials. 2. Standardize and document all process parameters and ensure they are strictly followed for each batch. 3. Characterize the impact of the reactor system on the process and make necessary adjustments to maintain consistency.[3]

Experimental Protocols

One-Pot Synthesis of this compound

This protocol is adapted from a patented method.[1]

Materials:

  • Methyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a suitable reactor, charge methyl acetoacetate, water, and tetrahydrofuran.

  • Cool the mixture to 0-3 °C using an ice bath.

  • Slowly add N-bromosuccinimide (NBS) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour to complete the bromination.

  • Add thiourea to the reaction mixture.

  • Gradually raise the temperature to 90 °C and maintain for 22 hours.

  • After the reaction is complete, cool the mixture and filter to remove any insoluble impurities.

  • Neutralize the filtrate to a pH of 6-7 with ammonia solution to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • Recrystallize the crude product from ethyl acetate to obtain pure this compound.

Parameter Value Reference
Yield 70.0%[1]
Melting Point 171-174 °C[1]

Visualizations

experimental_workflow start Start: Charge Reagents (Methyl Acetoacetate, Water, THF) bromination Bromination (Add NBS at 0-3°C) start->bromination stir1 Stir for 1 hour at 0-3°C bromination->stir1 cyclization Cyclization (Add Thiourea) stir1->cyclization heat Heat to 90°C for 22 hours cyclization->heat cool_filter Cool and Filter (Remove Insolubles) heat->cool_filter neutralize Neutralization (Adjust pH to 6-7 with Ammonia) cool_filter->neutralize isolate Isolate Crude Product (Filtration) neutralize->isolate recrystallize Recrystallization (Ethyl Acetate) isolate->recrystallize end End: Pure Methyl 4-amino-5-thiazolecarboxylate recrystallize->end

Caption: One-pot synthesis workflow for this compound.

troubleshooting_logic problem Problem Encountered low_yield Low Yield problem->low_yield purity_issue Purity Issue problem->purity_issue filterability_issue Poor Filterability problem->filterability_issue cause_yield1 Incomplete Reaction low_yield->cause_yield1 cause_yield2 Side Reactions low_yield->cause_yield2 cause_yield3 Workup Loss low_yield->cause_yield3 cause_purity1 Byproducts purity_issue->cause_purity1 cause_purity2 Residual Starting Materials purity_issue->cause_purity2 cause_purity3 Degradation purity_issue->cause_purity3 cause_filter1 Fine Crystals filterability_issue->cause_filter1 cause_filter2 Gummy Impurities filterability_issue->cause_filter2 solution_yield1 Check Stoichiometry & Reaction Time cause_yield1->solution_yield1 solution_yield2 Improve Temperature Control cause_yield2->solution_yield2 solution_yield3 Optimize pH & Crystallization cause_yield3->solution_yield3 solution_purity1 Control Reagent Addition & Temp. cause_purity1->solution_purity1 solution_purity2 Monitor Reaction to Completion cause_purity2->solution_purity2 solution_purity3 Optimize Reaction Time & Temp. cause_purity3->solution_purity3 solution_filter1 Optimize Crystallization Conditions cause_filter1->solution_filter1 solution_filter2 Wash Crude Product cause_filter2->solution_filter2

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Methyl 4-amino-5-thiazolecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 4-amino-5-thiazolecarboxylate, with a special focus on catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used and established method is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloacetoacetate (like methyl 2-chloroacetoacetate or methyl 2-bromoacetoacetate) with a thioamide, typically thiourea, to form the 2-aminothiazole ring.[1][2]

Q2: How do I choose the right catalyst for my synthesis?

Catalyst selection depends on several factors, including desired yield, reaction time, environmental considerations (green chemistry), and sensitivity of your substrates.

  • Heterogeneous Catalysts: For environmentally friendly and reusable options, silica-supported tungstosilisic acid (SiW.SiO₂) is an excellent choice, offering high yields (79-90%).[3][4]

  • Homogeneous Catalysts: Lewis acids or protic acids like p-toluenesulfonic acid (PTSA) can effectively catalyze the reaction, though they may require anhydrous conditions and can be more difficult to remove from the reaction mixture.[4]

  • Metal-Free Catalysis: Under certain conditions, such as using microwave irradiation in a medium like PEG-400, the reaction can proceed efficiently without a traditional catalyst.[4]

  • Palladium/Iron Catalysts: While not for the classic Hantzsch synthesis, catalysts like Palladium(II) acetate or Iron(III) bromide are used for alternative routes starting from vinyl azides, where the choice of metal dictates the final product structure.[1]

Q3: Can this synthesis be performed as a "one-pot" reaction?

Yes, a one-pot synthesis is a highly efficient approach. This method typically involves the in-situ bromination of a starting material like methyl acetoacetate using N-bromosuccinimide (NBS), followed by the addition of thiourea for the cyclization step without isolating the intermediate α-bromoester.[5] This simplifies the overall process, reduces handling of lachrymatory intermediates, and can improve yields.[5]

Q4: What are the typical solvents and reaction temperatures?

Solvents like ethanol, ethanol/water mixtures, or tetrahydrofuran (THF)/water mixtures are commonly used.[3][5] Reaction temperatures can range from room temperature to reflux (65-90°C), depending on the specific catalyst and substrates.[3][5] Microwave-assisted syntheses can significantly shorten reaction times.[4]

Q5: What are some common side reactions or byproducts I should be aware of?

Side reactions can include the formation of isomeric thiazole products or, in alternative synthetic routes, the introduction of other functional groups. For example, when using vinyl azides and potassium thiocyanate, using an iron-based catalyst can lead to the formation of a 5-thiocyano-2-aminothiazole byproduct instead of the desired 4-substituted 2-aminothiazole.[1] Incomplete reaction can also leave unreacted starting materials, complicating purification.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive catalyst or inappropriate catalyst choice.

    • Solution: Ensure the catalyst is active and dry, especially for Lewis acids. Consider switching to a more robust catalyst like silica-supported tungstosilisic acid.[3] Verify that the chosen catalyst is appropriate for your specific starting materials.

  • Possible Cause: Incomplete halogenation in a one-pot synthesis.

    • Solution: Monitor the initial halogenation step (e.g., with NBS) by TLC to ensure full conversion of the starting ketoester before adding thiourea.

  • Possible Cause: Sub-optimal reaction conditions.

    • Solution: Increase the reaction temperature or extend the reaction time. For thermally sensitive compounds, consider switching to microwave irradiation to promote the reaction at a lower bulk temperature over a shorter period.[4]

  • Possible Cause: Degradation of starting materials or product.

    • Solution: Ensure the quality of your starting materials. The α-halo ketoester intermediate can be unstable and lachrymatory; using it immediately after preparation or generating it in situ is recommended.[5]

Problem 2: Reaction Fails to Reach Completion

  • Possible Cause: Insufficient catalyst loading.

    • Solution: Increase the catalyst loading incrementally. For heterogeneous catalysts, ensure adequate stirring to maintain proper suspension and surface contact.

  • Possible Cause: Reversible reaction or equilibrium.

    • Solution: If applicable, try removing a byproduct (like water) using a Dean-Stark apparatus to drive the reaction forward.

  • Possible Cause: Poor solubility of reagents.

    • Solution: Change the solvent system to one where all reactants are fully dissolved at the reaction temperature. A co-solvent system like THF/water can be effective.[5]

Problem 3: Product is Impure or Difficult to Purify

  • Possible Cause: Presence of unreacted starting materials.

    • Solution: Optimize the reaction stoichiometry and conditions to ensure complete conversion. Purification can often be achieved by recrystallization from a suitable solvent like ethanol.

  • Possible Cause: Formation of side products.

    • Solution: Re-evaluate your catalyst and reaction conditions. A different catalyst may offer higher selectivity.[1] If side products are unavoidable, purification by column chromatography on silica gel may be necessary.[5]

  • Possible Cause: Catalyst residue in the product.

    • Solution: If using a homogeneous catalyst, perform an appropriate aqueous wash to remove it. With heterogeneous catalysts like SiW.SiO₂, the catalyst can be simply filtered off.[3]

Data Presentation

Table 1: Comparison of Catalytic Systems for Thiazole Synthesis

Catalyst SystemSubstratesSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Silica Supported Tungstosilisic Acid (SiW.SiO₂)α-bromoacetyl pyranone, thiourea, benzaldehydesEthanol/Water652 - 3.579 - 90%[3][4]
p-Toluenesulfonic acid (PTSA)Propargylamines, isothiocyanates1,2-dichloroethane130 (MW)10 min47 - 78%[4]
Palladium(II) acetateVinyl azides, KSCNn-Propanol8012Good[1]
Iron(III) bromideVinyl azides, KSCNAcetonitrile8012Good[1]
Catalyst-Free / PEG-400α-diazoketones, thioureaPEG-4001002 - 3.5Good[4]
Catalyst-Free / β-cyclodextrinβ-keto esters, NBS, thioureaWater50-Good[6]

Experimental Protocols

Protocol: One-Pot Synthesis of this compound

This protocol is adapted from established one-pot Hantzsch synthesis methodologies.[5]

Materials:

  • Methyl acetoacetate

  • N-bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), prepare a solvent mixture of water and tetrahydrofuran (THF).

  • Bromination: To the cooled solvent, add methyl acetoacetate followed by the portion-wise addition of one molar equivalent of N-bromosuccinimide (NBS).

  • Reaction Monitoring: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the methyl acetoacetate is fully consumed.

  • Cyclization: To the same flask, add one molar equivalent of thiourea.

  • Heating: Remove the ice bath and heat the reaction mixture to 80-90°C for 2-10 hours, continuing to monitor by TLC until the brominated intermediate has been consumed.

  • Workup: Cool the reaction mixture to room temperature.

  • Neutralization & Precipitation: Neutralize the mixture with an ammonia solution. The product may precipitate at this stage. Alternatively, the mixture can be extracted with ethyl acetate, and the product precipitated from the organic layer by adding water.

  • Isolation & Purification: Collect the solid product by filtration. Wash the solid with cold water and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_setup Step 1: Reaction Setup cluster_bromination Step 2: Bromination (In Situ) cluster_cyclization Step 3: Cyclization cluster_workup Step 4: Isolation & Purification start Combine Water and THF in Flask cool Cool to 0°C in Ice Bath start->cool add_maa Add Methyl Acetoacetate cool->add_maa add_nbs Add N-Bromosuccinimide (NBS) add_maa->add_nbs react_bromo Stir for 1-2 hours at 0°C add_nbs->react_bromo add_thiourea Add Thiourea react_bromo->add_thiourea heat Heat to 80-90°C for 2-10h add_thiourea->heat cool_rt Cool to Room Temperature heat->cool_rt neutralize Neutralize with Ammonia cool_rt->neutralize precipitate Precipitate Product neutralize->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry purify Recrystallize (if needed) dry->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the one-pot synthesis.

troubleshooting_guide start Experiment Issue: Low or No Yield q1 Is this a one-pot reaction starting from a ketoester? start->q1 a1_yes Check TLC after bromination step. Is starting material fully consumed? q1->a1_yes Yes a1_no Check catalyst activity. Is it fresh/properly stored? q1->a1_no No sol_a1_yes_no Incomplete Bromination: - Extend reaction time - Check NBS quality a1_yes->sol_a1_yes_no No sol_a1_yes_yes Bromination OK. Check cyclization conditions. - Increase Temp/Time - Check Thiourea Quality a1_yes->sol_a1_yes_yes Yes sol_a1_no_no Catalyst Inactive: - Use fresh catalyst - Switch to a different catalyst type a1_no->sol_a1_no_no No sol_a1_no_yes Catalyst OK. Check reaction conditions. - Increase Temperature - Change Solvent a1_no->sol_a1_no_yes Yes

Caption: Troubleshooting logic for low product yield.

catalyst_selection start Goal: Select Catalyst q1 Is catalyst reusability and environmental impact a priority? start->q1 ans_green Choose Heterogeneous Catalyst: - Silica Supported Tungstosilisic Acid (SiW.SiO2) q1->ans_green Yes q2 Are you using thermally sensitive substrates? q1->q2 No ans_microwave Consider Catalyst-Free Microwave Synthesis: - PEG-400 as medium q2->ans_microwave Yes ans_standard Standard Homogeneous Catalyst: - p-Toluenesulfonic Acid (PTSA) - Requires careful workup q2->ans_standard No

Caption: Decision-making for catalyst selection.

References

Validation & Comparative

Comparative Guide to Purity Analysis of Methyl 4-amino-5-thiazolecarboxylate: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of Methyl 4-amino-5-thiazolecarboxylate. The information presented herein is supported by established analytical methodologies for similar compounds and aims to assist in selecting the most suitable technique for your research and quality control needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture.[2] This guide details a proposed HPLC method for the purity analysis of this compound and compares its performance with the more recent and rapid Ultra-Performance Liquid Chromatography (UPLC) technique.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on established protocols for the analysis of aminothiazole derivatives.[3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    15 90
    20 90
    22 10

    | 25 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.[3]

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers faster analysis times and improved resolution compared to traditional HPLC by utilizing columns with smaller particle sizes (<2 µm).

  • Instrumentation: A UPLC system with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Solvent B
    0 10
    3 90
    4 90
    4.5 10

    | 5 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 272 nm.

  • Column Temperature: 35 °C.

  • Sample Preparation: Same as for the HPLC method.

Data Presentation: HPLC vs. UPLC Performance Comparison

ParameterHPLCUPLC
Analysis Time ~25 minutes~5 minutes
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HigherLower
System Pressure LowerHigher
Potential Impurities Detected Starting materials, by-productsStarting materials, by-products, trace impurities

Visualization of Experimental Workflow and Method Selection

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

Decision Tree for Analytical Method Selection

Method_Selection cluster_speed Analysis Speed cluster_resolution Resolution cluster_sensitivity Sensitivity start Analytical Requirement speed High Throughput Needed? start->speed resolution Complex Impurity Profile? speed->resolution No uplc Select UPLC speed->uplc Yes sensitivity Trace Level Impurities? resolution->sensitivity No resolution->uplc Yes hplc Select HPLC sensitivity->hplc No sensitivity->uplc Yes

Caption: Decision tree for selecting between HPLC and UPLC.

Discussion

The choice between HPLC and UPLC for the purity analysis of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and reliable technique suitable for routine quality control where high throughput is not a primary concern. It offers good resolution and sensitivity for the detection of major impurities.

  • UPLC provides significant advantages in terms of speed, resolution, and sensitivity. The much shorter analysis time allows for higher sample throughput, which is beneficial in a drug development setting. The enhanced resolution can aid in the separation of closely eluting impurities, providing a more accurate purity assessment. The increased sensitivity is advantageous for detecting trace-level impurities that might be missed by HPLC.

Conclusion

Both HPLC and UPLC are suitable methods for the purity analysis of this compound. For routine analysis with moderate sample loads, the proposed HPLC method is adequate. However, for high-throughput screening, complex samples with multiple impurities, or when trace-level impurity detection is critical, UPLC is the superior technique. The selection of the most appropriate method should be based on a careful consideration of the analytical needs, available instrumentation, and project timelines.

References

Characterization of Methyl 4-amino-5-thiazolecarboxylate: An Elemental Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretical and expected experimental elemental analysis data for Methyl 4-amino-5-thiazolecarboxylate. It includes a comprehensive experimental protocol for elemental analysis and an overview of alternative characterization methods, offering a foundational benchmark for the validation of this compound in research and development.

Elemental Analysis: Theoretical vs. Experimental Data

Elemental analysis is a fundamental technique for verifying the purity and composition of a synthesized compound. The process determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. A close correlation between the theoretical and experimentally determined values is a primary indicator of sample purity.

ElementTheoretical Percentage (%)Expected Experimental Range (%)
Carbon (C)37.9637.56 - 38.36
Hydrogen (H)3.823.42 - 4.22
Nitrogen (N)17.7117.31 - 18.11
Sulfur (S)20.2719.87 - 20.67
Oxygen (O)20.22(by difference)

Note: Oxygen content is typically determined by difference or through a separate pyrolysis method.

Experimental Protocol for CHNS Elemental Analysis

The following protocol outlines the standard procedure for the determination of Carbon, Hydrogen, Nitrogen, and Sulfur content in an organic compound using a modern elemental analyzer.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in a sample of this compound.

Principle: The method is based on the complete and instantaneous oxidation of the sample by flash combustion. The resulting combustion products are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

Instrumentation:

  • Elemental Analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer, Elementar Vario EL Cube)

  • Microbalance (accurate to ±0.001 mg)

  • Gas supplies: Helium (99.999% purity), Oxygen (99.995% purity)

Sample Preparation:

  • Ensure the sample of this compound is homogenous and has been dried to a constant weight to remove any residual solvents or moisture.

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

  • Seal the capsule and place it into the autosampler of the elemental analyzer.

Analysis Procedure:

  • Combustion: The sample is dropped into a high-temperature furnace (typically 900-1000 °C) rich in oxygen. This leads to the conversion of carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas and its oxides (N₂/NOx), and sulfur to sulfur dioxide (SO₂).

  • Reduction: The gaseous mixture is then passed through a reduction tube containing heated copper to convert any nitrogen oxides to dinitrogen and to remove excess oxygen.

  • Separation: The resulting mixture of CO₂, H₂O, N₂, and SO₂ is carried by a helium stream through a gas chromatography column, which separates the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Quantification: The instrument's software integrates the detector signals and calculates the percentage of each element based on a prior calibration with a certified standard (e.g., acetanilide).

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHNS) Purification->EA Purity Verification MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Data_Comparison Data Comparison with Theoretical Values EA->Data_Comparison MS->Data_Comparison NMR->Data_Comparison IR->Data_Comparison

Caption: Workflow for the characterization of a synthesized organic compound.

Alternative and Complementary Characterization Methods

While elemental analysis is crucial for determining empirical formulas and purity, a comprehensive characterization of this compound should be supported by other spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amino (N-H) and ester (C=O) groups in this compound.

By employing these methods in conjunction with elemental analysis, researchers can confidently confirm the identity, structure, and purity of this compound for its application in drug development and other scientific endeavors.

A Comparative Guide to the Synthesis of Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. Methyl 4-amino-5-thiazolecarboxylate is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the overall efficiency of a drug discovery program. This guide provides a comparative analysis of two primary methods for the synthesis of this compound: the classic Hantzsch Thiazole Synthesis (in a one-pot adaptation) and a Desulfurization-based Method.

Performance Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.

ParameterMethod 1: One-Pot Hantzsch Thiazole SynthesisMethod 2: Desulfurization of a 2-Thioether Precursor
Starting Materials Methyl 3-bromo-2-oxopropanoate, ThioureaMethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, Raney Nickel
Overall Yield ~72%24%[1]
Purity High (typically >98% after crystallization)Good (purification by column chromatography required)[1]
Reaction Time 2-4 hours1 week[1]
Reaction Temperature 80 °CNot specified, typically room temp. to mild heating
Solvents Water, Tetrahydrofuran (THF)Ethanol
Catalyst None (self-catalyzed)Raney Nickel

Experimental Protocols

Detailed methodologies for the two synthesis routes are provided below. These protocols are based on established procedures for analogous compounds and have been adapted for the specific synthesis of this compound.

Method 1: One-Pot Hantzsch Thiazole Synthesis

This method is an efficient adaptation of the classic Hantzsch synthesis, combining the halogenation of a β-ketoester and the cyclization with thiourea into a single procedural step. This approach is advantageous due to its relatively high yield and shorter reaction time.

Experimental Procedure:

  • To a solution of methyl acetoacetate (1 equivalent) in a 1:1 mixture of water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equivalents) portion-wise at a temperature maintained below 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Once the formation of the intermediate methyl 3-bromo-2-oxopropanoate is complete, add thiourea (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • After cooling to room temperature, the crude product may precipitate. The mixture is then subjected to a standard aqueous work-up and the product is purified by recrystallization from a suitable solvent such as ethanol.

Method 2: Desulfurization of Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate

This synthetic route involves the reductive desulfurization of a pre-functionalized thiazole precursor using Raney Nickel. While the yield is lower and the reaction time is significantly longer than the Hantzsch method, it offers an alternative pathway when the starting thioether is readily available.

Experimental Procedure:

  • In a suitable reaction vessel, dissolve methyl 4-amino-2-(methylthio)thiazole-5-carboxylate (1 equivalent) in ethanol.

  • Add a slurry of Raney Nickel (approximately 5-10 equivalents by weight) to the solution in portions.

  • The suspension is then subjected to a hydrogen atmosphere (45 psi) and stirred vigorously at room temperature for 1 week.

  • Upon completion of the reaction, the Raney Nickel catalyst is carefully removed by filtration through a pad of celite. The catalyst should be kept wet with solvent to prevent ignition upon exposure to air.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired this compound.

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the two compared synthesis methods.

G Method 1: One-Pot Hantzsch Thiazole Synthesis A Methyl Acetoacetate D One-Pot Reaction (Water/THF, 80 °C, 2-4h) A->D B N-Bromosuccinimide (NBS) B->D C Thiourea C->D E This compound D->E ~72% Yield

Caption: Workflow for the One-Pot Hantzsch Synthesis.

G Method 2: Desulfurization of a 2-Thioether Precursor A Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate C Desulfurization (Ethanol, 1 week) A->C B Raney Nickel / H₂ B->C D This compound C->D 24% Yield

Caption: Workflow for the Desulfurization Method.

References

Methyl 4-amino-5-thiazolecarboxylate versus ethyl 4-amino-5-thiazolecarboxylate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic outcomes and efficient manufacturing processes. Among the vast array of heterocyclic intermediates, 4-amino-5-thiazolecarboxylates stand out for their versatile reactivity and presence in numerous bioactive molecules. This guide provides an objective comparison of two closely related and widely used derivatives: methyl 4-amino-5-thiazolecarboxylate and ethyl 4-amino-5-thiazolecarboxylate. This analysis, supported by experimental data and protocols, aims to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical and Synthetic Profile

A primary distinction between the methyl and ethyl esters lies in their physical properties and, consequently, their behavior in synthetic protocols. The choice between these two seemingly similar reagents can influence reaction kinetics, product yields, and purification strategies.

PropertyThis compoundEthyl 4-amino-5-thiazolecarboxylate
Molecular Formula C₅H₆N₂O₂S[1]C₇H₁₀N₂O₂S[1]
Molecular Weight 158.18 g/mol [1]186.23 g/mol [1]
Appearance Bright yellow solid[2]White to pale yellow powder[1]
Melting Point Not consistently reported176-180 °C[3]
Solubility Soluble in most organic solvents[4]Soluble in DMF, DMSO, and Ethanol[3]
Typical Synthesis Yield Generally high, though data variesReported up to 98% in optimized methods

Performance in Synthesis: A Comparative Overview

Both methyl and ethyl 4-amino-5-thiazolecarboxylate are commonly prepared via the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of these specific esters, the reaction typically utilizes methyl or ethyl acetoacetate as the starting material, which is first halogenated and then cyclized with thiourea.

While a direct, side-by-side comparison under identical reaction conditions is not extensively documented in the literature, a qualitative assessment can be made based on the known properties of the corresponding alcohols (methanol and ethanol) used in the esterification or present as byproducts.

This compound: The use of methyl acetoacetate or methanol in esterification is often favored due to the lower boiling point of methanol, which can facilitate its removal during workup. However, methanol's higher toxicity is a consideration for industrial-scale synthesis.

Ethyl 4-amino-5-thiazolecarboxylate: Ethanol is generally considered a more benign solvent than methanol. In the Hantzsch synthesis, the use of ethyl acetoacetate can lead to high yields of the desired product. The resulting ethyl ester often exhibits good crystallinity, which can simplify purification by recrystallization. For instance, a one-pot synthesis method for ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported with yields exceeding 98%.

Experimental Protocols

The following are generalized experimental protocols for the Hantzsch synthesis of methyl and ethyl 4-amino-5-thiazolecarboxylate. These are based on established procedures and should be adapted and optimized for specific laboratory conditions.

General Hantzsch Thiazole Synthesis Workflow

Hantzsch Thiazole Synthesis Workflow Start Start Halogenation α-Halogenation of Acetoacetate Ester Start->Halogenation Cyclization Cyclization with Thiourea Halogenation->Cyclization Workup Reaction Workup (Neutralization, Extraction) Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Hantzsch synthesis of 4-amino-5-thiazolecarboxylates.

Synthesis of this compound
  • α-Halogenation: To a solution of methyl acetoacetate in a suitable solvent (e.g., acetic acid or a chlorinated solvent), a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride is added portion-wise at a controlled temperature (typically 0-10 °C).

  • Cyclization: After completion of the halogenation, thiourea is added to the reaction mixture. The mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Ethyl 4-amino-5-thiazolecarboxylate
  • α-Halogenation: Similar to the methyl ester synthesis, ethyl acetoacetate is halogenated using an appropriate halogenating agent in a suitable solvent.

  • Cyclization: Thiourea is added to the α-halogenated ethyl acetoacetate, and the mixture is heated to reflux. The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up following a similar procedure to the methyl ester synthesis. The crude ethyl 4-amino-5-thiazolecarboxylate is typically purified by recrystallization from ethanol.

Applications in Drug Development

Both methyl and ethyl 4-amino-5-thiazolecarboxylate are crucial intermediates in the synthesis of a variety of pharmaceuticals. Their utility stems from the reactive amino group and the ester functionality, which allow for further molecular elaboration. A notable application is in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.

Furthermore, the aminothiazole core is a recognized pharmacophore in oncology. Derivatives of these esters have been investigated as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Signaling Pathway and Thiazole Inhibitors

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6] Thiazole-containing compounds have emerged as promising inhibitors of this pathway, often targeting the ATP-binding pocket of PI3K and/or mTOR kinases.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazole Derivative (e.g., from 4-amino-5- thiazolecarboxylate) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Conclusion

The choice between methyl and ethyl 4-amino-5-thiazolecarboxylate in a synthetic campaign depends on a careful consideration of several factors. While both are highly valuable intermediates, the ethyl ester may offer advantages in terms of reduced toxicity of the corresponding alcohol and potentially simpler purification due to its crystalline nature. Conversely, the methyl ester might be preferred in situations where rapid removal of the alcohol byproduct is critical. Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic route, scale of the reaction, and the desired properties of the final product. Both esters, however, remain indispensable tools in the arsenal of the medicinal chemist and drug development professional.

References

Comparative Analysis of the Biological Activity of Methyl 4-amino-5-thiazolecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methyl 4-amino-5-thiazolecarboxylate and its analogs represent a promising class of thiazole derivatives, demonstrating a wide spectrum of pharmacological activities, particularly in the realms of anticancer and antimicrobial research.[1][2] This guide provides a comparative overview of the biological activities of these analogs, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Thiazole Analogs

Thiazole derivatives have been extensively investigated for their potential as anticancer agents.[3] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like tubulin and VEGFR-2 to the induction of apoptosis.[4][5]

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound analogs against several human cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound IDModificationCancer Cell LineIC₅₀ (µM)Reference
5b Thiazole-naphthalene derivativeMCF-7 (Breast)0.48 ± 0.03[5]
A549 (Lung)0.97 ± 0.13[5]
5d Diphyllin thiazole derivativeHepG2 (Liver)0.3[6]
5e Diphyllin thiazole derivativeHepG2 (Liver)0.4[6]
4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[4]
HepG2 (Liver)7.26 ± 0.44[4]
2e Thiazole-based chalconeOvarian (Ovar-3)1.55[7]
Breast (MDA-MB-468)2.95[7]
Staurosporine Standard DrugMCF-7 (Breast)6.77 ± 0.41[4]
HepG2 (Liver)8.4 ± 0.51[4]
Taxol Standard DrugHepG2 (Liver)Comparable to 5d/5e[6]
Colchicine Standard Drug (Tubulin Inhibitor)-9.1 (Tubulin Polymerization)[5]

Key Experimental Protocols in Anticancer Evaluation

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole analog compounds and incubated for a specified period (e.g., 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[4]

Visualizing Mechanisms of Action

Tubulin Polymerization Inhibition

Several potent thiazole analogs exert their anticancer effects by disrupting the dynamics of microtubule formation, which is crucial for cell division.[5] They bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

G Tubulin Polymerization Inhibition Pathway cluster_0 Normal Cell Division cluster_1 Intervention by Thiazole Analog Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Arrest Mitotic Spindle->Arrest G2/M Arrest Thiazole_Analog Thiazole Analog (e.g., Compound 5b) Inhibition Thiazole_Analog->Inhibition Inhibition->Microtubules Inhibits Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by thiazole analogs.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain thiazole derivatives have been identified as inhibitors of the VEGFR-2 signaling pathway.[4]

VEGFR-2 Signaling Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis Thiazole Thiazole Analog (e.g., Compound 4c) Inhibition Thiazole->Inhibition Inhibition->P Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.

Antimicrobial Activity of Thiazole Analogs

In addition to their anticancer properties, thiazole derivatives exhibit significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole analogs against various microorganisms. A lower MIC value indicates stronger antimicrobial activity.

Compound IDModificationMicroorganismStrainMIC (µg/mL)Reference
12f Ethyl 2-amino-4-methylthiazole-5-carboxylate derivativeStaphylococcus aureus-Comparable to Ampicillin[9]
Bacillus subtilis-Comparable to Gentamicin[9]
13 & 14 Benzo[d]thiazole derivativesS. aureus / E. coli / A. niger-50-75[10]
17a Thiazole derivativeGeotricum candidum-Similar to Amphotericin B[11]
7 Thiazole derivativeSalmonella typhimurium-0.49[11]
13 Thiazole derivativeSalmonella typhimurium-0.49[11]
3 Heteroaryl thiazole derivativeVarious Bacteria-170- >3750[12]
Ofloxacin Standard AntibioticS. aureus / E. coli-10[10]
Ketoconazole Standard AntifungalA. niger-10[10]

Key Experimental Protocols in Antimicrobial Evaluation

Agar Well-Diffusion Method for Antimicrobial Susceptibility

This method is widely used to qualitatively assess the antimicrobial activity of test compounds.

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and solutions of the test compounds are added to these wells. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Protocol:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.[10]

  • Inoculation: The sterile medium is cooled to 45°C and inoculated with a standardized suspension of the test microorganism (e.g., 10⁶ CFU/mL).[8] The inoculated agar is then poured into sterile Petri plates and allowed to solidify.

  • Well Creation: Wells of a specific diameter (e.g., 8 mm) are aseptically punched into the solidified agar.

  • Compound Application: A fixed volume of the test compound dissolved in a suitable solvent (e.g., DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., Ampicillin, Ofloxacin) or antifungals (e.g., Clotrimazole, Ketoconazole) serve as positive controls.[8][10]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[8][10]

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters.

Workflow for Antimicrobial Screening

General Workflow for Antimicrobial Activity Screening A Prepare Microbial Culture (e.g., S. aureus, E. coli) C Inoculate Plates with Microbe A->C B Prepare Agar Plates B->C D Create Wells in Agar C->D E Add Test Compounds & Controls to Wells D->E F Incubate Plates E->F G Measure Zone of Inhibition F->G H Determine MIC/MBC (Broth Dilution) G->H Quantitative Analysis

Caption: Standard workflow for evaluating the antimicrobial activity of novel compounds.Caption:** Standard workflow for evaluating the antimicrobial activity of novel compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-Amino-5-Thiazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methyl 4-amino-5-thiazolecarboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from various experimental studies, with a focus on quantitative data to aid in the rational design of more potent and selective therapeutic agents.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their potential as anticancer agents, targeting various key proteins involved in cancer progression. This section details the SAR of these compounds against three important targets: Monoacylglycerol Lipase (MAGL), Rho-associated Kinase (ROCK) II, and c-Met Kinase.

Monoacylglycerol Lipase (MAGL) Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system and is implicated in the progression of several cancers by regulating a network of pro-tumorigenic signaling lipids.[1][2][3] The inhibition of MAGL is a promising strategy for cancer therapy.

The inhibitory activity of 2-amino-4-methylthiazole-5-carboxylate derivatives against MAGL is significantly influenced by the nature of the substituent at the 2-amino position and the ester group at the 5-position.

  • Substitution at the 2-amino position: Acylation of the 2-amino group with various substituted benzoyl chlorides has been shown to be crucial for activity. The presence of electron-withdrawing or electron-donating groups on the phenyl ring, as well as the position of these substituents, fine-tunes the inhibitory potency.

  • Ester group at the 5-position: The methyl or ethyl ester at the 5-position of the thiazole ring is a common feature in active compounds.

Compound IDR (Substituent at 2-amino position)IC50 (µM)[1][2][3]
3g 4-Chlorobenzoyl0.037
4c 3,4-Dichlorobenzoyl0.063

Compounds 3g and 4c were further evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines.

Compound IDCancer Cell LineGI50 (µM)[1][2]
3g EKVX (Non-Small Cell Lung Cancer)0.865
MDA-MB-468 (Breast Cancer)1.20
4c HOP-92 (Non-Small Cell Lung Cancer)0.34
EKVX (Non-Small Cell Lung Cancer)0.96
MDA-MB-231/ATCC (Breast Cancer)1.08
Rho-associated Kinase (ROCK) II Inhibitors

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are implicated in cancer cell migration, invasion, and proliferation.[4] Inhibition of ROCK II is a validated therapeutic strategy for various diseases, including cancer.

For 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives, the following structural features are important for ROCK II inhibition:

  • Aryl group at the 4-position: A pyridine ring at this position is generally favorable for activity, with 4-pyridyl substitution being more potent than 3-pyridyl.[5]

  • Aminoalkyl group at the 5-position: An aminomethyl group at this position is a common feature of potent inhibitors.

  • Substituent at the 2-amino position: A variety of substituents can be tolerated at this position, influencing the overall potency.

Compound IDR1 (Aryl group at C4)R2 (Substituent at C2-amino)IC50 (nM)[4]
10l 4-pyridyl4-methylbenzoyl20
c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of signaling pathways involved in cell proliferation, survival, and motility.[6] Dysregulation of the c-Met signaling pathway is a hallmark of many cancers.

The inhibitory activity of thiazole carboxamide derivatives against c-Met kinase is dependent on the substituents on the thiazole ring and the nature of the carboxamide group.

  • Linker between thiazole and other moieties: A 5-atom linker, such as a thiazole-2-carboxamide, has been found to be optimal for potent c-Met inhibitory activity.[7]

  • Substituents on the thiazole ring: The nature and position of substituents on the thiazole ring can significantly impact the binding affinity to the kinase domain.

  • Hybridization with other pharmacophores: Combining the thiazole scaffold with other known kinase inhibitor pharmacophores, such as pyrazolo[3,4-b]pyridine, has led to the discovery of highly potent c-Met inhibitors.[6]

Compound IDScaffoldIC50 (nM)[6]
5a Pyrazolo[3,4-b]pyridine-thiazole hybrid4.27
5b Pyrazolo[3,4-b]pyridine-thiazole hybrid7.95

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

The antimicrobial activity of these derivatives is influenced by the substituents at various positions of the thiazole ring.

  • Substitution at the 2-amino position: Introduction of different aryl or heteroaryl moieties at this position can modulate the antimicrobial spectrum and potency.

  • Modifications at the 5-carboxylate position: Conversion of the ester to other functional groups can influence the activity.

  • Substitution at the 4-position: The presence of a methyl group is common, but modifications at this position can also affect activity.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds against various microbial strains.

Compound IDR (Substituent)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)Reference
4c 4-Hydroxyphenyl1620---[8]
4e 4-Bromophenyl--252432[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This assay is used to determine the in vitro potency of compounds to inhibit MAGL activity. A common method involves using a fluorogenic substrate.

  • Reagents and Materials:

    • Human recombinant MAGL enzyme

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

    • Fluorogenic substrate (e.g., 4-nitrophenylacetate or a specific MAGL substrate)

    • Test compounds dissolved in DMSO

    • 96-well black microtiter plates

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer, test compound dilutions (in DMSO), and MAGL enzyme solution to the wells of the microtiter plate.

    • Incubate the plate for a specific period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

    • The rate of increase in fluorescence is proportional to the MAGL activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a well-established method for identifying and characterizing the anticancer activity of new compounds.

  • Cell Lines:

    • A panel of 60 human cancer cell lines representing nine different cancer types (leukemia, melanoma, lung, colon, kidney, ovary, breast, prostate, and central nervous system).

  • Procedure:

    • Cells are seeded in 96-well microtiter plates and allowed to attach overnight.

    • Test compounds are added at five different concentrations (typically in 10-fold dilutions).

    • The plates are incubated for 48 hours.

    • After incubation, the cells are fixed, and the total cellular protein is stained with sulforhodamine B (SRB).

    • The absorbance of the stained cells is measured at 515 nm, which is proportional to the number of viable cells.

    • The percentage of growth is calculated for each compound concentration.

    • Three dose-response parameters are calculated:

      • GI50: The concentration required to inhibit cell growth by 50%.

      • TGI: The concentration required to cause total growth inhibition.

      • LC50: The concentration required to kill 50% of the cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Reagents and Materials:

    • Mueller-Hinton broth (or other appropriate growth medium)

    • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

    • Test compounds serially diluted in the growth medium

    • 96-well microtiter plates

  • Procedure:

    • Dispense the growth medium containing serial dilutions of the test compound into the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

MAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects MAGL MAGL FFA Free Fatty Acids (e.g., Arachidonic Acid) MAGL->FFA Glycerol Glycerol MAGL->Glycerol MAG Monoacylglycerols (e.g., 2-AG) MAG->MAGL Hydrolysis Prostaglandins Prostaglandins (e.g., PGE2) FFA->Prostaglandins Metabolism SignalingLipids Other Pro-tumorigenic Signaling Lipids FFA->SignalingLipids Metabolism Proliferation Proliferation Prostaglandins->Proliferation Migration Migration Prostaglandins->Migration Invasion Invasion SignalingLipids->Invasion Survival Survival SignalingLipids->Survival

Caption: MAGL Signaling Pathway in Cancer.

ROCK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core ROCK Signaling cluster_downstream Downstream Effects RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates RhoGEF RhoGEF RhoGEF->RhoA_GDP Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates MLC Myosin Light Chain-P Actin Actin Stress Fibers MLC->Actin Promotes Contraction Cell Contraction & Motility Actin->Contraction

Caption: ROCK Signaling Pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/AKT Pathway cMet->PI3K Activates RAS RAS/MAPK Pathway cMet->RAS Activates STAT STAT Pathway cMet->STAT Activates Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Motility Motility & Invasion STAT->Motility

Caption: c-Met Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification EnzymeAssay Enzyme Inhibition Assays (MAGL, ROCK, c-Met) Purification->EnzymeAssay CellAssay Anticancer Cell-based Assays (NCI-60) Purification->CellAssay AntimicrobialAssay Antimicrobial Susceptibility Testing (MIC) Purification->AntimicrobialAssay DataAnalysis IC50 / GI50 / MIC Determination EnzymeAssay->DataAnalysis CellAssay->DataAnalysis AntimicrobialAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOptimization Lead Compound Optimization SAR->LeadOptimization

Caption: General Experimental Workflow.

References

A Comparative Analysis of the Reactivity of Aminothiazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminothiazole carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their value in medicinal chemistry is largely due to the versatile reactivity of the aminothiazole scaffold, which allows for extensive derivatization to modulate biological activity, physicochemical properties, and pharmacokinetic profiles. This guide provides a comparative overview of the reactivity of aminothiazole carboxylates, supported by experimental data and detailed protocols for key transformations.

Reactivity Overview

The reactivity of aminothiazole carboxylates is primarily centered around three key positions:

  • The 2-amino group: This exocyclic amino group is nucleophilic and readily undergoes reactions such as acylation, alkylation, and condensation, making it a prime site for introducing diverse substituents.

  • The thiazole ring: The C5 position, when unsubstituted or halogenated, is susceptible to electrophilic substitution and cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and other carbon-based fragments.

  • The carboxylate group: The ester at the C4 or C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

The interplay of electronic effects from substituents on the thiazole ring and the carboxylate group significantly influences the reactivity at each of these positions.

Comparative Reactivity Data

The following tables summarize quantitative data on the reactivity of various aminothiazole carboxylates in common synthetic transformations. The data has been compiled from multiple sources to provide a comparative perspective.

N-Acylation of 2-Aminothiazole Carboxylates

The acylation of the 2-amino group is a fundamental transformation for this class of compounds. The reactivity is influenced by the nature of the acylating agent and the substituents on the thiazole ring.

EntryAminothiazole CarboxylateAcylating AgentBase/SolventYield (%)Reference
1Ethyl 2-aminothiazole-4-carboxylateAdamantane-1-carboxylic acidPyBOP, DIPEA, DMF/DCMHigh (not specified)[1]
22-Amino-5-(4-acetylphenylazo)-thiazoleAcetic anhydrideSolvent-free93[2][3]
32-Amino-5-(4-acetylphenylazo)-thiazoleBenzoyl chloride-94[2][3]
42-Amino-5-(4-acetylphenylazo)-thiazoleChloroacetyl chlorideBasic conditions95[2][3]
5Ethyl 2-aminothiazole-4-carboxylatePhenyl isothiocyanate derivatives--[2]

Yields are reported as provided in the source material. "High" indicates a qualitative description from the literature.

Suzuki-Miyaura Cross-Coupling of Bromo-Aminothiazole Carboxylates

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the C5 position of the thiazole ring. The efficiency of the coupling is dependent on the catalyst system, base, and the electronic nature of the coupling partners.

EntryBromo-aminothiazole DerivativeArylboronic AcidCatalyst/LigandBase/SolventYield (%)Reference
12-Amino-5-bromothiazole4-Fluorophenylboronic acid---[2]
22-Amino-5-bromo-4-t-butylthiazoleArylboronic acidPd(PPh₃)₄ or Pd₂(dba)₃K₃PO₄, K₂CO₃, or Cs₂CO₃ / 1,4-dioxane-[4]
34-bromo-2,4'-bithiazole derivativeVarious aryl halides (via Miyaura borylation)Pd(OAc)₂/dppfKOAc / 1,4-dioxaneModerate to High[5]

Specific yields for aminothiazole carboxylates in Suzuki reactions are not always detailed in comparative tables, but the provided references describe successful couplings.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Ethyl 2-Aminothiazole-4-carboxylate[1]
  • Dissolution: Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and the desired carboxylic acid (1.0 eq) in a suitable solvent mixture such as DCM with a small amount of DMF.

  • Addition of Reagents: Add a coupling agent like PyBOP (3.0 eq) and a non-nucleophilic base such as DIPEA.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM).

  • Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Bromo-2-aminothiazole Derivative[4]
  • Reaction Setup: To a Schlenk flask, add the 5-bromo-2-aminothiazole derivative (1.0 eq), the arylboronic acid (1.2 eq), and a base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the mixture at a temperature ranging from 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways for the derivatization of aminothiazole carboxylates.

Hantzsch_Synthesis alpha_haloketone α-Haloketone aminothiazole 2-Aminothiazole Carboxylate alpha_haloketone->aminothiazole Condensation thiourea Thiourea thiourea->aminothiazole

Caption: Hantzsch synthesis of 2-aminothiazole carboxylates.

Derivatization_Pathways aminothiazole 2-Aminothiazole Carboxylate acylated N-Acylated Derivative aminothiazole->acylated Acylation (RCOCl) suzuki_coupled 5-Aryl Derivative aminothiazole->suzuki_coupled Suzuki Coupling (ArB(OH)2, Pd catalyst) (Requires 5-bromo precursor) carboxylic_acid Carboxylic Acid aminothiazole->carboxylic_acid Hydrolysis amide Amide Derivative carboxylic_acid->amide Amide Coupling

Caption: Key derivatization pathways for aminothiazole carboxylates.

Conclusion

This guide highlights the key reactive sites of aminothiazole carboxylates and provides a comparative look at their behavior in common synthetic transformations. The exocyclic amino group is readily acylated, while the C5 position of the thiazole ring is amenable to functionalization via cross-coupling reactions. The carboxylate moiety offers a handle for further modifications, such as amide formation. The provided protocols serve as a starting point for the synthesis and derivatization of this important class of compounds, aiding researchers in the development of novel therapeutic agents. The reactivity can be significantly influenced by the specific substituents present on the aminothiazole carboxylate core, and thus, reaction conditions may require optimization for each unique substrate.

References

Validating the Blueprint of Life-Saving Molecules: A Comparative Guide to the Structural Analysis of Methyl 4-amino-5-thiazolecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel therapeutic agents is paramount. Methyl 4-amino-5-thiazolecarboxylate and its derivatives represent a critical class of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides a comprehensive comparison of analytical techniques used to validate their molecular structure, supported by experimental data and detailed protocols.

The accurate determination of a molecule's three-dimensional architecture is a cornerstone of modern drug discovery. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a regulatory requirement for new chemical entities. For derivatives of this compound, a scaffold present in numerous biologically active compounds, rigorous structural validation is indispensable. This is underscored by instances where initial structural assignments based on standard spectroscopic methods were later rectified by more definitive techniques like X-ray crystallography[1].

This guide delves into the primary analytical methods employed for the structural confirmation of these thiazole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. We present a comparative analysis of the data obtained from these techniques, offering a clear perspective on their individual strengths and synergistic value.

Comparative Analysis of Spectroscopic and Crystallographic Data

The structural validation of this compound derivatives relies on a multi-pronged analytical approach. Below is a summary of the expected and reported data from key analytical techniques.

Analytical Technique Parameter This compound Representative Derivatives (e.g., N-substituted, 2-substituted) Reference/Notes
¹H NMR Chemical Shift (δ, ppm)8.54 (s, 1H, H-2), 5.90 (br s, 2H, NH₂), 3.84 (s, 3H, OCH₃)Amide NH protons can appear as broad singlets. Aromatic protons typically resonate between 7-8 ppm. Alkyl substituents on the amino group or other positions will show characteristic shifts and multiplicities.[2][3]Solvent: CDCl₃ or DMSO-d₆. TMS as internal standard.
¹³C NMR Chemical Shift (δ, ppm)~168-170 (C=O), ~160 (C-2), ~148 (C-4), ~102-105 (C-5), ~51 (OCH₃)The chemical shifts of the thiazole ring carbons (C2, C4, C5) are sensitive to the nature of the substituents. For example, in some fluorinated derivatives, these carbons resonate at approximately 168.3–170.6 ppm (C2), 148.8–160.9 ppm (C4), and 101.8–104.5 ppm (C5).[2][4]
Mass Spectrometry (EI-MS) m/z (relative intensity)158 (M⁺), other fragmentsThe molecular ion peak is typically abundant. Fragmentation patterns are specific and can aid in structure elucidation. Common fragmentation pathways for thiazoles have been studied.[5][6]Fragmentation can involve the loss of small molecules like CO, OCH₃, or side chains.
High-Resolution Mass Spectrometry (HRMS) Exact MassCalculated: 158.0252; Found: Varies with experimentProvides high-accuracy mass measurement, confirming the elemental composition. For example, C₁₆H₁₆ClN₅S₂ requires a specific m/z that can be precisely measured.[7]Essential for confirming the molecular formula of novel derivatives.
X-ray Crystallography Crystal System, Space Group, Key Bond Lengths/AnglesData not widely available for the parent compound.Provides unambiguous 3D structure. For example, a study on 4-amino-2-(arylamino)thiazole-5-carboxylic esters confirmed their structure, correcting a previous misidentification.[1]The "gold standard" for structural validation, especially in cases of ambiguity.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is commonly used for generating fragment ions. For accurate mass measurements, Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) is preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis: Acquire the mass spectrum, identifying the molecular ion (M⁺) and major fragment ions. For HRMS, the measured exact mass is compared to the calculated mass for the proposed elemental composition.

Single Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent from a saturated solution of the compound[8]. The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head. For air-sensitive samples, this is done under a protective layer of an inert oil.

  • Data Collection: Place the crystal in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a detailed 3D molecular structure[9].

Visualizing the Validation Workflow

The process of validating the structure of a new this compound derivative can be visualized as a logical workflow, starting from the synthesized compound and proceeding through various analytical techniques to arrive at a confirmed structure.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Analysis cluster_confirmation Structural Confirmation Synthesized_Compound Synthesized & Purified Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Provides C-H framework MS Mass Spectrometry (EI, HRMS) Synthesized_Compound->MS Provides Mol. Weight & Formula X-ray X-ray Crystallography Synthesized_Compound->X-ray For unambiguous 3D structure Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure Often sufficient for routine confirmation MS->Confirmed_Structure Supports NMR data X-ray->Confirmed_Structure Definitive Confirmation

Caption: Workflow for the structural validation of this compound derivatives.

References

In vitro testing of compounds synthesized from Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to compounds synthesized from Methyl 4-amino-5-thiazolecarboxylate, a versatile scaffold for generating novel therapeutic agents. This guide provides a comprehensive comparison of the in vitro performance of these derivatives, supported by experimental data and detailed protocols, to aid in the evaluation and selection of promising candidates for further development.

Thiazole-based compounds have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and kinase inhibitory effects. Their structural versatility allows for the synthesis of diverse libraries of molecules with tailored pharmacological profiles. This guide summarizes key findings from recent studies, presenting a comparative analysis of their in vitro efficacy.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of this compound have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases that regulate cell cycle progression and apoptosis.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrated notable anticancer activity against A-549 (lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines.[1][2] Similarly, newly synthesized thiazole-4[5H]-one derivatives have shown potent growth inhibitory effects on MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[3]

Table 1: Comparative Anticancer Activity of Thiazole Derivatives

Compound ClassCell LineAssayEndpointResultReference
2-phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549Not Specified% Inhibition at 5 µg/mLUp to 48%[1][2]
Thiazole-4[5H]-one derivativesMCF-7MTT AssayIC50 (µM)2.57 ± 0.16[3]
HepG2MTT AssayIC50 (µM)7.26 ± 0.44[3]
5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidinesA375, C32, DU145, MCF-7/WTMitochondrial Activity Assay% GrowthVaried[4]
4-methylthiazole-5-carboxylic acid derivativesMDA-MB-231Trypan Blue & MTT AssayNot SpecifiedGood Activity[5]
Thiazolyl-pyrimidinesIshikawa, A549, BEL-7404, SPC-A-01, SGC-7901Not SpecifiedCytotoxicityModerate[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

Kinase Inhibition: A Targeted Approach to Cancer Therapy

The anticancer properties of many thiazole derivatives are attributed to their ability to inhibit specific protein kinases involved in cancer cell signaling. Key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Casein Kinase 2 (CK2), and Glycogen Synthase Kinase 3β (GSK3β).

For instance, a novel thiazole derivative, compound 4c , was found to be a potent inhibitor of VEGFR-2 with an IC50 of 0.15 µM.[3] Another study on 4,5,6,7-tetrahydrobenzo[d]thiazole-based derivatives identified compound 1g as a dual inhibitor of CK2 and GSK3β, with IC50 values of 1.9 µM and 0.67 µM, respectively.[7] The discovery of Dasatinib, a 2-aminothiazole derivative, as a pan-Src kinase inhibitor further highlights the potential of this scaffold in developing targeted cancer therapies.[8]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget KinaseAssayEndpointResultReference
Thiazole-4[5H]-one derivative (4c)VEGFR-2Enzyme AssayIC50 (µM)0.15[3]
4,5,6,7-tetrahydrobenzo[d]thiazole derivative (1g)CK2Kinase Inhibition AssayIC50 (µM)1.9[7]
GSK3βKinase Inhibition AssayIC50 (µM)0.67[7]
4-(thiazol-5-yl)benzoic acid derivativesCK2αKinase Inhibition AssayIC50 (µM)0.014 - 0.017[9]
CK2α'Kinase Inhibition AssayIC50 (µM)0.0046 - 0.010[9]
2-aminothiazole derivativespan-SrcBiochemical & Cellular AssaysPotencyNanomolar to subnanomolar[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Kinase and Substrate Preparation: The target kinase and its specific substrate are purified and prepared in an appropriate assay buffer.

  • Compound Preparation: The thiazole derivatives are serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test compound are mixed in the wells of a microplate.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Reaction Termination: The reaction is stopped, typically by adding a stop solution or by spotting the reaction mixture onto a filter membrane.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or luminescence can be used.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.[10]

Signaling Pathway Visualizations

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Thiazole_Derivative Thiazole Derivative (e.g., Compound 4c) Thiazole_Derivative->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.

CK2_GSK3B_Signaling cluster_kinases Kinases cluster_cellular_processes Cellular Processes CK2 CK2 Proliferation Cell Proliferation CK2->Proliferation Apoptosis Apoptosis CK2->Apoptosis GSK3B GSK3β Gene_Expression Gene Expression GSK3B->Gene_Expression Thiazole_Derivative Thiazole Derivative (e.g., Compound 1g) Thiazole_Derivative->CK2 Thiazole_Derivative->GSK3B

Caption: Dual inhibition of CK2 and GSK3β by thiazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

In addition to their anticancer properties, thiazole derivatives have demonstrated significant potential as antimicrobial agents. Various studies have reported their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

For example, certain thiazole derivatives have shown promising in vitro antibacterial activity against S. aureus and E. coli, with MIC values comparable to standard antibiotics like norfloxacin.[11] Other synthesized compounds have exhibited potent activity against Klebsiella pneumonia.[12] The antifungal activity of some derivatives has also been noted against Aspergillus niger.[13]

Table 3: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound ClassOrganismAssayEndpointResultReference
Heteroaryl thiazole derivativesS. aureus, E. coliMICµM16.1[11]
B. subtilisMICµM28.8[11]
A. nigerMICµM16.2[11]
1,3-thiazole and benzo[d]thiazole derivativesMRSA, E. coli, A. nigerCup Plate MethodActivityNotable at 125–200 µg/mL[13]
4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazoleS. aureusAgar Well DiffusionActivitySignificant[12]
2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazoleK. pneumoniaAgar Well DiffusionActivityPotent[12]
Thiazole derivativesS. aureus, B. subtilis, E. coli, P. vulgaris, C. albicans, A. flavusNot SpecifiedActivityInvestigated[14]
Experimental Protocol: Agar Diffusion Cup Plate Method

This method is widely used to determine the antimicrobial activity of compounds.

  • Media Preparation: Muller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi is prepared and sterilized.[13]

  • Inoculation: The agar medium is cooled to 45-50°C and inoculated with a standardized suspension of the test microorganism.

  • Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells (cups) of a specific diameter are aseptically cut into the solidified agar.

  • Compound Application: A defined volume of the thiazole derivative solution at different concentrations (e.g., 25–200 μg/mL) is added to each well. A standard antibiotic (e.g., ofloxacin) and a solvent control are also included.[13]

  • Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 26°C for 48–72 hours for fungi).[13]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Workflow Visualization

Antimicrobial_Assay_Workflow Start Start Prepare_Media Prepare Agar Media (Muller-Hinton or Sabouraud Dextrose) Start->Prepare_Media Inoculate_Media Inoculate Media with Test Microorganism Prepare_Media->Inoculate_Media Pour_Plates Pour Inoculated Agar into Petri Dishes Inoculate_Media->Pour_Plates Create_Wells Create Wells in Solidified Agar Pour_Plates->Create_Wells Add_Compounds Add Thiazole Derivatives, Control, and Standard Create_Wells->Add_Compounds Incubate_Plates Incubate Plates Add_Compounds->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones Analyze_Data Analyze and Compare Results Measure_Zones->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the agar diffusion antimicrobial assay.

This comparative guide underscores the significant therapeutic potential of compounds derived from this compound. The presented data and protocols offer a valuable resource for researchers in the field, facilitating the identification and advancement of novel drug candidates. The continued exploration of this versatile chemical scaffold promises to yield new and effective treatments for a range of diseases.

References

Benchmarking the Efficacy of Methyl 4-amino-5-thiazolecarboxylate-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Their versatile scaffold allows for extensive chemical modification, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] This guide provides a comparative analysis of the efficacy of compounds derived from the Methyl 4-amino-5-thiazolecarboxylate core, presenting quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visualizations of key workflows and pathways to aid researchers and drug development professionals.

Data Presentation: Comparative Efficacy of Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following tables summarize the quantitative efficacy of various analogs across different therapeutic areas.

Table 1: Anticancer Activity

Multiple studies have evaluated thiazole derivatives against various human cancer cell lines. The data below highlights the cytotoxic and growth-inhibitory potential of selected compounds, often measured by IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Compound ID/SeriesCancer Cell Line(s)Efficacy MetricValue (µM)Reference CompoundCitation
Compound 3g EKVX (Non-Small Cell Lung)GI500.865-[4][5]
MDA-MB-468 (Breast)GI501.20-[4][5]
Compound 4c HOP-92 (Non-Small Cell Lung)GI500.34-[4][5]
EKVX (Non-Small Cell Lung)GI500.96-[4][5]
MDA-MB-231/ATCC (Breast)GI501.08-[4][5]
Thiazole-Valine Hybrid 5f A549 (Lung), HeLa (Cervical), MCF-7 (Breast)IC502.07 - 4.935-Fluorouracil (3.49-8.74)[6]
Thiazole-Valine Hybrid 5o A549 (Lung), HeLa (Cervical), MCF-7 (Breast)IC502.51 - 5.085-Fluorouracil (3.49-8.74)[6]
Compound 4i (Thiazole-imine) SaOS-2 (Osteosarcoma)IC500.190 µg/mL-[7]
Compound 9b Broad activity against 29 of 60 NCI cell lines---[8]
4-methylthiazole-5-carboxylic acid (1) MDA-MB-231 (Breast)High Potency--[9]
Derivative 3d MDA-MB-231 (Breast)High Potency--[9]
Table 2: Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been tested against a range of bacterial and fungal pathogens. Efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth.

Compound ID/SeriesMicrobial Strain(s)Efficacy MetricValue (µg/mL)Reference Compound(s)Citation
Methyl 2-amino-5-benzylthiazole-4-carboxylate Mycobacterium tuberculosis H37RvMIC0.06Isoniazid (0.25), Thiolactomycin (13)[10]
Indole-Rhodanine Derivative 8 En. cloacae, E. coli, B. cereusMIC4 - 30Ampicillin, Streptomycin[11]
Indole-Rhodanine Derivative 15 Various FungiMIC8 - 15-[11]
Piperazinyl Derivative 121d S. aureus, E. coli (MRSA)MIC4 - 8-[12]
Compound 12f S. aureus, B. subtilisMICComparableAmpicillin, Gentamicin[8]
Table 3: Enzyme Inhibitory Activity

Certain thiazole derivatives have been designed as inhibitors of specific enzymes, such as acetylcholinesterase (AChE) for potential Alzheimer's disease treatment and monoacylglycerol lipase (MAGL) in cancer therapy.

Compound IDTarget EnzymeEfficacy MetricValue (nM)Reference CompoundCitation
Compound 10 Acetylcholinesterase (AChE)IC50103.24Donepezil[13]
Compound 16 Acetylcholinesterase (AChE)IC50108.94Donepezil[13]
Compound 3g Monoacylglycerol Lipase (MAGL)IC5037-[4][5]
Compound 4c Monoacylglycerol Lipase (MAGL)IC5063-[4][5]

Mandatory Visualization

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints for clarity and contrast.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Evaluation a Compound Preparation & Quality Control b In Vitro Cytotoxicity (e.g., NCI-60 Panel) a->b Test Compound c Antimicrobial Screening (Bacteria & Fungi) a->c Test Compound d Anti-inflammatory Screening (e.g., LPS-stimulated macrophages) a->d Test Compound e If Cytotoxic: - Apoptosis Assays - Cell Cycle Analysis - Target Deconvolution b->e f If Antimicrobial: - MIC/MBC Determination - Time-Kill Kinetics c->f g If Anti-inflammatory: - Cytokine Profiling - Western Blot d->g h Animal Model of Disease (e.g., Xenograft for Cancer) e->h f->h g->h i Pharmacokinetics (ADME) & Toxicology Studies h->i

Caption: A tiered experimental workflow for evaluating the biological efficacy of novel thiazole compounds.[3]

G cluster_R1 R1 Substituent (e.g., at C2-amino group) cluster_R2 R2 Substituent (e.g., at C4 position) ThiazoleCore Thiazole Core (e.g., this compound) Aryl Aryl/Heteroaryl Groups ThiazoleCore->Aryl Modification at R1 Alkyl Alkyl Chains ThiazoleCore->Alkyl Modification at R1 Amide Amide Linkages ThiazoleCore->Amide Modification at R1 Methyl Methyl Group ThiazoleCore->Methyl Modification at R2 Phenyl Phenyl Group ThiazoleCore->Phenyl Modification at R2 Activity Biological Activity (Anticancer, Antimicrobial, etc.) Aryl->Activity Often enhances anticancer activity Alkyl->Activity Modulates lipophilicity & cell permeability Amide->Activity Often enhances anticancer activity Methyl->Activity Common structural motif

Caption: Structure-Activity Relationship (SAR) logic for thiazole-derived compounds.

G Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular->Receptor Signaling Intracellular Signaling Cascade (e.g., PI3K/Akt, Raf/MEK/ERK) Receptor->Signaling Nucleus Nucleus Signaling->Nucleus Transcription Gene Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor Thiazole Derivative Inhibitor Inhibitor->Signaling Inhibition

Caption: Potential mechanism of action for anticancer thiazole derivatives via signaling pathway inhibition.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reliable assessment of compound efficacy. Below are summaries of key experimental protocols frequently cited in the evaluation of thiazole derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][14]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded into 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the thiazole-derived compounds (typically dissolved in DMSO) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or acidified isopropanol). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.[3][11]

  • Inoculum Preparation: Bacterial or fungal strains are grown to a specific density (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance.

  • MBC/MFC Determination (Optional): To determine the minimum bactericidal or fungicidal concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC or MFC.[3]

Synthesis of Thiazole Derivatives

A common and efficient method for synthesizing the core thiazole structure is the Hantzsch thiazole synthesis.

  • General Procedure: The synthesis often involves a one-pot, three-component reaction.[7][14][15] For example, thiosemicarbazide derivatives can be reacted with α-haloketones (like chloroacetone) in a suitable solvent such as ethanol.[14]

  • Example (Hydrazono Thiazole):

    • Thiosemicarbazide is first reacted with various substituted aldehydes to form thiosemicarbazone derivatives.[14]

    • These intermediates then undergo a heterocyclization reaction with an α-haloketone (e.g., chloroacetone) in a solvent like ethanol, often under reflux, to yield the final 4-methyl-2-hydrazinyl-1,3-thiazole derivatives.[14]

  • Purification and Characterization: The synthesized compounds are purified using techniques like recrystallization or column chromatography. Their structures are confirmed by analytical methods such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.[7][16]

References

Safety Operating Guide

Proper Disposal of Methyl 4-amino-5-thiazolecarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Methyl 4-amino-5-thiazolecarboxylate (CAS No. 278183-10-1), a compound frequently utilized in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as an irritant and can be harmful.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this chemical. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Quantitative Hazard and Physical Data

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₆N₂O₂S
Molecular Weight 158.18 g/mol [3]
GHS Hazard Statements H302: Harmful if swallowed (100%)[3] H312: Harmful in contact with skin (50%)[3] H315: Causes skin irritation (100%)[3] H319: Causes serious eye irritation (100%)[3] H332: Harmful if inhaled (50%)[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a designated, clearly labeled, and sealable hazardous waste container.

    • The container must be compatible with the chemical and in good condition.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for waste pickup procedures.

  • Empty Containers:

    • Thoroughly rinse empty containers of this compound.

    • The first rinseate must be collected and disposed of as hazardous waste.

    • After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Collect_Waste Collect Waste Chemical and Contaminated Materials Label_Container Label Waste Container Clearly ('Hazardous Waste', Chemical Name) Collect_Waste->Label_Container Seal_Container Securely Seal the Container Label_Container->Seal_Container Store_Waste Store in Designated Hazardous Waste Area Seal_Container->Store_Waste Contact_EHS Contact EHS or Licensed Waste Disposal Company Store_Waste->Contact_EHS Empty_Container Handle Empty Containers (Rinse and Dispose of Rinseate as Hazardous) Contact_EHS->Empty_Container Coordinate Pickup

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-amino-5-thiazolecarboxylate (CAS No. 278183-10-1). The information is compiled to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards.[1][2] Strict adherence to the recommended personal protective equipment is mandatory to mitigate risks.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • H312: Harmful in contact with skin (reported by some sources).[2]

  • H332: Harmful if inhaled (reported by some sources).[2]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

A comprehensive summary of the required personal protective equipment is provided in the table below.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved. A face shield should be worn if there is a splash hazard.To prevent serious eye irritation or damage from dust or splashes.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. - Lab Coat: A standard laboratory coat is required. - Clothing: Long-sleeved clothing and closed-toe shoes must be worn.To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or higher-rated dust mask should be used. If irritation is experienced, a full-face respirator may be necessary. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.To prevent respiratory tract irritation from inhalation of the powdered compound.

Note: No specific glove breakthrough time data is available for this compound. Select gloves based on the general resistance to similar organic chemicals and replace them immediately if contaminated.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is 2-8°C, protected from light.[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents.

2.2. Handling and Use

  • Engineering Controls: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[3] Eyewash stations and safety showers must be readily accessible.

  • Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

  • Weighing and Dispensing: When weighing, use a balance with a draft shield or conduct the operation within a fume hood to minimize dust dispersion.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

2.3. Disposal Plan

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container suitable for chemical waste.

  • Disposal Route: Dispose of the waste through a licensed waste disposal company. Adhere to all local, regional, and national regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Scenario First Aid and Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell or has difficulty breathing, seek medical attention.
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Fire Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.

Chemical Spill Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Response cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Post-Cleanup Evacuate 1. Evacuate Immediate Area Alert 2. Alert Others & Lab Supervisor Evacuate->Alert Safety first PPE 3. Don Appropriate PPE Alert->PPE Ventilate 4. Ensure Proper Ventilation PPE->Ventilate Prepare for cleanup Contain 5. Contain the Spill (Use inert absorbent material) Ventilate->Contain Cleanup 6. Carefully Collect Material Contain->Cleanup Decontaminate 7. Decontaminate Spill Area Cleanup->Decontaminate Final steps Dispose 8. Dispose of Waste as Hazardous Decontaminate->Dispose Report 9. Document the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

This guide is intended to provide essential safety information. Always refer to the most current and complete Safety Data Sheet (SDS) for this compound and follow all institutional safety policies and procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.